CMP-Neu5Ac
Description
Cytidine monophosphate N-acetylneuraminic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
cytidine monophosphate N-acetylneuraminic acid has been reported in Homo sapiens and Apis cerana with data available.
A nucleoside monophosphate sugar which donates N-acetylneuraminic acid to the terminal sugar of a ganglioside or glycoprotein.
Structure
3D Structure
Properties
CAS No. |
3063-71-6 |
|---|---|
Molecular Formula |
C20H31N4O16P |
Molecular Weight |
614.5 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H31N4O16P/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34)/t8-,9+,10+,12+,13+,14+,15+,16+,17+,20+/m0/s1 |
InChI Key |
TXCIAUNLDRJGJZ-BILDWYJOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |
physical_description |
Solid |
Synonyms |
Acetylneuraminic Acid, CMP Acid, CMP Acetylneuraminic Acid, CMP-Sialic CMP Acetylneuraminic Acid CMP Sialic Acid CMP-NANA CMP-Sialic Acid Cytidine Monophosphate N Acetylneuraminic Acid Cytidine Monophosphate N-Acetylneuraminic Acid |
Origin of Product |
United States |
Foundational & Exploratory
The Activated Donor: A Technical Guide to CMP-Neu5Ac and its Precursor Neu5Ac
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of glycosylation, the sialic acid N-acetylneuraminic acid (Neu5Ac) and its activated form, cytidine (B196190) monophospho-N-acetylneuraminic acid (CMP-Neu5Ac), are central figures. Neu5Ac, as the terminal monosaccharide on many cell surface glycoconjugates, mediates a vast array of biological phenomena, from immune regulation to pathogen interaction.[1][2] However, its incorporation into these complex structures is entirely dependent on its conversion to the high-energy nucleotide sugar, this compound. This guide delineates the fundamental chemical, biological, and functional distinctions between these two molecules. It provides a comprehensive overview of the metabolic pathway linking them, quantitative biochemical data, and detailed protocols for their analysis and synthesis, serving as a critical resource for professionals in glycobiology and therapeutic development.
Core Distinctions: Precursor vs. Activated Donor
The primary difference between Neu5Ac and this compound lies in their chemical structure and biological function. Neu5Ac is a standalone nine-carbon acidic monosaccharide, while this compound is a nucleotide sugar where Neu5Ac is linked to cytidine monophosphate (CMP).[3][4] This structural addition of CMP "activates" the sialic acid, making it the essential, high-energy donor substrate for all sialyltransferase enzymes.[5][6]
-
N-acetylneuraminic acid (Neu5Ac): The most common sialic acid in mammals.[1][7] It is the functional molecule that, once attached to glycans, performs various biological roles. It can be synthesized de novo in the cytoplasm or salvaged from degraded sialoglycoconjugates.[8]
-
Cytidine Monophospho-N-acetylneuraminic acid (this compound): The activated nucleotide sugar.[9] Its sole function is to serve as the donor of the Neu5Ac moiety for sialyltransferases in the Golgi apparatus, which catalyze the transfer of Neu5Ac to the terminal positions of glycoprotein (B1211001) and glycolipid chains.[4][10]
Quantitative Data Summary
A summary of the key physicochemical and biochemical properties of Neu5Ac and this compound is presented below for direct comparison.
Table 1: Physicochemical Properties
| Property | N-acetylneuraminic acid (Neu5Ac) | CMP-N-acetylneuraminic acid (this compound) |
| Molecular Formula | C₁₁H₁₉NO₉[6] | C₂₀H₃₁N₄O₁₆P[3] |
| Molecular Weight | 309.27 g/mol [7][11] | 614.45 g/mol [3][9] |
| Molecular Weight (Sodium Salt) | - | 636.43 g/mol (C₂₀H₃₀N₄O₁₆PNa)[12][13] |
| Appearance | White crystalline powder[1] | White powder[12] |
| Solubility | 50 g/L in water (20°C)[11]. Soluble in PBS (pH 7.2) up to 10 mg/mL[6]. | Soluble in PBS (pH 7.2) up to 10 mg/mL (as sodium salt)[4]. |
| Stability | Stable under standard conditions. | Less stable than other nucleotide sugars, particularly in acidic solutions, due to intramolecular catalysis by its own carboxylic acid group leading to hydrolysis into CMP and Neu5Ac.[14][15] |
Table 2: Key Biochemical Constants
| Enzyme / Transporter | Substrate | Organism/System | Apparent Kₘ | Apparent Vₘₐₓ |
| This compound Synthetase (CMAS) | Neu5Ac | E. coli K1 | 4 mM[16] | - |
| CTP | E. coli K1 | 0.31 mM[16] | - | |
| Neu5Ac | Group B Streptococcus | 7.6 mM[17] | - | |
| CTP | Group B Streptococcus | 1.4 mM[17] | - | |
| Neu5Ac | Drosophila melanogaster | 410 µM[18] | 3.4-3.6 µmol/min/mg[18] | |
| CTP | Drosophila melanogaster | 450 µM[18] | 3.4-3.6 µmol/min/mg[18] | |
| CTP | Neisseria meningitidis | 17 µM[19] | - | |
| Neu5Ac | Neisseria meningitidis | 130 ± 9 µM[19] | - | |
| CMP-Sialic Acid Transporter (CST) | This compound | Rat Liver Golgi Vesicles | 2.4 µM[20] | 150 pmol/mg protein/10 min[20] |
| This compound | Murine (expressed in S. cerevisiae) | 2.9 µM[20][21] | - |
The Sialylation Pathway: From Neu5Ac to Sialoglycan
The conversion of Neu5Ac and its ultimate incorporation into glycoconjugates is a spatially regulated, multi-step enzymatic pathway.
-
Synthesis/Uptake of Neu5Ac: Neu5Ac is synthesized in the cytosol from UDP-GlcNAc via a series of enzymatic reactions.[8] Alternatively, cells can import extracellular Neu5Ac.
-
Activation in the Nucleus: Neu5Ac is transported into the nucleus where the enzyme This compound synthetase (CMAS) catalyzes its reaction with cytidine triphosphate (CTP). This irreversible reaction produces this compound and pyrophosphate (PPi).[8][22]
-
Transport to the Golgi: this compound is then transported from the nucleus/cytosol into the lumen of the Golgi apparatus by a specific antiporter known as the CMP-sialic acid transporter (CST) .[20][23] This transporter typically exchanges this compound for CMP.
-
Transfer to Glycans: Within the Golgi lumen, a family of sialyltransferases (STs) utilizes this compound as the donor substrate to transfer the Neu5Ac moiety onto the terminal galactose, N-acetylgalactosamine, or other sialic acid residues of growing N-glycan, O-glycan, or glycolipid chains.[10]
Figure 1: The mammalian sialylation pathway.
Experimental Protocols
Enzymatic Synthesis of this compound from Neu5Ac
This protocol describes a typical in vitro enzymatic reaction to produce this compound, which can be monitored by analytical techniques like HPLC or NMR.[24]
Materials:
-
N-acetylneuraminic acid (Neu5Ac)
-
Cytidine triphosphate (CTP), disodium (B8443419) salt
-
Recombinant this compound Synthetase (CMAS)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0-9.0)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT) (optional, but recommended for some enzymes)[17]
-
Inorganic pyrophosphatase (optional, to drive the reaction forward)
-
Deionized water
Protocol:
-
Prepare Reaction Buffer: Prepare a Tris-HCl buffer (100 mM) and adjust the pH to between 8.0 and 9.0. Add MgCl₂ to a final concentration of 20-30 mM. If using, add DTT to 0.2 mM.
-
Prepare Substrate Solution: In a microcentrifuge tube, dissolve Neu5Ac (e.g., to a final concentration of 3 mM) and CTP (e.g., to a final concentration of 5 mM) in the reaction buffer.
-
Initiate Reaction: Add a known quantity of CMAS enzyme to the substrate solution. If using, add inorganic pyrophosphatase to degrade the pyrophosphate byproduct and prevent the reverse reaction.
-
Incubation: Incubate the reaction mixture at 37°C. The reaction time can vary from 1 to 12 hours, depending on enzyme concentration and activity.[16]
-
Monitoring: At various time points, take aliquots of the reaction mixture for analysis by HPLC or ³¹P NMR to monitor the conversion of CTP to this compound.[25]
-
Reaction Termination: To stop the reaction, heat the mixture (e.g., 95°C for 5 minutes) or add ice-cold ethanol (B145695) to precipitate the enzymes.[26]
-
Purification (Optional): The resulting this compound can be purified from the reaction mixture using anion-exchange chromatography.
Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the separation and quantification of Neu5Ac and this compound. Due to the cytidine base, this compound can be detected by UV absorbance, whereas Neu5Ac typically requires derivatization or alternative detection methods unless present at high concentrations. This protocol focuses on this compound detection.[16][27]
Instrumentation & Reagents:
-
HPLC system with UV detector
-
Anion-exchange or reversed-phase ion-pairing column (e.g., Microsorb 100-NH₂ or C18)[16][27]
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM KH₂PO₄/K₂HPO₄, pH 6.2) or TIP buffer (50 mM) for ion-pairing[16][27]
-
Mobile Phase B: Acetonitrile
-
Standards for Neu5Ac and this compound
Protocol Workflow:
Figure 2: General workflow for HPLC analysis of this compound.
Example HPLC Conditions (Anion-Exchange): [16]
-
Column: Microsorb 100-NH₂ (250 x 4.6 mm)
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 6.2
-
Mobile Phase B: Acetonitrile
-
Gradient: Linear gradient from 70% to 0% Acetonitrile over 30 minutes.
-
Flow Rate: 0.75 mL/min
-
Detection: UV at 272 nm
-
Expected Retention: Neu5Ac will elute early as it is not retained well and lacks a strong chromophore. This compound will be retained and show a distinct peak.[28]
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity for quantifying both Neu5Ac and this compound, especially in complex biological matrices like cell lysates.[5][29]
Instrumentation & Reagents:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Hydrophilic Interaction Chromatography (HILIC) column
-
Mobile Phase A: Ammonium (B1175870) hydroxide (B78521) (0.05%) and ammonium acetate (B1210297) (10 mM) in water
-
Mobile Phase B: Ammonium hydroxide (0.05%) and ammonium acetate (10 mM) in 99:1 acetonitrile/water
-
Internal Standards (e.g., ¹³C-labeled this compound, d₃-Neu5Ac)
Protocol Workflow:
Figure 3: General workflow for LC-MS/MS analysis.
Example LC-MS/MS Conditions: [5]
-
LC Separation: HILIC column with a gradient of decreasing Mobile Phase B (high organic) to Mobile Phase A (high aqueous).
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
MS/MS Detection (Selected Reaction Monitoring - SRM):
-
Quantification: The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration against a standard curve.
Conclusion
The distinction between Neu5Ac and this compound is fundamental to understanding the process of sialylation. While Neu5Ac is the functional effector molecule, its biological activity is contingent upon its activation to this compound. This activation, catalyzed by CMAS, is the committed step for incorporating sialic acids into the glycome. For professionals in drug development, targeting the enzymes of the sialylation pathway—such as CMAS or the transporter CST—offers potential strategies for modulating cell surface sialylation, which is often dysregulated in diseases like cancer. A thorough understanding of the properties of both the precursor and its activated form, along with robust analytical methods to measure their levels, is indispensable for advancing research in this critical field.
References
- 1. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 2. Neu5Ac: The Multifaceted Sugar Shaping Human Health and Beyond - MetwareBio [metwarebio.com]
- 3. This compound | C20H31N4O16P | CID 448209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. N-Acetylneuraminic acid | 131-48-6 [chemicalbook.com]
- 12. shop.imcstips.com [shop.imcstips.com]
- 13. This compound sodium salt | 1007117-62-5 | MC04391 [biosynth.com]
- 14. Unique self-anhydride formation in the degradation of cytidine-5'-monophosphosialic acid (this compound) and cytidine-5'-diphosphosialic acid (CDP-Neu5Ac) and its application in CMP-sialic acid analogue synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of this compound [mdpi.com]
- 17. Characterization of CMP-N-acetylneuraminic acid synthetase of group B streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterisation of Drosophila CMP-sialic acid synthetase activity reveals unusual enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification and characterization of important residues in the catalytic mechanism of this compound synthetase from Neisseria meningitidis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Mammalian cytidine 5′-monophosphate N-acetylneuraminic acid synthetase: A nuclear protein with evolutionarily conserved structural motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CMP-sialic acid transporter - Wikipedia [en.wikipedia.org]
- 24. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Enzyme assay for this compound hydroxylase (CMAH) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Quantitation of cytidine-5'-monophospho-N-acetylneuraminic acid in human leukocytes using LC-MS/MS: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. LC–MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children | British Journal of Nutrition | Cambridge Core [cambridge.org]
An In-depth Technical Guide to the Subcellular Localization of CMP-Neu5Ac Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of CMP-N-acetylneuraminic acid (CMP-Neu5Ac), the activated form of sialic acid, is a critical prerequisite for the sialylation of glycoconjugates, which plays a pivotal role in numerous biological processes and disease states. The subcellular compartmentalization of the enzymatic machinery responsible for this compound synthesis is a key aspect of its regulation and function. This technical guide provides a comprehensive overview of the subcellular localization of the enzymes in the this compound synthesis pathway, presents quantitative data on their distribution, details relevant experimental protocols, and illustrates the key pathways and workflows.
Introduction to this compound Synthesis
The biosynthesis of this compound is a multi-step process that primarily occurs in the cytoplasm and the nucleus of vertebrate cells. This pathway involves a series of enzymatic reactions that convert UDP-N-acetylglucosamine (UDP-GlcNAc) into this compound. The subcellular location of each enzyme in this pathway is tightly regulated, ensuring efficient substrate channeling and control of the overall flux of sialic acid metabolism. Understanding this spatial organization is crucial for elucidating the mechanisms of sialylation and for the development of therapeutic strategies targeting diseases associated with aberrant sialylation, such as cancer and certain genetic disorders.
The Sialic Acid Biosynthesis Pathway: A Subcellular Perspective
The synthesis of this compound involves four key enzymes, each with a distinct subcellular localization.
-
UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE): This bifunctional enzyme catalyzes the first two committed steps in sialic acid biosynthesis. It is found in the cytoplasm , the Golgi complex , and the nucleus [1][2]. Evidence suggests that GNE may shuttle between the nucleus and the cytoplasm, indicating a potential regulatory role for its localization[1][2].
-
N-acetylneuraminate-9-phosphate synthase (NANS): This enzyme catalyzes the condensation of N-acetylmannosamine-6-phosphate and phosphoenolpyruvate (B93156) to form N-acetylneuraminic acid 9-phosphate. NANS is localized in the cytosol [3][4][5].
-
N-acetylneuraminate-9-phosphate phosphatase (NANP): Responsible for the dephosphorylation of N-acetylneuraminic acid 9-phosphate to yield N-acetylneuraminic acid (Neu5Ac), this enzyme is also found in the cytosolic fraction [3][4].
-
CMP-sialic acid synthetase (CMAS): This key enzyme activates sialic acid by catalyzing its reaction with CTP to form this compound. In vertebrates, CMAS is predominantly localized to the nucleus [6][7][8][9][10]. A smaller, but significant, population of CMAS is also present in the cytoplasm [1][7]. This dual localization is regulated by a nuclear localization signal (NLS) and two nuclear export signals (NESs)[1]. In contrast, in insects like Drosophila melanogaster, CMAS is found in the Golgi apparatus [11][12].
Following its synthesis, this compound is transported from its site of synthesis into the Golgi apparatus for use by sialyltransferases.
-
CMP-sialic acid transporter (SLC35A1): This antiporter, located in the Golgi membrane , facilitates the translocation of this compound from the cytoplasm into the Golgi lumen in exchange for CMP.
Quantitative Distribution of Enzymes
While precise quantitative data for the subcellular distribution of all enzymes in the this compound synthesis pathway is not extensively documented in all cell types, subcellular fractionation studies have provided valuable insights into their relative abundance in different compartments.
| Enzyme | Primary Localization | Secondary Localization(s) | Quantitative Data/Observations | References |
| GNE | Cytoplasm | Golgi Complex, Nucleus | Co-localizes with resident Golgi proteins; redistributes to the cytoplasm upon nocodazole (B1683961) treatment, suggesting nucleocytoplasmic shuttling. | [1][2] |
| NANS | Cytosol | - | Found in the cytosolic fraction after homogenization of rat liver. | [3][4][5] |
| NANP | Cytosol | - | Found in the cytosolic fraction after homogenization of rat liver. | [3][4] |
| CMAS | Nucleus | Cytoplasm | The major localization is the cell nucleus. A small but significant population is present in the cytoplasm. | [1][6][7] |
Table 1: Subcellular Localization and Quantitative Observations of Enzymes in this compound Synthesis.
Experimental Protocols
The determination of the subcellular localization of the enzymes involved in this compound synthesis relies on a combination of biochemical and imaging techniques.
Subcellular Fractionation
This technique is used to separate different cellular organelles and compartments, allowing for the subsequent analysis of enzyme activity and protein abundance in each fraction.
Protocol: Subcellular Fractionation for Isolation of Cytosolic, Nuclear, and Membrane Fractions [13][14][15][16][17]
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl, containing protease inhibitors).
-
Incubate on ice for 10-15 minutes to allow cells to swell.
-
Homogenize the cells using a Dounce homogenizer with a loose-fitting pestle. The extent of lysis should be monitored by microscopy.
-
-
Isolation of Nuclei:
-
Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C.
-
The pellet contains the nuclei. The supernatant contains the cytoplasm, mitochondria, and other organelles.
-
-
Isolation of Cytosolic and Membrane Fractions:
-
Transfer the supernatant from the previous step to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
To isolate the membrane fraction (including the Golgi), the pellet from the high-speed centrifugation can be further purified using density gradient centrifugation (e.g., sucrose (B13894) gradient).
-
-
Nuclear Lysis:
-
Wash the nuclear pellet with lysis buffer.
-
Resuspend the pellet in a nuclear extraction buffer (containing higher salt and detergent concentrations) to lyse the nuclei and solubilize nuclear proteins.
-
Centrifuge at high speed to pellet nuclear debris, the supernatant contains the nuclear proteins.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
Analyze the presence and relative abundance of the enzymes of interest in each fraction by Western blotting using specific antibodies.
-
Immunofluorescence Microscopy
This imaging technique allows for the direct visualization of the subcellular localization of a protein of interest within intact cells.
Protocol: Immunofluorescence Staining for Enzyme Localization [18][19][20][21]
-
Cell Preparation:
-
Grow cells on glass coverslips or in imaging-compatible plates.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes to allow antibodies to access intracellular antigens.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS containing 1-5% BSA or normal goat serum) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a primary antibody specific to the enzyme of interest, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Enzyme Activity Assays
Enzyme assays are performed on subcellular fractions to determine the enzymatic activity of the target protein in different compartments.
Protocol: CMP-sialic acid synthetase (CMAS) Activity Assay [8]
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Nuclear or cytoplasmic extract
-
100 mM Tris-HCl, pH 8.0
-
20 mM MgCl₂
-
5 mM CTP
-
3 mM N-acetylneuraminic acid (Neu5Ac)
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour.
-
-
Reaction Termination:
-
Stop the reaction by heating at 100°C for 2 minutes.
-
-
Quantification of this compound:
-
Centrifuge the reaction mixture to pellet any precipitate.
-
Analyze the supernatant for the amount of this compound produced using methods such as high-performance liquid chromatography (HPLC).
-
Visualizations
Signaling Pathways and Logical Relationships
The subcellular localization of the enzymes in the this compound synthesis pathway is a critical aspect of its regulation. The nucleocytoplasmic shuttling of CMAS and GNE suggests a dynamic regulatory mechanism.
Caption: Subcellular localization and workflow of this compound synthesis.
Experimental Workflow
The following diagram illustrates the general workflow for determining the subcellular localization of an enzyme involved in this compound synthesis.
Caption: Experimental workflow for determining enzyme subcellular localization.
Conclusion
The synthesis of this compound is a spatially organized metabolic pathway, with distinct enzymatic steps occurring in the cytoplasm, nucleus, and Golgi apparatus. The predominant nuclear localization of CMAS in vertebrates is a unique feature among nucleotide sugar biosynthetic pathways and highlights a potential point of regulation. The dynamic shuttling of GNE and CMAS between compartments further suggests that the subcellular localization of these enzymes is not static but is likely regulated in response to cellular needs. A thorough understanding of this subcellular architecture is fundamental for researchers in glycobiology and for professionals in drug development aiming to modulate sialylation in disease. The experimental protocols and workflows detailed in this guide provide a robust framework for investigating the subcellular localization of these and other enzymes.
References
- 1. Identification of the nuclear export signals that regulate the intracellular localization of the mouse CMP-sialic acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of nuclear architecture, mechanics, and nucleocytoplasmic shuttling of epigenetic factors by cell geometric constraints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Subcellular localization and tissue distribution of sialic acid-forming enzymes. N-acetylneuraminate-9-phosphate synthase and N-acetylneuraminate 9-phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of N-acetylneuraminic acid-9-phosphate synthase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CMP-sialic acid synthetase of the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme assay of cytidine 5’-monophosphate sialic acid synthetase (CMAS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Diverse subcellular localizations of the insect CMP-sialic acid synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterisation of Drosophila CMP-sialic acid synthetase activity reveals unusual enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Analyzing Subcellular mRNA Localization via Cell Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 18. biotium.com [biotium.com]
- 19. med.upenn.edu [med.upenn.edu]
- 20. ibidi.com [ibidi.com]
- 21. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
Regulation of Intracellular CMP-Neu5Ac Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) is the activated sugar nucleotide donor essential for all sialylation reactions in mammalian cells. The intracellular concentration of this compound is a critical determinant of the extent and nature of sialylation on glycoproteins and glycolipids, thereby influencing a wide array of physiological and pathological processes, including cell adhesion, signaling, and cancer metastasis. The regulation of intracellular this compound levels is a tightly controlled process, primarily governed by the biosynthetic pathway's key enzymes and a transporter protein. This technical guide provides an in-depth overview of the core mechanisms regulating intracellular this compound, including detailed experimental protocols for its quantification, quantitative data on enzyme kinetics and cellular concentrations, and a discussion of the signaling pathways involved.
The Core Machinery of this compound Biosynthesis and Transport
The de novo synthesis of this compound is a multi-step enzymatic process that primarily occurs in the cytoplasm and nucleus. The key players in this pathway are:
-
UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE): A bifunctional enzyme that catalyzes the first two committed steps in sialic acid biosynthesis. The epimerase domain converts UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine (ManNAc), and the kinase domain subsequently phosphorylates ManNAc to ManNAc-6-phosphate.
-
N-acetylneuraminate synthase (NANS): This enzyme catalyzes the condensation of ManNAc-6-phosphate with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).
-
N-acetylneuraminate-9-phosphate phosphatase (NANP): Dephosphorylates Neu5Ac-9-P to yield N-acetylneuraminic acid (Neu5Ac), also known as sialic acid.
-
CMP-sialic acid synthetase (CMAS): Located in the nucleus, this enzyme activates Neu5Ac by catalyzing its reaction with CTP to produce this compound.
-
CMP-sialic acid transporter (CSAT, SLC35A1): A Golgi-resident antiporter that transports this compound from the cytosol into the Golgi lumen in exchange for CMP, making it available for sialyltransferases.
The overall biosynthetic pathway is depicted in the following diagram:
Quantitative Data
Enzyme Kinetic Parameters
The catalytic efficiencies of the key enzymes in the this compound biosynthetic pathway are crucial for determining the overall flux through the pathway. The following table summarizes available kinetic data for the human enzymes.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference(s) |
| GNE (Epimerase) | UDP-GlcNAc | 33.1 ± 4.2 | 11.8 ± 2.0 | 3.56 x 10⁵ | [1] |
| GNE (Kinase) | ManNAc | ~300 | - | - | [2] |
| CMAS | Neu5Ac | 7600 | - | - | [3] |
| CTP | 1400 | - | - | [3] | |
| NANS | ManNAc-6-P | - | - | - | Data not readily available |
| PEP | - | - | - | Data not readily available |
Note: Kinetic parameters can vary depending on the experimental conditions. The provided data serves as a reference.
Intracellular this compound Concentrations
The steady-state concentration of this compound in cells is a balance between its synthesis, transport, and utilization. The table below presents typical intracellular concentrations reported for various mammalian cell lines.
| Cell Line | Condition | This compound Concentration (pmol/10⁶ cells) | Reference(s) |
| CHO | Standard culture | Varies with culture time | [1] |
| Jurkat | Untreated | ~15-20 | [4] |
| Treated with Ac₅-1-OMe-Neu5Ac | Decreased | [4] | |
| BJAB K88 | Untreated | ~28-39 | [4] |
| HEK293 | GNE Knockout + ManNAc | Dose-dependent increase | [5] |
Regulatory Mechanisms
The regulation of intracellular this compound levels is multi-layered, involving allosteric feedback inhibition, post-translational modifications, and transcriptional control.
Feedback Inhibition of GNE
The primary and most well-characterized mechanism for regulating this compound levels is the allosteric feedback inhibition of the epimerase activity of GNE by this compound.[6][7] High concentrations of this compound bind to a regulatory site on GNE, distinct from the active site, inducing a conformational change that reduces its epimerase activity. This feedback loop ensures that the production of sialic acid precursors is tightly coupled to the cellular demand for sialylation.
Post-Translational Modifications of GNE
-
Phosphorylation: GNE can be phosphorylated by Protein Kinase C (PKC), which has been shown to regulate its enzymatic activity.[8][9] The specific upstream signaling pathways that activate PKC to modulate GNE function are an area of active research.
-
Glycation: Non-enzymatic glycation of GNE, an age-related modification, has been demonstrated to decrease its kinase activity significantly more than its epimerase activity.[4][10] This suggests a potential mechanism for altered sialylation in aging and age-related diseases.
-
Ubiquitination: While the ubiquitin-proteasome system is a major pathway for protein degradation and regulation, direct evidence for the regulation of GNE, CMAS, or NANS via ubiquitination is currently limited.[11][12][13][14][15] However, as with most cellular proteins, their turnover is likely influenced by this system.
Regulation of the CMP-Sialic Acid Transporter (SLC35A1)
The expression and activity of the CMP-sialic acid transporter, SLC35A1, are also points of regulation. Transcriptional regulation of the SLC35A1 gene can modulate the amount of transporter protein available, thereby influencing the rate of this compound translocation into the Golgi.[14][16] The specific transcription factors and signaling pathways that control SLC35A1 expression are beginning to be elucidated.
Experimental Protocols
Quantification of Intracellular this compound by LC-MS/MS
This protocol is adapted from established methods for the sensitive and specific quantification of this compound in cell lysates.
4.1.1. Cell Lysis and Extraction
-
Harvest cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a known volume of ice-cold extraction solution (e.g., 75% ethanol (B145695) or 50% acetonitrile (B52724) in water).[10]
-
Lyse the cells by sonication or using a cell disruptor on ice.
-
Centrifuge the lysate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble metabolites.
-
Lyophilize the supernatant to dryness.
-
Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis (e.g., 40 mM phosphate (B84403) buffer, pH 9.2).[9]
4.1.2. LC-MS/MS Analysis
-
Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for optimal retention and separation of the polar this compound molecule.
-
Mobile Phases: A typical mobile phase system consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Parent Ion: m/z for this compound
-
Fragment Ion: A specific fragment ion of this compound
-
-
Quantification: Use a stable isotope-labeled internal standard of this compound for accurate quantification.
The following diagram illustrates the general workflow for this experiment:
In Vitro Enzyme Activity Assays
4.2.1. GNE (UDP-GlcNAc 2-Epimerase) Activity Assay
This assay measures the conversion of UDP-GlcNAc to ManNAc.
-
Reaction Mixture: Prepare a reaction mixture containing purified GNE enzyme, UDP-GlcNAc, and an appropriate buffer (e.g., Tris-HCl with MgCl₂).
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Termination: Stop the reaction by heat inactivation.
-
Detection of ManNAc: Quantify the amount of ManNAc produced using a colorimetric method (e.g., the Morgan-Elson method) or by HPLC.
4.2.2. CMAS Activity Assay
This assay measures the formation of this compound from Neu5Ac and CTP.
-
Reaction Mixture: Prepare a reaction mixture containing purified CMAS enzyme, Neu5Ac, CTP, MgCl₂, and a suitable buffer (e.g., Tris-HCl).
-
Incubation: Incubate the reaction at 37°C.
-
Termination: Stop the reaction by adding a phosphatase to hydrolyze the pyrophosphate product.
-
Detection of this compound: Quantify the this compound produced by HPLC with UV detection.[17]
Conclusion and Future Directions
The regulation of intracellular this compound levels is a complex and finely tuned process that is critical for maintaining cellular homeostasis and function. The feedback inhibition of GNE by this compound stands out as the central regulatory hub. However, emerging evidence suggests that post-translational modifications of GNE and the transcriptional regulation of the biosynthetic enzymes and the transporter SLC35A1 provide additional layers of control.
For drug development professionals, targeting the enzymes of the sialic acid biosynthetic pathway presents a promising strategy for modulating cell surface sialylation in various diseases, including cancer. A thorough understanding of the quantitative aspects of this pathway and the intricate regulatory networks is essential for the rational design of effective therapeutic interventions.
Future research should focus on elucidating the upstream signaling pathways that modulate the activity of GNE and other key enzymes, further characterizing the kinetic properties of human NANS and CMAS, and developing a more comprehensive understanding of the transcriptional and post-transcriptional regulation of all components of the sialic acid biosynthetic machinery. Such knowledge will undoubtedly pave the way for novel therapeutic strategies aimed at precisely controlling cellular sialylation.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. mdpi.com [mdpi.com]
- 3. Deciphering Glycan Linkages Involved in Jurkat Cell Interactions with Gold-coated Nanofibers via Sugar-Displayed Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Metabolism of Unnatural Sialic Acid Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. [Analysis of intracellular nucleotide sugars]:Glycoscience Protocol Online Database [jcggdb.jp]
- 7. Metabolic flux increases glycoprotein sialylation: implications for cell adhesion and cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. CMP-sialic acid synthetase of the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of large and small G proteins by ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biquantumarc.com [biquantumarc.com]
- 14. mdpi.com [mdpi.com]
- 15. SLC35A1 solute carrier family 35 member A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. genecards.org [genecards.org]
- 17. Mechanism and inhibition of human UDP-GlcNAc 2-epimerase, the key enzyme in sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Function of CMP-Neu5Ac Transporter SLC35A1: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The Solute Carrier Family 35 Member A1 (SLC35A1), also known as the CMP-sialic acid transporter (CST), is a critical transmembrane protein residing in the Golgi apparatus. Its primary function is the antiport of cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac) from the cytoplasm into the Golgi lumen, a rate-limiting step for the sialylation of glycoproteins and glycolipids. Dysregulation of SLC35A1 function is implicated in a range of pathologies, from rare congenital disorders of glycosylation to cancer and viral infections, making it a focal point for both basic research and therapeutic development. This technical guide provides a comprehensive overview of the core functions of SLC35A1, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its operational pathways.
Introduction to SLC35A1
SLC35A1 is a multipass transmembrane protein that belongs to the nucleotide sugar transporter (NST) family.[1] These transporters are essential for supplying activated sugar molecules from the cytoplasm, where they are synthesized, to the lumen of the Golgi apparatus and endoplasmic reticulum, the sites of glycosylation.[2] SLC35A1 specifically mediates the transport of this compound, the activated form of sialic acid, in exchange for cytidine monophosphate (CMP), the byproduct of the sialyltransferase reaction.[3] This antiport mechanism is crucial for maintaining the Golgi's supply of this compound, which is required for the terminal sialylation of a vast array of glycoconjugates.[1][3]
Sialylation, the process of adding sialic acid residues to the termini of glycan chains, plays a pivotal role in numerous biological processes, including cell-cell recognition, cell adhesion, and signal transduction.[4] Consequently, the proper functioning of SLC35A1 is vital for cellular homeostasis.
Biochemical Function and Transport Kinetics
The transport of this compound by SLC35A1 is a highly specific process. The transporter recognizes both the nucleotide (CMP) and the sialic acid moiety. The transport mechanism is characterized as an antiport, where the influx of one molecule of this compound into the Golgi lumen is coupled with the efflux of one molecule of CMP into the cytoplasm.[5]
Quantitative Transport Data
The kinetic parameters of SLC35A1 have been determined in various experimental systems, including reconstituted proteoliposomes and enriched Golgi vesicles. These studies provide quantitative measures of the transporter's affinity for its substrate (Km) and its maximum transport velocity (Vmax).
| Species | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Experimental System |
| Human | This compound | 60 | Not Reported | Not Specified |
| Mouse | This compound | 13.2 | 6.5 nmol/min/mol | Not Specified |
| Not Specified | CMP-Neu5Gc | 1.3 | 335 | Not Specified |
Cellular and Physiological Roles
The function of SLC35A1 is integral to a multitude of cellular processes, and its disruption leads to significant physiological consequences.
Role in Glycosylation
The primary role of SLC35A1 is to facilitate the sialylation of N-glycans and O-glycans on proteins and lipids.[6] By supplying this compound to the Golgi lumen, it enables sialyltransferases to attach sialic acid residues to nascent glycan chains. This terminal modification is crucial for the structure and function of many cell surface and secreted proteins.
Involvement in Disease
Mutations in the SLC35A1 gene are the cause of a rare autosomal recessive disorder known as Congenital Disorder of Glycosylation Type II f (CDG-IIf).[7] This condition is characterized by a generalized sialylation defect, leading to a range of severe clinical manifestations, including neurological impairment, developmental delay, and hematological abnormalities.[7]
Beyond rare genetic disorders, aberrant SLC35A1 function is increasingly implicated in more common diseases:
-
Cancer: Altered sialylation patterns on the surface of cancer cells are a well-established hallmark of malignancy, contributing to tumor progression, metastasis, and immune evasion. Upregulation of SLC35A1 can lead to hypersialylation, which can modulate the function of cell surface receptors like the Epidermal Growth Factor Receptor (EGFR) and integrins, thereby promoting pro-oncogenic signaling pathways such as the FAK/Src and ERK/MAPK pathways.[8][9][10]
-
Viral Infections: Many viruses utilize sialic acid residues on host cell surface glycoproteins and glycolipids as receptors for attachment and entry.[11] The availability of these sialylated receptors is dependent on SLC35A1 activity. Consequently, SLC35A1 has been identified as a host factor for the entry of several viruses, including influenza A virus.[11]
Signaling Pathways Modulated by SLC35A1
By controlling the extent of sialylation on cell surface receptors, SLC35A1 indirectly modulates intracellular signaling pathways that govern cell growth, proliferation, and migration.
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a key driver of cell proliferation and survival. Sialylation of EGFR, dependent on SLC35A1 activity, has been shown to enhance its dimerization and activation upon ligand binding.[8][12] This leads to the downstream activation of pro-survival and proliferative pathways, including the PI3K/Akt and MAPK/ERK pathways.
Caption: SLC35A1-dependent sialylation of EGFR promotes its activation and downstream signaling.
Integrin-FAK-ERK Signaling in Cell Migration
Integrins are cell adhesion molecules that mediate cell-matrix interactions and play a crucial role in cell migration. Sialylation of integrins can influence their clustering and activation, leading to the recruitment and activation of Focal Adhesion Kinase (FAK). Activated FAK, in turn, can trigger the ERK/MAPK pathway, promoting cell motility and invasion, a critical process in cancer metastasis.
Caption: SLC35A1-mediated integrin sialylation activates FAK and ERK signaling to promote cell migration.
Experimental Protocols
Studying the function of SLC35A1 requires a combination of biochemical, cell biological, and molecular techniques. This section provides detailed methodologies for key experiments.
In vitro CMP-Sialic Acid Transport Assay in Reconstituted Proteoliposomes
This assay directly measures the transport activity of purified SLC35A1 reconstituted into artificial lipid vesicles.
Workflow Diagram:
Caption: Workflow for the in vitro CMP-sialic acid transport assay using proteoliposomes.
Methodology:
-
Protein Purification: Express and purify recombinant SLC35A1 using an appropriate expression system (e.g., Pichia pastoris) and affinity chromatography.
-
Liposome Preparation: Prepare unilamellar liposomes from a defined lipid mixture (e.g., E. coli polar lipids and phosphatidylcholine) by sonication or extrusion.
-
Reconstitution: Reconstitute purified SLC35A1 into the pre-formed liposomes by detergent removal using methods like dialysis or Bio-Beads.
-
Transport Assay:
-
Equilibrate the proteoliposomes in a transport buffer. For antiport studies, the internal solution of the liposomes can be loaded with CMP.
-
Initiate the transport reaction by adding radiolabeled CMP-[\¹⁴C]Neu5Ac to the external buffer.
-
At various time points, stop the reaction by rapidly filtering the proteoliposomes through a size-exclusion chromatography column to separate them from the unincorporated substrate.
-
Quantify the amount of radiolabeled substrate transported into the proteoliposomes using liquid scintillation counting.
-
-
Data Analysis: Determine the initial rates of transport at different substrate concentrations and calculate the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
CRISPR/Cas9-Mediated Knockout of SLC35A1 in Cell Lines
This protocol allows for the generation of SLC35A1-deficient cell lines to study the functional consequences of its absence.
Workflow Diagram:
Caption: Workflow for generating SLC35A1 knockout cell lines using CRISPR/Cas9.
Methodology:
-
gRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting a conserved exon of the SLC35A1 gene. Clone the gRNA sequences into a suitable expression vector that also encodes the Cas9 nuclease.
-
Transfection: Transfect the chosen cell line (e.g., HEK293T) with the Cas9/gRNA expression plasmid using a suitable transfection reagent.
-
Selection and Clonal Isolation: Select for transfected cells using an appropriate marker (e.g., puromycin (B1679871) resistance). After selection, plate the cells at a very low density to allow for the growth of individual colonies, each originating from a single cell.
-
Screening and Validation:
-
Expand the single-cell clones and screen for the absence of SLC35A1 protein expression by Western blot or immunofluorescence.
-
Confirm the genetic modification by sequencing the genomic DNA region targeted by the gRNA.
-
Functionally validate the knockout by assessing the sialylation status of the cells using lectin-based flow cytometry.
-
Lectin-Based Flow Cytometry for Sialylation Analysis
This method provides a quantitative assessment of cell surface sialylation by using fluorescently labeled lectins that specifically bind to sialic acid residues.
Methodology:
-
Cell Preparation: Harvest cells and wash them with a suitable buffer (e.g., PBS with 1% BSA).
-
Lectin Staining: Incubate the cells with a fluorescently labeled lectin, such as Sambucus nigra agglutinin (SNA) which recognizes α-2,6-linked sialic acids, or Maackia amurensis lectin II (MAL-II) which recognizes α-2,3-linked sialic acids.
-
Washing: Wash the cells to remove unbound lectin.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of cell surface sialylation.
Immunofluorescence Staining for Subcellular Localization
This technique is used to visualize the subcellular localization of SLC35A1, confirming its residence in the Golgi apparatus.
Methodology:
-
Cell Culture and Fixation: Grow cells on coverslips and fix them with a suitable fixative such as 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cell membranes with a detergent like Triton X-100 to allow antibodies to access intracellular antigens.
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., PBS with 5% BSA).
-
Antibody Incubation: Incubate the cells with a primary antibody specific for SLC35A1, followed by a fluorescently labeled secondary antibody. Co-staining with an antibody against a known Golgi marker (e.g., GM130) is recommended.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the fluorescence signal using a fluorescence or confocal microscope.
Conclusion and Future Directions
The this compound transporter SLC35A1 is a central player in the regulation of cellular sialylation, with profound implications for health and disease. Its role as a gatekeeper for the sialylation machinery makes it an attractive target for therapeutic intervention in cancer and infectious diseases. The experimental approaches outlined in this guide provide a robust framework for further elucidating the intricate functions of SLC35A1 and for the development of novel therapeutic strategies targeting this crucial transporter. Future research will likely focus on the development of specific SLC35A1 inhibitors, a deeper understanding of its regulation at the transcriptional and post-translational levels, and its interplay with other components of the glycosylation machinery in the tumor microenvironment.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro Measurement of CMP-Sialic Acid Transporter Activity in Reconstituted Proteoliposomes [bio-protocol.org]
- 3. Reactome | SLC35A1 exchanges this compound for CMP [reactome.org]
- 4. mdpi.com [mdpi.com]
- 5. uniprot.org [uniprot.org]
- 6. Novel Insights into Selected Disease-Causing Mutations within the SLC35A1 Gene Encoding the CMP-Sialic Acid Transporter [mdpi.com]
- 7. SLC35A1 solute carrier family 35 member A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Sialylation of EGFR by ST6GAL1 induces receptor activation and modulates trafficking dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Insights into Selected Disease-Causing Mutations within the SLC35A1 Gene Encoding the CMP-Sialic Acid Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ST6Gal-I–mediated sialylation of the epidermal growth factor receptor modulates cell mechanics and enhances invasion - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary Conservation of CMP-Neu5Ac Synthetase: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cytidine (B196190) 5'-monophosphate N-acetylneuraminic acid synthetase (CMAS), also known as CMP-sialic acid synthetase, is a pivotal enzyme in the biosynthesis of sialoglycans. It catalyzes the activation of sialic acid to CMP-sialic acid, the donor substrate for all sialyltransferases. This crucial role in fundamental biological processes, ranging from cell-cell recognition to immune modulation, underscores its importance as a potential therapeutic target. This technical guide provides an in-depth analysis of the evolutionary conservation of CMAS, presenting comparative quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers, scientists, and drug development professionals in their endeavors.
Introduction: The Central Role of CMP-Neu5Ac Synthetase
Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[1] The pattern of cell surface sialylation is highly regulated and plays a critical role in a myriad of physiological and pathological processes.[1] The synthesis of all sialoglycoconjugates is contingent upon the availability of the activated sugar nucleotide, CMP-N-acetylneuraminic acid (this compound).[1]
The enzyme responsible for this activation is this compound synthetase (CMAS; EC 2.7.7.43), which catalyzes the reaction between cytidine triphosphate (CTP) and N-acetylneuraminic acid (Neu5Ac).[1] Given its central role, CMAS is an attractive target for the exogenous regulation of the sialylation pathway.[1] Understanding the evolutionary conservation of this enzyme provides critical insights into its structure-function relationships, substrate specificity, and potential for the development of broadly or selectively acting inhibitors.
Evolutionary Conservation and Phylogenetics
This compound synthetase is a remarkably conserved enzyme, with homologous genes found in a wide range of organisms from bacteria to mammals.[2] This strong conservation points to a common ancestral gene and a fundamentally important biological function.[2]
Phylogenetic analysis reveals a clear separation of CMAS enzymes into distinct clades, notably for bacteria, insects, and vertebrates.[3] This evolutionary divergence is reflected in their subcellular localization. Mammalian CMAS is predominantly found in the nucleus, a feature that distinguishes it from most other nucleotide-sugar synthetases which are cytosolic.[1][4] In contrast, the Drosophila melanogaster enzyme is localized to the Golgi apparatus, and bacterial CMAS is found in the cytoplasm.[5][6]
Sequence alignments between murine and bacterial CMAS reveal an overall identity of 41% to 47%.[2] This homology is concentrated in five conserved amino acid stretches.[2] Four of these motifs are highly conserved between bacterial and mammalian enzymes, suggesting their critical role in catalytic activity.[1]
Comparative Quantitative Data
The evolutionary conservation of CMAS is also evident in its kinetic properties and substrate specificity, although significant differences exist across species. The following tables summarize key quantitative data from published studies.
Table 1: Comparative Kinetic Parameters of this compound Synthetase
| Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |
| Escherichia coli K1 | CTP | 0.31 | - | - | [7] |
| Neu5Ac | 4 | - | - | [7] | |
| Neisseria meningitidis | CTP | - | - | 540 ± 10 | [8] |
| Neu5Ac | 0.130 ± 0.009 | - | 540 ± 10 | [8] | |
| Drosophila melanogaster | CTP | 0.45 | 3.4 - 3.6 | - | [3] |
| Neu5Ac | 0.41 | 3.4 - 3.6 | - | [3] | |
| Oncorhynchus mykiss (Rainbow Trout) | KDN | 0.56 | 3.3 | - | [9] |
| Neu5Ac | 0.26 | 0.89 | - | [9] | |
| Mus musculus (Mouse) | KDN | - | - | - | [9] |
| Neu5Ac | - | - | - | [9] | |
| Streptococcus agalactiae (Group B Strep) | CTP | 1.4 | - | - | [10] |
| Neu5Ac | 7.6 | - | - | [10] |
Note: Kinetic parameters are often determined under varying experimental conditions, which may affect direct comparability. "-" indicates data not available in the cited source.
Table 2: Substrate Specificity of this compound Synthetase
| Organism | Substrate Preference (Relative Activity) | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | KDN > Neu5Ac (1.6-fold higher activity with KDN) | [9] |
| Mus musculus (Mouse) | Neu5Ac >> KDN (15-fold lower activity with KDN) | [9] |
| Homo sapiens (Human) | Neu5Ac ≈ Neu5Gc > KDN | [3] |
| Drosophila melanogaster | Neu5Ac >> Neu5Gc, KDN | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the broader biological context and the experimental approaches used to study CMAS is crucial for a comprehensive understanding.
Diagram 1: Sialic Acid Biosynthesis and Activation Pathway
Caption: Biosynthetic pathway of sialic acid and its activation by CMAS.
Diagram 2: Experimental Workflow for CMAS Characterization
Caption: A typical experimental workflow for the characterization of CMAS.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature for the study of CMAS.
Recombinant Expression and Purification of CMAS in E. coli
This protocol is adapted from methodologies used for the expression and purification of various recombinant CMAS enzymes.[11][12][13]
1. Gene Cloning and Expression Vector Construction:
- The coding sequence for the CMAS gene of interest is amplified by PCR.
- The PCR product is cloned into a suitable prokaryotic expression vector, such as pET32b(+) or a pKK223 derivative, often with an N-terminal or C-terminal tag (e.g., His6-tag, thioredoxin) to facilitate purification.[12][13]
- The construct is verified by DNA sequencing.
2. Expression in E. coli :
- The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3)pLysS.[13]
- A single colony is used to inoculate a starter culture (e.g., 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic) and grown overnight at 37°C with shaking.
- The starter culture is used to inoculate a larger volume of LB medium (e.g., 500 mL) and grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.8.[13]
- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.[13]
- The culture is then incubated for a further 4 hours at 37°C or at a lower temperature (e.g., 15°C) overnight to improve protein solubility.[13]
3. Cell Lysis and Protein Purification:
- Cells are harvested by centrifugation (e.g., 8,000 x g for 5 min at 4°C).[13]
- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 2 mM EDTA, and protease inhibitors).[13]
- Cells are lysed by sonication on ice.
- The cell lysate is clarified by centrifugation (e.g., 16,000 x g for 10 min at 4°C) to remove cell debris.[13]
- For His-tagged proteins, the supernatant is loaded onto a Ni-NTA agarose (B213101) column pre-equilibrated with a binding buffer (e.g., 5 mM imidazole (B134444), 0.5 M NaCl, 20 mM Tris-HCl, pH 8.0).[13]
- The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 30 mM).[13]
- The recombinant CMAS protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 100-250 mM).[13]
- The purified protein is dialyzed against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 8.0) and the concentration is determined.
This compound Synthetase Activity Assay
This protocol is a composite of HPLC-based and pyrophosphate detection-based assays described in the literature.[3][13]
1. Reaction Mixture Preparation:
- A typical 25-50 µL reaction mixture contains:
- 100 mM Tris-HCl, pH 8.0-9.0[3][13]
- 20 mM MgCl₂[3][13]
- 0.1-0.2 mM Dithiothreitol (DTT)[3][10]
- 1.0-3.0 mM Sialic Acid (Neu5Ac, KDN, etc.)[3][13]
- 2.0-5.0 mM CTP[3][13]
- 0.1 mM Na₃VO₄ (phosphatase inhibitor)[13]
- Appropriate amount of purified CMAS enzyme.
2. Enzymatic Reaction:
- The reaction is initiated by the addition of the enzyme.
- The mixture is incubated at 25°C or 37°C for a defined period (e.g., 1 hour).[13]
3. Reaction Termination and Product Quantification (HPLC Method):
- The reaction is stopped by adding an equal volume of a solution containing alkaline phosphatase (e.g., 32 units in 200 mM NaOH-glycine, pH 10.0) to dephosphorylate the remaining CTP.[13]
- The mixture is incubated at 37°C for 3 hours.[13]
- Proteins are precipitated by adding chilled ethanol (B145695) and incubating at -30°C for 30 minutes.[13]
- The supernatant is collected after centrifugation (16,000 x g for 10 min at 4°C).[13]
- The amount of CMP-sialic acid is quantified by HPLC using an anion-exchange column (e.g., Resource Q) with a NaCl gradient in Tris-HCl buffer.[13] Detection is performed by monitoring the absorbance at 271 nm.[13]
4. Alternative Product Quantification (Pyrophosphate Detection Method):
- The amount of pyrophosphate (PPi) produced, which is stoichiometric to the CMP-sialic acid formed, can be measured using a commercially available kit such as the EnzCheck Pyrophosphate Assay Kit.[3]
Site-Directed Mutagenesis of CMAS
This is a generalized protocol for site-directed mutagenesis, which can be adapted for CMAS based on standard molecular biology techniques.
1. Primer Design:
- Two complementary oligonucleotide primers containing the desired mutation are designed.
- The mutation site should be located in the middle of the primers with approximately 10-15 bases of correct sequence on both sides.
- The primers should have a melting temperature (Tm) of ≥78°C.
2. Mutagenesis PCR:
- A PCR reaction is set up containing:
- The CMAS expression plasmid as a template.
- The mutagenic primers.
- A high-fidelity DNA polymerase (e.g., PfuUltra or Q5 High-Fidelity DNA Polymerase).
- dNTPs and reaction buffer.
- PCR is performed with a suitable number of cycles (typically 12-18) to amplify the entire plasmid containing the mutation.
3. Template DNA Digestion:
- The parental, non-mutated plasmid DNA is digested by adding the DpnI restriction enzyme directly to the PCR product. DpnI specifically digests methylated and hemimethylated DNA (the parental plasmid), leaving the newly synthesized, unmethylated mutated plasmid intact.
- The reaction is incubated at 37°C for 1 hour.
4. Transformation:
- The DpnI-treated DNA is transformed into highly competent E. coli cells.
- The transformed cells are plated on a selective agar (B569324) plate (containing the appropriate antibiotic).
5. Verification of Mutation:
- Plasmid DNA is isolated from several resulting colonies.
- The presence of the desired mutation and the absence of any secondary mutations are confirmed by DNA sequencing.
Implications for Drug Development
The high degree of conservation of the active site of CMAS across different species, including pathogenic bacteria and humans, presents both opportunities and challenges for drug development.
-
Broad-Spectrum Inhibitors: The conserved nature of the enzyme suggests that it may be possible to develop broad-spectrum inhibitors that target CMAS in a variety of pathogens. This could be particularly useful in the context of bacterial infections where sialic acid mimicry is a key virulence mechanism.
-
Selectivity: The differences in subcellular localization and the subtle variations in the active site and overall structure between prokaryotic and eukaryotic CMAS enzymes could be exploited to design selective inhibitors. For instance, inhibitors that cannot cross the nuclear membrane would selectively target the cytoplasmic bacterial enzyme without affecting the host's nuclear CMAS.[4]
-
Therapeutic Applications: CMAS inhibitors could be valuable tools for modulating sialylation in various diseases, including cancer, where aberrant sialylation is a common feature.
Conclusion
This compound synthetase is an evolutionarily conserved enzyme that is fundamental to the biology of a wide range of organisms. Its high degree of structural and functional conservation underscores its importance as a potential therapeutic target. This technical guide has provided a comprehensive overview of the evolutionary conservation of CMAS, supported by comparative quantitative data and detailed experimental protocols. It is anticipated that this information will serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of this critical enzyme and to develop novel therapeutic strategies targeting the sialylation pathway.
References
- 1. Mammalian cytidine 5′-monophosphate N-acetylneuraminic acid synthetase: A nuclear protein with evolutionarily conserved structural motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 3. Characterisation of Drosophila CMP-sialic acid synthetase activity reveals unusual enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Characterization of Drosophila CMP-sialic acid synthetase activity reveals unusual enzymatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification and characterization of important residues in the catalytic mechanism of this compound synthetase from Neisseria meningitidis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Characterization of CMP-N-acetylneuraminic acid synthetase of group B streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-level expression of recombinant Neisseria CMP-sialic acid synthetase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CMP-N-acetylneuraminic acid synthetase of Escherichia coli: high level expression, purification and use in the enzymatic synthesis of CMP-N-acetylneuraminic acid and CMP-neuraminic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme assay of cytidine 5’-monophosphate sialic acid synthetase (CMAS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
CMP-Neu5Ac in Bacterial Molecular Mimicry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular mimicry, a strategy employed by numerous pathogens to evade the host immune system, often involves the decoration of bacterial surfaces with host-like molecules. Sialic acids, particularly N-acetylneuraminic acid (Neu5Ac), are terminal monosaccharides on many mammalian cell surface glycans and serve as a key component of this "self" signature. Several bacterial pathogens have evolved mechanisms to either synthesize or scavenge sialic acid and incorporate it into their surface structures, such as capsules and lipooligosaccharides (LOS). The critical donor molecule for this sialylation process is cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac). This technical guide provides an in-depth exploration of the role of this compound in bacterial molecular mimicry, focusing on the core enzymatic machinery, the resulting host-pathogen interactions, and the experimental methodologies used to study these phenomena. We delve into key examples from prominent human pathogens, including Campylobacter jejuni, Neisseria gonorrhoeae, Haemophilus influenzae, and Group B Streptococcus, to illustrate the central role of this compound in virulence and immune evasion. This guide is intended to be a comprehensive resource for researchers and drug development professionals seeking to understand and target this crucial aspect of bacterial pathogenesis.
Introduction: The Central Role of Sialic Acid in Bacterial Camouflage
In the intricate dance between host and pathogen, bacteria have developed sophisticated strategies to avoid recognition and elimination by the immune system. One of the most effective of these is molecular mimicry, where the bacterium adorns its surface with molecules that are structurally similar or identical to those of the host. This "self" masquerade allows the pathogen to go undetected, delaying or preventing an effective immune response.
Sialic acids, a family of nine-carbon carboxylated sugars, are ideal candidates for this molecular deception. In vertebrates, sialic acids are abundantly present at the terminal positions of glycan chains on cell surfaces and secreted glycoproteins.[1] This terminal positioning makes them key recognition molecules in a variety of biological processes, including cell-cell adhesion and signaling.[2] Crucially, the host immune system is trained to recognize these sialic acid signatures as "self," preventing autoimmune reactions.
A number of bacterial pathogens have co-opted this system by evolving the ability to display sialic acid on their own surfaces, effectively cloaking themselves from immune surveillance.[3] This is achieved by incorporating sialic acid into their capsular polysaccharides (CPS) or lipooligosaccharides (LOS).[4] The key activated sugar nucleotide required for the transfer of sialic acid onto these surface structures is cytidine monophosphate N-acetylneuraminic acid (this compound) .[2][5]
This guide will provide a detailed technical overview of the biosynthesis and utilization of this compound by pathogenic bacteria, the downstream consequences for host-pathogen interactions, and the experimental methods used to investigate these processes.
The Engine of Mimicry: Biosynthesis and Utilization of this compound
The ability of bacteria to sialylate their surfaces hinges on two key enzymatic steps: the synthesis of sialic acid (Neu5Ac) and its subsequent activation to this compound. Bacteria can either synthesize Neu5Ac de novo or scavenge it from the host environment.[3]
De Novo Synthesis and Scavenging of Neu5Ac
Bacteria that synthesize Neu5Ac de novo possess a dedicated biosynthetic pathway. A key enzyme in this process is Neu5Ac synthase , which catalyzes the condensation of N-acetylmannosamine (ManNAc) and phosphoenolpyruvate (B93156) (PEP) to produce Neu5Ac.[6]
Alternatively, some bacteria, such as Haemophilus influenzae and Neisseria gonorrhoeae, lack the machinery for de novo synthesis and must scavenge sialic acid from their host.[7][8] They possess specific transporters to import host-derived Neu5Ac.[8]
The Activation Step: this compound Synthetase
Regardless of the source of Neu5Ac, it must be activated to this compound before it can be transferred to an acceptor glycan. This critical activation step is catalyzed by This compound synthetase (CSS) (EC 2.7.7.43).[2][9] This enzyme utilizes cytidine triphosphate (CTP) as an energy source to condense with Neu5Ac, forming this compound and releasing pyrophosphate.[5]
The activity of CSS is crucial for sialylation-mediated molecular mimicry, making it an attractive target for the development of novel therapeutics.[2]
The Final Touch: Sialyltransferases
Once activated, this compound serves as the donor substrate for a family of enzymes called sialyltransferases (STs) . These enzymes catalyze the transfer of Neu5Ac from this compound to the terminal positions of acceptor molecules, which are typically the growing LOS or capsular polysaccharide chains.[10]
Bacterial sialyltransferases exhibit specificity for both the acceptor substrate and the linkage they create (e.g., α-2,3, α-2,6, or α-2,8). This specificity is a key determinant of the final structure of the sialylated glycan and its ability to mimic host structures.[10]
Key Bacterial Pathogens and Their Sialylation Machinery
Several clinically important bacterial pathogens utilize this compound-dependent sialylation as a key virulence strategy.
Campylobacter jejuni
C. jejuni is a leading cause of bacterial gastroenteritis worldwide and is also associated with the post-infectious neuropathy, Guillain-Barré syndrome (GBS).[11] The lipooligosaccharide (LOS) of C. jejuni can mimic the structure of human gangliosides, a phenomenon strongly linked to the development of GBS.[12] This mimicry is dependent on the sialylation of the LOS core.
C. jejuni possesses genes for the de novo synthesis of Neu5Ac, including neuB1 (Neu5Ac synthase), and the subsequent activation and transfer, including neuA1 (this compound synthetase) and cstII (sialyltransferase).[13] The sialyltransferase Cst-II is a bifunctional enzyme capable of creating both α-2,3 and α-2,8 linkages, allowing for the synthesis of complex ganglioside mimics like GM1 and GD1a.[14]
Neisseria gonorrhoeae
The causative agent of gonorrhea, N. gonorrhoeae, is a strictly human pathogen that excels at evading the host immune response. A key mechanism is the sialylation of its LOS. N. gonorrhoeae cannot synthesize Neu5Ac and must scavenge it from the host in the form of this compound.[8][15] The bacterium then uses a sialyltransferase, Lst, to transfer Neu5Ac to the terminal galactose of its LOS, creating a structure that mimics host glycans.[16] This sialylation is critical for the bacterium's resistance to complement-mediated killing.[17]
Haemophilus influenzae
Nontypeable H. influenzae (NTHi) is a common commensal of the human nasopharynx that can cause opportunistic infections such as otitis media and sinusitis. Like N. gonorrhoeae, NTHi cannot synthesize sialic acid and must scavenge it from the host.[7][18] It possesses a high-affinity transport system for Neu5Ac.[13] Once inside the cell, Neu5Ac is activated to this compound by the enzyme SiaB (a this compound synthetase) and then transferred to the LOS by a sialyltransferase.[7] This sialylation contributes to serum resistance and persistence in the respiratory tract.[19]
Group B Streptococcus (GBS)
GBS (Streptococcus agalactiae) is a leading cause of neonatal sepsis and meningitis. A major virulence factor of GBS is its sialic acid-rich capsular polysaccharide (CPS).[20] The terminal sialic acid residues of the CPS are crucial for evading the host immune system, particularly by inhibiting the alternative complement pathway.[21] GBS has a complete set of genes for the de novo synthesis of Neu5Ac and its incorporation into the CPS, including cpsK, which encodes the sialyltransferase responsible for adding sialic acid to the capsule.[20][21]
| Bacterium | Sialylated Structure | Sialic Acid Source | Key Enzymes | Reference |
| Campylobacter jejuni | Lipooligosaccharide (LOS) | De novo synthesis | NeuB1 (Neu5Ac synthase), NeuA1 (this compound synthetase), Cst-I/Cst-II (Sialyltransferase) | [13][18][22] |
| Neisseria gonorrhoeae | Lipooligosaccharide (LOS) | Host scavenging | Lst (Sialyltransferase) | [8][15][16] |
| Haemophilus influenzae | Lipooligosaccharide (LOS) | Host scavenging | SiaB (this compound synthetase), Sialyltransferase | [7][18][23] |
| Group B Streptococcus | Capsular Polysaccharide (CPS) | De novo synthesis | CpsK (Sialyltransferase) | [10][20][21] |
Impact on Host-Pathogen Interactions
The sialylation of bacterial surfaces has profound consequences for the interaction between the pathogen and its host, primarily by subverting the host's immune defenses.
Evasion of the Complement System
One of the most well-documented roles of bacterial sialylation is the evasion of the complement system, a critical component of the innate immune response. Sialic acid on bacterial surfaces can recruit host complement regulatory proteins, such as Factor H.[17] Factor H binding to sialic acid accelerates the decay of the C3 convertase, a key enzyme in the complement cascade, thereby preventing the opsonization of the bacteria with C3b and the formation of the membrane attack complex (MAC).[17] This leads to increased serum resistance, allowing the bacteria to survive and disseminate in the bloodstream. Sialylation of the GBS capsule has been shown to decrease the activation of the alternative complement pathway.[5]
Modulation of Phagocytosis
Sialylation can also modulate the interaction of bacteria with phagocytic cells, such as macrophages and neutrophils. The presence of sialic acid can inhibit phagocytosis by several mechanisms. It can create a negatively charged barrier that repels the negatively charged surface of phagocytes. More specifically, bacterial sialic acids can engage with inhibitory Siglecs (sialic acid-binding immunoglobulin-like lectins) on the surface of immune cells.[16] For example, sialylated Neisseria gonorrhoeae can suppress the oxidative burst and degranulation of neutrophils, and sialylated Group B Streptococcus can dampen mast cell activation via Siglec-9.[16][21] However, in some contexts, sialic acid can be recognized by phagocytic Siglecs, such as Siglec-1 (sialoadhesin), which can promote phagocytosis.
Adhesion and Invasion of Host Cells
The role of sialylation in bacterial adhesion to and invasion of host cells is complex and can be species- and strain-dependent. For Campylobacter jejuni, sialylation of the LOS has been shown to be an important determinant for the invasion of intestinal epithelial cells.[13] Strains with sialylated LOS invade epithelial cells more efficiently than their non-sialylated counterparts.[13]
Interaction with Siglecs
Siglecs are a family of I-type lectins expressed on the surface of immune cells that recognize sialic acid.[16] They can be broadly categorized into two groups: those that mediate cell adhesion and those that have inhibitory signaling motifs (ITIMs) in their cytoplasmic tails. The latter, when engaged by sialic acid, can dampen immune cell activation.
Pathogens have evolved to exploit this system. By displaying sialic acid, bacteria can engage inhibitory Siglecs on immune cells, leading to a down-regulation of the immune response. For instance, the sialylated capsule of Group B Streptococcus can interact with Siglec-9 on neutrophils to suppress their activation.[24] Similarly, sialylated Neisseria gonorrhoeae can engage Siglecs on neutrophils to suppress the oxidative burst and promote bacterial survival.[16]
Quantitative Data on Sialylation and Virulence
The impact of sialylation on bacterial virulence can be quantified through various experimental approaches.
Enzyme Kinetics
The kinetic parameters of the enzymes involved in the sialylation pathway provide insights into their efficiency and substrate specificity.
| Enzyme | Bacterium | Substrate | Km | kcat | Reference |
| This compound Synthetase | Neisseria meningitidis | CTP | 17 µM | - | [13] |
| Neu5Ac | 130 ± 9 µM | 540 ± 10 s⁻¹ | [13] | ||
| Sialyltransferase (Cst-II) | Campylobacter jejuni | This compound | 110 ± 10 µM | 55 ± 1 min⁻¹ | [20] |
| Gal-β-1,3-GalNAc-α-OBn | 2.0 ± 0.2 mM | 43 ± 1 min⁻¹ | [20] | ||
| Neu5Ac-α-2,3-Gal-β-1,3-GalNAc-α-OBn | 3.4 ± 0.4 mM | 19 ± 1 min⁻¹ | [20] |
Functional Consequences of Sialylation
The presence or absence of sialic acid on the bacterial surface has a quantifiable impact on various aspects of virulence.
| Bacterium | Effect of Sialylation | Quantitative Measure | Reference |
| Campylobacter jejuni | Increased invasion of epithelial cells | Strains with sialylated LOS show significantly higher invasion frequencies (P < 0.0001) | [13] |
| Neisseria gonorrhoeae | Decreased phagocytosis by neutrophils | 50.7% survival of sialylated gonococci vs. 25.9% survival of non-sialylated at 30 min | [18] |
| Haemophilus influenzae | Increased serum resistance | Sialylated strains show enhanced resistance to complement-mediated killing | [20][25] |
| Group B Streptococcus | Decreased complement activation | Sialylated mutant showed a significantly decreased ability to bind C3 | [5] |
| Altered cytokine production in macrophages | Increased IL-10 (anti-inflammatory) and reduced pro-inflammatory cytokines | [26] |
Experimental Protocols
A variety of experimental techniques are employed to study the role of this compound and sialylation in bacterial molecular mimicry.
Analysis of Bacterial Surface Glycans
6.1.1. MALDI-TOF Mass Spectrometry for LOS/Capsule Analysis
-
Objective: To determine the molecular weight and structure of bacterial LOS or capsular polysaccharides.
-
Principle: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of large, non-volatile molecules like glycans. Permethylation of the glycans is often performed to improve ionization efficiency and stabilize sialic acids.[23]
-
Protocol Outline:
-
Isolation of LOS/Capsule: Grow bacteria to the desired phase and harvest the cells. Isolate the LOS or capsule using established methods (e.g., hot phenol-water extraction for LOS).
-
Glycan Release: Release the glycan portion from the lipid A (for LOS) or from the cell wall (for capsules) by mild acid hydrolysis (e.g., 1% acetic acid at 100°C for 1-2 hours).
-
Permethylation: Derivatize the released glycans by permethylation using a method such as the Ciucanu and Kerek method.[12]
-
MALDI-TOF MS Analysis: Co-crystallize the permethylated glycans with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate. Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode. The resulting spectrum will show peaks corresponding to the [M+Na]⁺ ions of the different glycoforms.
-
6.1.2. HPLC Analysis of Sialic Acids
-
Objective: To quantify the amount and type of sialic acids present on the bacterial surface.
-
Principle: Sialic acids are released from the bacterial surface by mild acid hydrolysis and then derivatized with a fluorescent label, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB). The labeled sialic acids are then separated and quantified by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Protocol Outline:
-
Sialic Acid Release: Resuspend a bacterial pellet in 2 M acetic acid and incubate at 80°C for 2 hours.
-
Derivatization: Add DMB labeling reagent to the released sialic acids and incubate at 50°C for 2-3 hours in the dark.
-
HPLC Analysis: Inject the labeled sample onto a C18 reverse-phase HPLC column. Elute with a suitable mobile phase (e.g., acetonitrile/methanol/water gradient) and detect the fluorescently labeled sialic acids using a fluorescence detector.
-
Quantification: Compare the peak areas of the samples to those of known standards to quantify the amount of each type of sialic acid.
-
Enzyme Activity Assays
6.2.1. Sialyltransferase Activity Assay
-
Objective: To measure the activity of sialyltransferases.
-
Principle: A common method is a non-radioactive, coupled enzyme assay. The sialyltransferase transfers sialic acid from this compound to an acceptor substrate, releasing CMP. A coupling phosphatase then hydrolyzes the CMP to produce inorganic phosphate (B84403), which can be detected colorimetrically using a malachite green-based reagent.[11]
-
Protocol Outline:
-
Reaction Setup: In a microplate well, combine assay buffer (e.g., MES buffer, pH 6.0), MgCl₂, a detergent (e.g., Triton CF-54), the acceptor substrate (e.g., lactose (B1674315) or a specific oligosaccharide), this compound, and the coupling phosphatase.
-
Initiate Reaction: Add the sialyltransferase enzyme preparation to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Phosphate Detection: Stop the reaction and detect the released inorganic phosphate by adding Malachite Green reagents.
-
Quantification: Measure the absorbance at 620 nm and calculate the enzyme activity based on a phosphate standard curve.
-
Host-Pathogen Interaction Assays
6.3.1. Bacterial Invasion Assay
-
Objective: To quantify the ability of bacteria to invade host epithelial cells.
-
Principle: Bacteria are incubated with a monolayer of cultured epithelial cells (e.g., Caco-2 or INT-407). After an incubation period to allow for invasion, an antibiotic that cannot penetrate the epithelial cells (e.g., gentamicin) is added to kill extracellular bacteria. The epithelial cells are then lysed, and the intracellular bacteria are released and quantified by plating on agar (B569324).[15]
-
Protocol Outline:
-
Cell Culture: Seed epithelial cells in a multi-well plate and grow to confluence.
-
Infection: Infect the cell monolayers with the bacterial strain of interest at a defined multiplicity of infection (MOI).
-
Invasion Period: Incubate for a set period (e.g., 2-4 hours) to allow for bacterial invasion.
-
Antibiotic Treatment: Wash the monolayers and add fresh medium containing an appropriate antibiotic (e.g., gentamicin) to kill extracellular bacteria. Incubate for 1-2 hours.
-
Cell Lysis and Plating: Wash the monolayers again, then lyse the cells with a detergent (e.g., Triton X-100) to release the intracellular bacteria. Serially dilute the lysate and plate on appropriate agar to determine the number of colony-forming units (CFU).
-
6.3.2. Serum Resistance Assay
-
Objective: To determine the ability of bacteria to survive in the presence of active complement in serum.
-
Principle: Bacteria are incubated in normal human serum (as a source of complement and antibodies) for a defined period. The number of surviving bacteria is determined by plating and CFU counting. Heat-inactivated serum is used as a control.[27]
-
Protocol Outline:
-
Bacterial Preparation: Grow bacteria to mid-log phase, wash, and resuspend in a suitable buffer.
-
Incubation: Add a defined number of bacteria to normal human serum (e.g., 50-90% final concentration) and to heat-inactivated serum (control). Incubate at 37°C.
-
Sampling and Plating: At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots from each reaction, serially dilute, and plate on agar.
-
Data Analysis: Count the CFUs at each time point and express the survival as a percentage of the initial inoculum (time 0).
-
6.3.3. Phagocytosis Assay (Flow Cytometry-based)
-
Objective: To quantify the uptake of bacteria by phagocytic cells.
-
Principle: Bacteria are fluorescently labeled and then co-incubated with phagocytic cells (e.g., macrophages or neutrophils). After the incubation period, a quenching agent can be added to quench the fluorescence of extracellular bacteria. The percentage of phagocytic cells that have internalized bacteria, and the number of bacteria per cell, can be quantified by flow cytometry.[11]
-
Protocol Outline:
-
Labeling: Label the bacteria with a fluorescent dye (e.g., FITC or pHrodo).
-
Co-incubation: Add the labeled bacteria to a suspension of phagocytic cells at a defined MOI. Incubate to allow for phagocytosis.
-
Quenching (optional): Add a quenching agent like trypan blue to quench the fluorescence of non-internalized bacteria.
-
Flow Cytometry: Analyze the cells by flow cytometry. Gate on the phagocytic cell population and measure the fluorescence intensity, which corresponds to the amount of internalized bacteria.
-
References
- 1. Group B Streptococcus Engages an Inhibitory Siglec through Sialic Acid Mimicry to Blunt Innate Immune and Inflammatory Responses In Vivo | PLOS Pathogens [journals.plos.org]
- 2. Standardized Whole Blood Assay and Bead-Based Cytokine Profiling Reveal Commonalities and Diversity of the Response to Bacteria and TLR Ligands in Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialic Acid–Siglec-E Interactions Regulate the Response of Neonatal Macrophages to Group B Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Growth of group B streptococci in human serum leads to increased cell surface sialic acid and decreased activation of the alternative complement pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MALDI-TOF MS/MS Analysis of Permethylated O-Glycan Alditols Released from Mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5.6. Quantification of inflammatory molecules (Luminex) [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sialylation of Group B Streptococcal Capsular Polysaccharide Is Mediated by cpsK and Is Required for Optimal Capsule Polymerization and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serum Resistance in an Invasive, Nontypeable Haemophilus influenzae Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Glycomics Platform for the Analysis of Permethylated Oligosaccharide Alditols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sialic acid transport in Haemophilus influenzae is essential for lipopolysaccharide sialylation and serum resistance and is dependent on a novel tripartite ATP-independent periplasmic transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Both Neisseria gonorrhoeae and Neisseria sicca Induce Cytokine Secretion by Infected Human Cells, but Only Neisseria gonorrhoeae Upregulates the Expression of Long Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ora.ox.ac.uk [ora.ox.ac.uk]
- 16. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Effect of exogenous sialylation of the lipooligosaccharide of Neisseria gonorrhoeae on opsonophagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neisseria gonorrhoeae survives within and modulates apoptosis and inflammatory cytokine production of human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. α-2,3-Sialyltransferase Enhances Neisseria gonorrhoeae Survival during Experimental Murine Genital Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Glycan Analysis - MALDI Glycan Profiling | Ludger Ltd [ludger.com]
- 24. Complement-Dependent Serum Bactericidal Assays for Neisseria gonorrhoeae | Springer Nature Experiments [experiments.springernature.com]
- 25. [PDF] Underlying Glycans Determine the Ability of Sialylated Lipooligosaccharide To Protect Nontypeable Haemophilus influenzae from Serum IgM and Complement | Semantic Scholar [semanticscholar.org]
- 26. Interaction of Group B Streptococcus sialylated capsular polysaccharides with host Siglec-like molecules dampens the inflammatory response in tilapia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Neisseria gonorrhoeae subverts formin-dependent actin polymerization to colonize human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Chemoenzymatic Synthesis of CMP-Neu5Ac: An Application Note and Protocol
Introduction
Cytidine (B196190) 5'-monophosphate N-acetylneuraminic acid (CMP-Neu5Ac) is a critical activated sugar nucleotide that serves as the donor substrate for sialyltransferases in the biosynthesis of sialoglycoconjugates. These molecules play pivotal roles in a myriad of biological processes, including cell-cell recognition, signaling, and pathogen interactions. The chemoenzymatic synthesis of this compound offers a highly efficient and scalable alternative to purely chemical or biological methods. This document provides detailed protocols for the one-pot and whole-cell chemoenzymatic synthesis of this compound, along with purification and analytical procedures.
Overview of the Chemoenzymatic Approach
The chemoenzymatic synthesis of this compound typically involves a two-step enzymatic cascade. In the first step, N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749) are condensed to form N-acetylneuraminic acid (Neu5Ac), a reaction catalyzed by Neu5Ac aldolase (B8822740) (NAL). Subsequently, this compound synthetase (CSS) catalyzes the activation of Neu5Ac with cytidine triphosphate (CTP) to produce this compound and pyrophosphate (PPi). To drive the reaction towards product formation, an inorganic pyrophosphatase is often included to hydrolyze the pyrophosphate.
Quantitative Data Summary
The efficiency of this compound synthesis can vary depending on the enzymes and reaction conditions employed. Below is a summary of key quantitative data from various studies.
Table 1: Comparison of CMP-Sialic Acid Synthetase (CSS) Catalytic Efficiency
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Neisseria meningitidis | Neu5Ac | 0.26 | 0.89 | 3423 |
| Escherichia coli K1 | Neu5Ac | 0.56 | 3.3 | 5893 |
| Rainbow Trout | Neu5Ac | 2.8 | 270 | 96429 |
| Rainbow Trout | KDN | 3.0 | 450 | 150000 |
Table 2: Yields of this compound in Different Synthesis Systems
| Synthesis Method | Enzyme(s) | Starting Material(s) | Product Concentration/Yield | Reference |
| Whole-Cell Reaction | Neu5Ac aldolase and this compound synthetase fusion protein | ManNAc, Pyruvate, CTP | 13.22 mM (8.12 g/L) | [1] |
| One-Pot, Two-Enzyme | N. meningitidis CSS and Sialic Acid Aldolase | Various sugar precursors | 100-200 mg scale | [2] |
| Chemoenzymatic | Recombinant N. meningitidis CSS | Neu5,9Ac2, CTP | High yield (purified) | [3] |
Experimental Protocols
Protocol 1: One-Pot Chemoenzymatic Synthesis of this compound
This protocol describes a one-pot, two-enzyme system for the synthesis of this compound from ManNAc and pyruvate.[2]
Materials:
-
N-acetyl-D-mannosamine (ManNAc)
-
Sodium pyruvate
-
Cytidine 5'-triphosphate (CTP) disodium (B8443419) salt
-
Recombinant Neu5Ac aldolase (e.g., from E. coli K12)
-
Recombinant this compound synthetase (e.g., from N. meningitidis)[2]
-
Inorganic pyrophosphatase
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Magnesium chloride (MgCl2)
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a reaction mixture containing 50 mM ManNAc, 100 mM sodium pyruvate, and 25 mM CTP in 100 mM Tris-HCl buffer (pH 8.0).
-
Add 20 mM MgCl2 and 2 mM DTT to the reaction mixture.
-
Initiate the reaction by adding Neu5Ac aldolase (10 U), this compound synthetase (5 U), and inorganic pyrophosphatase (20 U).
-
Incubate the reaction at 37°C with gentle agitation.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion (typically 4-6 hours), terminate the reaction by adding an equal volume of cold ethanol (B145695) and incubating at -20°C for 30 minutes to precipitate the enzymes.
-
Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing this compound for purification.
Protocol 2: Whole-Cell Chemoenzymatic Synthesis of this compound
This protocol utilizes engineered E. coli cells co-expressing Neu5Ac aldolase and this compound synthetase for the synthesis of this compound.[1]
Materials:
-
Engineered E. coli cells expressing Neu5Ac aldolase and this compound synthetase
-
N-acetyl-D-mannosamine (ManNAc)
-
Sodium pyruvate
-
Cytidine 5'-triphosphate (CTP) disodium salt
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Manganese chloride (MnCl2)
-
Dithiothreitol (DTT)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic for plasmid maintenance
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Culture the engineered E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at 25°C for 12-16 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet once with 50 mM Tris-HCl buffer (pH 7.5).
-
Resuspend the cell pellet in the reaction buffer (50 mM Tris-HCl, pH 7.5) to a final cell density of 50 g/L (wet weight).
-
To the cell suspension, add ManNAc (30 mM), sodium pyruvate (60 mM), CTP (20 mM), 10 mM MnCl2, and 5 mM DTT.[1]
-
Incubate the reaction mixture at 37°C with shaking (200 rpm).
-
Monitor the reaction progress by taking aliquots at different time points, centrifuging to remove cells, and analyzing the supernatant by HPLC.
-
After the reaction is complete (typically 12-24 hours), harvest the supernatant by centrifugation at 15,000 x g for 30 minutes. The supernatant contains the this compound.
Protocol 3: Purification of this compound by Ion-Exchange Chromatography
This protocol is suitable for the purification of this compound from the reaction mixtures described above.
Materials:
-
Dowex 1x8 resin (formate form)
-
Ammonium (B1175870) bicarbonate solution (50 mM and a linear gradient from 50 mM to 1 M)
-
Sodium formate (B1220265) solution (50 mM)
-
Chromatography column
Procedure:
-
Pack a chromatography column with Dowex 1x8 resin and equilibrate it with 50 mM sodium formate solution.
-
Load the supernatant containing this compound onto the column.
-
Wash the column with two column volumes of deionized water to remove unbound materials.
-
Elute the bound this compound using a linear gradient of ammonium bicarbonate (50 mM to 1 M).
-
Collect fractions and monitor the absorbance at 271 nm to detect the CMP-containing fractions.
-
Pool the fractions containing pure this compound, as determined by HPLC or TLC.
-
Lyophilize the pooled fractions to obtain this compound as a white powder.
Protocol 4: Analysis of this compound by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Anion-exchange column (e.g., Dionex CarboPac PA1)
Mobile Phase:
-
A: 20 mM Tris-HCl, pH 8.0
-
B: 20 mM Tris-HCl, pH 8.0, containing 1 M NaCl
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 100% A).
-
Inject the sample onto the column.
-
Elute the compounds using a linear gradient of mobile phase B (e.g., 0-50% B over 30 minutes).
-
Monitor the elution profile at 271 nm.
-
Quantify the this compound peak by comparing its area to a standard curve of known concentrations.
Visualizations
Signaling Pathway: Biosynthesis of Sialoglycoconjugates
Caption: Biosynthesis of sialoglycoconjugates.
Experimental Workflow: One-Pot Synthesis of this compound
Caption: One-pot chemoenzymatic synthesis workflow.
Logical Relationship: Key Enzymes and Substrates
Caption: Key enzymes and substrates relationship.
References
- 1. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of this compound [mdpi.com]
- 2. Chemoenzymatic synthesis of CMP-sialic acid derivatives by a one-pot two-enzyme system: comparison of substrate flexibility of three microbial CMP-sialic acid synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemo-enzymatic synthesis of C-9 acetylated sialosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Production of CMP-Neu5Ac in E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the large-scale production of Cytidine 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac), a critical activated sugar donor for sialyltransferases involved in the synthesis of therapeutic glycoconjugates. The methodologies outlined below leverage genetically engineered Escherichia coli as a robust and scalable production host.
Introduction
This compound is the exclusive donor substrate for all known sialyltransferases, enzymes that catalyze the transfer of sialic acid to oligosaccharide chains of glycoproteins and glycolipids. The therapeutic significance of sialylated biologics, which often exhibit improved serum half-life and reduced immunogenicity, has driven the demand for efficient and scalable methods for this compound production. This document details several strategies for producing this compound using engineered E. coli, ranging from single-strain whole-cell biocatalysis to multi-strain fermentation approaches.
Data Summary: Comparative Production of this compound
The following table summarizes key quantitative data from various published methods for this compound production in E. coli, providing a comparative overview of different strategies.
| Production Strategy | Host System | Key Enzymes Overexpressed | Starting Materials | Product Titer | Specific Activity/Yield | Reference |
| Single Strain Whole-Cell Biocatalysis | E. coli BL21(DE3) | Neu5Ac aldolase (B8822740), this compound synthetase | N-acetylmannosamine (ManNAc), Pyruvate, CTP | 13.22 mM (8.12 g/L) | Neu5Ac aldolase: 4000 units/L, this compound synthetase: 200 units/L | [1] |
| Bacterial Coupling | Recombinant E. coli and Corynebacterium ammoniagenes | This compound synthetase, CTP synthetase | Orotic acid, N-acetylneuraminic acid (Neu5Ac) | 27 mM (17 g/L) | Not specified | [2] |
| High-Level Enzyme Expression | E. coli | Neisseria meningitidis this compound synthetase | Not applicable (enzyme expression) | >70,000 U/L (enzyme activity) | 220 U/mg (purified enzyme) | [3] |
| Fed-Batch Fermentation (Enzyme Production) | E. coli K-235/CS1 | This compound synthetase | Sorbitol/yeast extract medium | 191 U/L (10-L scale), 26,500 U total (230-L scale) | 0.128 U/mg (crude extract) | [4] |
Experimental Protocols
Protocol 1: Single-Strain Whole-Cell Biocatalysis for this compound Production
This protocol describes the production of this compound using a single engineered E. coli strain co-expressing N-acetylneuraminic acid (Neu5Ac) aldolase and this compound synthetase.[1]
1. Strain Construction and Plasmid Preparation:
-
Clone the Neu5Ac aldolase gene (nanA) and the this compound synthetase gene (neuA) from E. coli K12 into a suitable expression vector, such as pET, under the control of an inducible promoter (e.g., T7).
-
Transform the resulting plasmid into an expression host strain like E. coli BL21(DE3).
2. Fermentation and Induction:
-
Inoculum Preparation: Inoculate a single colony of the recombinant E. coli into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 150 µg/mL ampicillin). Grow overnight at 30°C with shaking at 225 rpm.
-
Scale-Up Culture: Transfer the overnight culture into 1 L of fresh LB medium with the same antibiotic concentration. Grow at 37°C with shaking.
-
Induction: When the optical density at 600 nm (OD600) reaches 0.8–1.0, induce protein expression by adding isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 400 µM.
-
Harvesting: Continue to incubate the culture for 4 hours at 37°C post-induction. Harvest the cells by centrifugation.
3. Whole-Cell Biocatalysis Reaction:
-
Reaction Mixture: Prepare a reaction mixture containing N-acetylmannosamine (ManNAc), pyruvate, and CTP.
-
Catalysis: Resuspend the harvested cell pellet in the reaction mixture. The reaction is carried out at pH 7.5 in the presence of 10 mM MnCl2.[5]
-
Monitoring: Monitor the formation of this compound over time using methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically reaches its peak at around 12 hours.[1]
4. Purification of this compound:
-
Cell Removal: Centrifuge the reaction mixture at 15,000 rpm for 30 minutes at 4°C to pellet the cells and proteins.
-
Extraction: Resuspend the pellet in a 50% aqueous alcohol solution and centrifuge again. Repeat this wash step three times and combine the supernatants.
-
Concentration: Concentrate the combined supernatants to a small volume.
-
Ion-Exchange Chromatography: Purify the concentrated supernatant using an anion exchange column (e.g., Dowex 1x8) pre-equilibrated with 50 mM sodium formate.
Protocol 2: High-Level Expression and Purification of CMP-Sialic Acid Synthetase
This protocol details the overexpression and purification of a highly active CMP-sialic acid synthetase from Neisseria meningitidis in E. coli.[3]
1. Strain and Plasmid:
-
Construct an expression vector containing the gene for Neisseria meningitidis this compound synthetase for overexpression in E. coli.
2. Fermentation and Induction:
-
Follow a standard fed-batch fermentation protocol to achieve high cell density.[6][7]
-
Batch Phase: Start with a defined medium in the bioreactor.
-
Fed-Batch Phase: After the initial carbon source is depleted, feed a concentrated nutrient solution to maintain a controlled growth rate. Maintain pH at 7.0 and dissolved oxygen above 20%.
-
Induction: Induce protein expression with IPTG at the appropriate cell density.
3. Cell Lysis and Enzyme Purification:
-
Harvesting: Harvest the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using a French press or sonication.
-
Clarification: Centrifuge the lysate to remove cell debris.
-
Anion-Exchange Chromatography: Load the clarified supernatant onto an anion-exchange column and elute the enzyme with a salt gradient.
-
Gel Filtration: Further purify the enzyme using a gel filtration column to achieve high purity.
4. Enzyme Activity Assay:
-
The activity of CMP-sialic acid synthetase can be determined by measuring the formation of this compound from Neu5Ac and CTP. One unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute at 37°C and pH 8.0.[8]
Visualizations
Biosynthetic Pathway for this compound Production
The following diagram illustrates the engineered two-step enzymatic pathway for the synthesis of this compound in a single E. coli strain.
Caption: Engineered biosynthetic pathway for this compound in E. coli.
Experimental Workflow for Single-Strain Production
This diagram outlines the major steps involved in the production and purification of this compound using the single-strain whole-cell biocatalysis method.
Caption: Workflow for this compound production and purification.
Logical Relationship of Bacterial Coupling System
This diagram illustrates the interplay between different microbial strains in a coupled system for this compound production.
Caption: Bacterial coupling for this compound synthesis.
References
- 1. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-scale production of CMP-NeuAc and sialylated oligosaccharides through bacterial coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-level expression of recombinant Neisseria CMP-sialic acid synthetase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CMP-N-acetyl neuraminic-acid synthetase from Escherichia coli: fermentative production and application for the preparative synthesis of CMP-neuraminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of this compound [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli [frontiersin.org]
- 8. CMP-シアル酸シンテターゼ Neisseria meningitidis group B由来 recombinant, expressed in E. coli BL21, ≥10 units/mg protein | Sigma-Aldrich [sigmaaldrich.com]
Application Note: High-Throughput In Vitro Sialylation Assay Using CMP-Neu5Ac
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialylation, the enzymatic transfer of sialic acid (N-acetylneuraminic acid, Neu5Ac) to the terminal positions of glycans on glycoproteins and glycolipids, is a critical post-translational modification.[1][2] This process is mediated by a family of enzymes called sialyltransferases (STs), which utilize cytidine (B196190) 5'-monophosphate N-acetylneuraminic acid (CMP-Neu5Ac) as the activated sugar donor.[3][4] Sialylation plays a pivotal role in a wide array of biological processes, including cell-cell adhesion, signal transduction, immune responses, and pathogen recognition.[1][5][6] Aberrant sialylation is a hallmark of various diseases, particularly in cancer, where it can promote metastasis and immune evasion.[7][8]
This application note provides a detailed protocol for a robust and high-throughput in vitro sialylation assay. The assay quantifies the activity of sialyltransferases by measuring the amount of CMP released during the transfer of Neu5Ac from this compound to an acceptor substrate. This method is broadly applicable for kinetic analysis of various sialyltransferases, screening for inhibitors, and optimizing conditions for the enzymatic synthesis of sialylated biologics.
Principle of the Assay
The assay quantitatively measures sialyltransferase activity by coupling the production of Cytidine Monophosphate (CMP), a byproduct of the sialylation reaction, to a detectable signal. The sialyltransferase (ST) catalyzes the transfer of Neu5Ac from the donor substrate (this compound) to an acceptor substrate (e.g., asialofetuin). The released CMP is then hydrolyzed by a coupling phosphatase (e.g., CD73) to produce inorganic phosphate (B84403) (Pi). This released phosphate is then detected and quantified using a malachite green-based colorimetric reagent. The amount of phosphate produced is directly proportional to the sialyltransferase activity.[9]
Experimental Workflow Diagram
Caption: Workflow for the in vitro sialylation assay.
Materials and Reagents
-
Enzymes:
-
Recombinant Sialyltransferase (e.g., human ST6Gal-I)
-
Coupling Phosphatase (e.g., Recombinant Human CD73 5'-nucleotidase)
-
-
Substrates:
-
CMP-N-acetylneuraminic acid (this compound), donor substrate
-
Asialofetuin (from fetal calf serum), acceptor substrate
-
-
Buffers and Reagents:
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format with a final reaction volume of 50 µL.
5.1. Preparation of Reagents
-
Reaction Buffer (2X): Prepare a solution containing 100 mM MES (pH 6.0), 20 mM MnCl₂, and 1% Triton CF-54.
-
Acceptor Substrate: Dissolve asialofetuin in ultrapure water to a final concentration of 2 mg/mL.
-
Donor Substrate: Dissolve this compound in ultrapure water to a final concentration of 2 mM. Store in aliquots at -80°C. Note that this compound can hydrolyze in aqueous solutions; minimize freeze-thaw cycles and keep on ice.[10]
-
Phosphate Standard Curve: Prepare a series of dilutions of the Phosphate Standard (e.g., 0, 5, 10, 20, 40, 80 µM) in 1X Reaction Buffer.
5.2. Assay Procedure
-
Set up the Reaction Plate:
-
To each well of a 96-well plate, add the components in the following order:
-
25 µL of 2X Reaction Buffer
-
5 µL of Asialofetuin (2 mg/mL)
-
5 µL of Coupling Phosphatase (e.g., CD73 at 0.1 mg/mL)
-
5 µL of this compound (2 mM)
-
5 µL of ultrapure water
-
-
Include control wells:
-
No Enzyme Control: Add 10 µL of water instead of the enzyme and water volumes.
-
No Acceptor Control: Substitute the asialofetuin solution with water.
-
-
-
Initiate the Reaction:
-
Add 5 µL of the Sialyltransferase enzyme, diluted to the desired concentration in 1X Reaction Buffer, to each well (except the "No Enzyme" control).
-
The final volume in each well should be 50 µL.
-
-
Incubation:
-
Detection:
-
Stop the reaction and initiate color development by adding 30 µL of Malachite Green Reagent A to each well, followed by 100 µL of ultrapure water.
-
Add 30 µL of Malachite Green Reagent B to each well.
-
Incubate at room temperature for 20 minutes to allow for color development.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 620-650 nm using a microplate reader.
-
5.3. Data Analysis
-
Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate Phosphate Concentration: Use the standard curve equation to convert the absorbance readings from the experimental wells into phosphate concentration (µM).
-
Calculate Enzyme Activity: Determine the specific activity of the sialyltransferase using the following formula:
Specific Activity (pmol/min/µg) = [ ( [Pi]sample - [Pi]control ) * Reaction Volume (L) ] / [ Incubation Time (min) * Enzyme Amount (µg) ]
Where:
-
[Pi]sample is the phosphate concentration in the enzyme-containing well (in µmol/L or µM).
-
[Pi]control is the phosphate concentration in the "No Enzyme" control well.
-
Quantitative Data Summary
The following tables provide typical reaction conditions and kinetic parameters for common sialyltransferases. These values serve as a starting point and may require optimization for specific experimental setups.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Reference |
|---|---|---|
| Enzyme (ST6Gal-I) | 10 - 100 ng/reaction | [9] |
| This compound | 100 - 500 µM | [3][4] |
| Acceptor (Asialofetuin) | 0.1 - 0.5 mg/mL | [9] |
| pH | 6.0 - 6.5 | [3][4] |
| Temperature | 37°C | [3][4] |
| Incubation Time | 20 - 60 min |[3] |
Table 2: Example Kinetic Parameters for Human ST6Gal-I
| Substrate | Kₘ (µM) | Vₘₐₓ (pmol/min/µg) |
|---|---|---|
| This compound | ~50 - 150 | Varies with acceptor |
| Asialo-α1-acid glycoprotein (B1211001) | ~200 - 400 | Varies with donor |
Note: Kinetic parameters are highly dependent on the specific acceptor substrate, enzyme source, and assay conditions.
Application: Sialylation in Immune Regulation
Sialic acids play a crucial role in regulating the immune system, often acting as self-associated molecular patterns (SAMPs).[1] They are recognized by sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of inhibitory receptors expressed on immune cells.[2][6] For example, the sialylation of the Fc region of Immunoglobulin G (IgG) antibodies by ST6Gal-I is critical for their anti-inflammatory activity.[11][12] This modification enhances the binding of IgG to the inhibitory receptor SIGN-R1 (a Siglec ortholog in mice), leading to the suppression of inflammatory responses.
Signaling Pathway Diagram
Caption: Siglec-mediated inhibitory signaling pathway.
References
- 1. Biological function of sialic acid and sialylation in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Enzyme assay of sialyltransferases for oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sialylation Pathway [horizondiscovery.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Identification of sialylated glycoproteins from metabolically oligosaccharide engineered pancreatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ST6GAL1 ST6 beta-galactoside alpha-2,6-sialyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. In vitro Measurement of CMP-Sialic Acid Transporter Activity in Reconstituted Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Branch Specific Sialylation of IgG-Fc Glycans by ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Quantification of CMP-Neu5Ac in Human Leukocytes by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytidine-5’-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) is the activated form of sialic acid and serves as the sole donor substrate for sialyltransferases in the Golgi apparatus, which are responsible for the sialylation of glycoproteins and glycolipids.[1][2] The biosynthesis of this compound is a critical intracellular process, and its quantification is essential for studying various physiological and pathological conditions, including GNE myopathy, a rare autosomal recessive muscular disease.[1][2][3] This document provides a detailed protocol for the robust quantification of this compound in human leukocytes using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][2]
Sialic Acid Biosynthesis Pathway
The synthesis of this compound begins with UDP-N-acetylglucosamine (UDP-GlcNAc) and involves several enzymatic steps primarily in the cytoplasm and nucleus. The final step, the conversion of N-acetylneuraminic acid (Neu5Ac) to this compound, occurs in the nucleus, after which this compound is transported to the Golgi for use in sialylation.[1]
Caption: Sialic Acid Biosynthesis and Sialylation Pathway.
Experimental Protocols
This section details the materials and methods for the quantification of this compound from human leukocyte samples.
Materials and Reagents
-
This compound standard
-
This compound-¹³C₃ (internal standard)
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Ammonium acetate (B1210297) (NH₄Ac)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Bovine Serum Albumin (BSA)
-
Potassium K2EDTA tubes for blood collection
Sample Preparation: Leukocyte Extraction
The protocol is designed for the extraction of intracellular this compound from leukocytes.[1]
Caption: Workflow for Leukocyte Sample Preparation.
Protocol:
-
Blood Collection: Collect whole blood in potassium K2EDTA tubes.[1]
-
Leukocyte Isolation: Isolate leukocyte pellets from whole blood via centrifugation and removal of plasma and red blood cells. Store pellets at -80°C until analysis.[1]
-
Lysis and Extraction: Lyse and extract the human leukocyte pellets using a methanol-water mixture.[1][2]
-
Sample Clarification: Centrifuge the lysate to pellet cellular debris.
-
Final Sample Preparation:
-
Transfer 20 µL of the leukocyte extract supernatant to a 96-well plate.[1]
-
Add 20 µL of the internal standard working solution (2000 ng/mL this compound-¹³C₃ in 50:50 acetonitrile-water).[1]
-
Add 500 µL of reconstitution solution (0.05% NH₄OH and 10 mM NH₄Ac in 50:50 acetonitrile-water).[1]
-
Transfer 100 µL of this solution to a new plate and dilute further with 200 µL of the reconstitution solution before analysis.[1]
-
LC-MS/MS Method
The analysis is performed using a Hydrophilic Interaction Chromatography (HILIC) method coupled with a tandem mass spectrometer.[1][3]
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | HILIC |
| Mobile Phase A | 0.05% NH₄OH and 10 mM NH₄Ac in water |
| Mobile Phase B | 0.05% NH₄OH with 10 mM NH₄Ac in acetonitrile–water (99:1) |
| Flow Rate | 0.8 mL/min |
| Gradient | 0.0 min: 90% B |
| 0.3 min: 75% B | |
| 2.6 min: 75% B | |
| 2.7 min: 50% B | |
| 3.2 min: 50% B | |
| 3.3 min: 90% B |
| | 4.5 min: 90% B |
Source:[1]
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Negative-ion Electrospray (ESI-) |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Turbo Ion Spray Voltage | -4500 V |
| Source Temperature | 550°C |
| Curtain Gas | 30 psi |
| Nebulizing Gas | 50 psi |
| Auxiliary Gas | 70 psi |
Source:[1]
Table 3: SRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 613.2 | 322.0 | -65 | -26 |
| This compound-¹³C₃ (IS) | 616.2 | 322.0 | -65 | -26 |
Source:[1]
Calibration and Quality Control
To ensure data accuracy, a calibration curve and quality control (QC) samples are prepared.
-
Calibration Standards: Prepared in a surrogate blank matrix (methanol extract of 2% BSA solution) over a range of 10.0–1000 ng/mL.[1]
-
Quality Control (QC) Samples:
Table 4: Quantitative Performance
| Parameter | Analyte | Value |
|---|---|---|
| Calibration Range | This compound | 10.0 - 1000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | This compound | 10.0 ng/mL |
| Matrix Factor (Normalized) | this compound | 100.0% |
Source:[1]
Data Presentation and Interpretation
The concentration of this compound in unknown samples is determined by interpolating the analyte/internal standard peak area ratio against the calibration curve. The use of a stable isotope-labeled internal standard (this compound-¹³C₃) effectively minimizes matrix effects, ensuring accurate and precise quantification.[1] The method demonstrated acceptable accuracy and precision, with a signal-to-noise ratio greater than 5 at the LLOQ level.[1]
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of this compound in human leukocytes. This application note offers a comprehensive guide for researchers in academic and pharmaceutical settings, enabling reliable measurement of this key metabolite in the sialic acid pathway. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the established performance characteristics, ensures high-quality data for clinical and research applications.
References
- 1. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of cytidine-5'-monophospho-N-acetylneuraminic acid in human leukocytes using LC-MS/MS: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols for the Detection of CMP-Neu5Ac in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytidine (B196190) 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) is a critical activated sugar nucleotide, serving as the primary donor of sialic acid (Neu5Ac) for the sialylation of glycoproteins and glycolipids.[1][2] This process, catalyzed by sialyltransferases in the Golgi apparatus, is fundamental to numerous cellular processes, including cell-cell recognition, signaling, and immune responses.[3] The biosynthesis of this compound occurs in the nucleus, where CMP-sialic acid synthetase (CMAS) activates Neu5Ac.[1][4] Given its central role, the accurate quantification of intracellular this compound levels is essential for studying sialic acid metabolism, understanding disease pathologies, and evaluating the efficacy of therapeutic agents that target sialylation pathways.
This document provides detailed protocols for the detection and quantification of this compound in cell lysates using established methodologies, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sialic Acid Biosynthesis Pathway
The diagram below illustrates the key step in the formation of this compound, the activated sialic acid donor required for cellular sialylation.
References
- 1. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of cytidine-5'-monophospho-N-acetylneuraminic acid in human leukocytes using LC-MS/MS: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme assay of cytidine 5’-monophosphate sialic acid synthetase (CMAS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging CMP-Neu5Ac for Advanced Metabolic Glycan Engineering
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cytidine 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) and its analogs in metabolic glycan engineering. These techniques enable the precise modification of cell surface sialic acids, offering powerful tools for basic research, drug discovery, and therapeutic development.
Introduction to Metabolic Glycan Engineering with Sialic Acids
Metabolic glycan engineering is a powerful technique that allows for the modification of cell-surface glycans by introducing chemically modified monosaccharide precursors into cellular metabolic pathways.[1][2][3] The sialic acid biosynthesis pathway is a common target for this approach due to the prominent role of sialic acids in various biological processes, including cell-cell recognition, signaling, and pathogen interactions.[4][5] By supplying cells with analogs of N-acetylmannosamine (ManNAc), N-acetylneuraminic acid (Neu5Ac), or this compound, researchers can introduce unnatural sialic acids onto glycoproteins and glycolipids.[1][2]
This compound is the activated sugar nucleotide donor required by sialyltransferases to attach sialic acid to glycoconjugates within the Golgi apparatus.[4][6] While direct use of this compound analogs can be challenging due to their membrane impermeability, this document will cover both direct enzymatic approaches and the more common metabolic precursor feeding strategies that ultimately lead to the formation of modified this compound within the cell.[2]
Core Applications of this compound in Metabolic Glycan Engineering
The ability to introduce modified sialic acids onto cell surfaces has a wide range of applications:
-
Cell Surface Labeling and Visualization: Introduction of sialic acid analogs bearing bioorthogonal functional groups (e.g., azides, alkynes, ketones) allows for subsequent covalent ligation with imaging probes, such as fluorophores.[1][7]
-
Probing Glycan Function: Modifying sialic acid structures can help elucidate their role in specific biological interactions, such as receptor binding or immune cell recognition.
-
Therapeutic Development: Altering cell surface sialylation has shown promise in cancer therapy by impairing tumor growth, adhesion, and migration.[5][8] For instance, a fluorinated sialic acid analog, P-3Fax-Neu5Ac, has been shown to inhibit sialylation and reduce tumorigenic properties.[5][8]
-
Controlling Cell Behavior: Engineering the sialome can influence cell adhesion, differentiation, and signaling pathways.[9]
Signaling Pathways and Experimental Workflow
Sialic Acid Biosynthetic Pathway
The following diagram illustrates the key steps in the mammalian sialic acid biosynthetic pathway, which is exploited in metabolic glycan engineering.
References
- 1. Metabolic glycoengineering: sialic acid and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Glycoengineering: A Promising Strategy to Remodel Microenvironments for Regenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: CMP-Neu5Ac as a Substrate for Sialyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) is the activated sugar nucleotide donor required by sialyltransferases for the transfer of sialic acid (N-acetylneuraminic acid, Neu5Ac) onto the terminal positions of glycan chains on glycoproteins and glycolipids. This process, known as sialylation, is a critical post-translational modification that plays a fundamental role in a wide array of biological processes, including cell-cell recognition, cell adhesion, immune responses, and pathogen infection.[1] Aberrant sialylation is a hallmark of various diseases, most notably cancer, making sialyltransferases attractive targets for therapeutic intervention.[2]
These application notes provide an overview of the utility of this compound and its analogs as substrates for sialyltransferases in research and drug development. Detailed protocols for common sialyltransferase activity assays are provided to facilitate experimental design and execution.
Applications of this compound in Sialyltransferase Research
This compound and its chemically modified analogs are indispensable tools for:
-
Characterizing Sialyltransferase Activity: Determining the kinetic parameters of sialyltransferases is crucial for understanding their function and for screening potential inhibitors.[3][4]
-
Glycoengineering of Cell Surfaces: Introducing modified sialic acids onto cell surfaces using exogenous sialyltransferases and this compound analogs allows for the study of the functional roles of specific glycan structures.[5] This technique is also employed to label and visualize sialylated glycans in living cells.[5]
-
In Vitro Synthesis of Sialylated Glycoconjugates: Enzymatic synthesis using sialyltransferases and this compound provides a highly specific and efficient method for producing complex sialylated oligosaccharides and glycoproteins for various applications, including as standards for analytics or for use in functional assays.[6][7]
-
High-Throughput Screening of Sialyltransferase Inhibitors: Robust and sensitive assays utilizing this compound are essential for the discovery and development of small molecule inhibitors of sialyltransferases for therapeutic purposes.
Quantitative Data: Kinetic Parameters of Sialyltransferases
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are critical for characterizing the interaction between a sialyltransferase and its this compound substrate. These values can vary significantly depending on the specific enzyme, the acceptor substrate, and the reaction conditions. Below are tables summarizing reported kinetic data for various sialyltransferases with this compound and its analogs.
Table 1: Kinetic Constants of Sialyltransferases for this compound
| Sialyltransferase | Acceptor Substrate | Km for this compound (µM) | Vmax or Specific Activity | Reference |
| Rat Liver α2,6-Sialyltransferase (Normal Tissue) | Asialofetuin | 303 | Not specified | [2] |
| Rat Liver α2,6-Sialyltransferase (Tumor Tissue) | Asialofetuin | 50 | Not specified | [2] |
| Cst-II from Campylobacter jejuni | Lactose | Not specified | Determined via coupled spectrophotometric assay | [3] |
| Drosophila CMP-Sialic Acid Synthetase (DmCSAS) | Neu5Ac (for synthesis of this compound) | 450 (for CTP) | 3.4-3.6 µmol/min/mg | [8] |
Table 2: Kinetic and Inhibition Constants for this compound Analogs
| Sialyltransferase | Analog | Acceptor Substrate | Km (µM) | Ki (µM) | Vmax (% of this compound) | Reference |
| Purified Sialyltransferases (various) | CMP-9-fluoresceinyl-NeuAc | Various glycoproteins | Low µM range | Not applicable | 15-100% | [4] |
| PmST1 WT | CMP-3F(axial)-Neu5Ac | Not applicable | Not applicable | 25.7 | Not applicable | [9] |
| ST6Gal1 | CMP-3F(axial)-Neu5Ac | Not applicable | Not applicable | 650 | Not applicable | [9] |
Signaling and Biosynthetic Pathways
Sialic Acid Biosynthesis and Transfer Pathway
The synthesis of sialylated glycoconjugates is a multi-step process that begins in the cytoplasm, moves to the nucleus for the activation of sialic acid, and culminates in the Golgi apparatus where sialyltransferases catalyze the final transfer step.
Caption: Biosynthesis of this compound and its utilization by sialyltransferases.
Experimental Protocols
Protocol 1: Radiometric Sialyltransferase Activity Assay
This protocol is a highly sensitive method for quantifying sialyltransferase activity by measuring the incorporation of radiolabeled sialic acid from CMP-[14C]Neu5Ac into an acceptor substrate.
Workflow Diagram
References
- 1. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Kinetic Analysis of Substrate Binding to the Sialyltransferase Cst-II from Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly sensitive fluorometric assay for sialyltransferase activity using CMP-9-fluoresceinyl-NeuAc as donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycoengineering with neuraminic acid analogs to label lipooligosaccharides and detect native sialyltransferase activity in gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis of sialylated oligosaccharides using a this compound synthetase/sialyltransferase fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterisation of Drosophila CMP-sialic acid synthetase activity reveals unusual enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity-based covalent sialyltransferase probes enabled by ligand-directed chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07184K [pubs.rsc.org]
Application Notes and Protocols for the Enzymatic Synthesis of Sialylated Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialylated oligosaccharides are critical components of cell surface glycoconjugates in vertebrates, playing pivotal roles in a vast array of biological processes, including cell-cell recognition, signaling, and immune responses.[1] Their involvement in pathological processes, such as microbial pathogenesis and cancer metastasis, has made them attractive targets for drug development and glycobiology research. However, the structural complexity of these molecules, particularly the stereospecific α-glycosidic linkage of sialic acid, makes their chemical synthesis a formidable challenge.[2]
Enzymatic synthesis offers a powerful alternative, leveraging the high efficiency and regio- and stereoselectivity of enzymes to construct complex sialosides with precision.[3][4] This approach circumvents the need for extensive protecting group manipulations required in chemical synthesis and often proceeds in aqueous solutions under mild conditions.[5] These application notes provide an overview and detailed protocols for the two primary enzymatic strategies: sialyltransferase-based synthesis and trans-sialidase-catalyzed reactions.
Application Note 1: Sialyltransferase-Based Synthesis of Sialosides
Sialyltransferases (EC 2.4.99.-) are the enzymes responsible for the biosynthesis of sialosides in nature.[6] They catalyze the transfer of a sialic acid moiety from an activated sugar donor, cytidine (B196190) monophosphate-sialic acid (CMP-sialic acid), to a specific hydroxyl group on an acceptor oligosaccharide, glycopeptide, or glycolipid.[6] The choice of sialyltransferase dictates the linkage formed, with different enzymes specific for α2,3-, α2,6-, or α2,8-linkages.[5][7]
One-Pot Multi-Enzyme (OPME) Systems
To streamline the synthesis and overcome the high cost and instability of the CMP-sialic acid donor, one-pot multi-enzyme (OPME) systems have been developed.[6][8] These systems generate the CMP-sialic acid in situ, which is then immediately used by the sialyltransferase.
-
One-Pot, Two-Enzyme (OP2E) System: This system starts with sialic acid and uses a CMP-sialic acid synthetase (CSS) to activate it to CMP-sialic acid, followed by the sialyltransferase (ST) to transfer it to the acceptor.[6][9]
-
One-Pot, Three-Enzyme (OP3E) System: This more versatile system begins with a less expensive precursor, such as N-acetylmannosamine (ManNAc). A sialic acid aldolase (B8822740) synthesizes sialic acid from ManNAc and pyruvate; the sialic acid is then activated by CSS and transferred by an ST.[3][6][7]
Quantitative Data for Sialyltransferase-Based Reactions
The following table summarizes representative quantitative data from various sialyltransferase-catalyzed synthesis reactions.
| Product | Enzyme(s) | Acceptor Substrate | Key Reagents | Yield / Conversion | Reference(s) |
| 3'-Sialyllactose (B164678) (3'-SL) | Multi-enzyme system from engineered E. coli | Lactose (B1674315) | N-acetylneuraminic acid (NeuAc), Polyphosphate, CMP | 38.7 mM product; 97.1% molar yield from NeuAc | [10] |
| α2,3-Sialyllactose | CMP-Neu5Ac synthetase / α2,3-sialyltransferase fusion protein | Lactose | Sialic acid, phosphoenolpyruvate, catalytic ATP/CMP | 100 g scale synthesis achieved | [11] |
| Sialyl N-acetyllactosamine (sLacNAc) | N. meningitides CMP-sialic acid synthetase, P. multocida α2,3-sialyltransferase | N-acetyllactosamine (LacNAc) | CTP, Sialic Acid | High yield (not quantified) | [12] |
| Sialylated Glycomacromolecules | N. meningitidis CSS (NmCSS), P. multocida ST (PmST1) | Lactose-presenting oligomers | Neu5Ac, CTP | Yields vary with buffer; glycinamide (B1583983) buffer gave best results | [9] |
Experimental Protocol: One-Pot, Three-Enzyme (OP3E) Synthesis of 3'-Sialyllactose
This protocol describes the synthesis of α2,3-sialyllactose from N-acetylmannosamine (ManNAc) and lactose using a sialic acid aldolase, a CMP-sialic acid synthetase (CSS), and an α2,3-sialyltransferase (ST).[3][7]
1. Materials and Reagents
-
N-Acetyl-D-mannosamine (ManNAc)
-
Sodium pyruvate
-
Lactose
-
Cytidine 5'-triphosphate (CTP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Recombinant Enzymes (purified):
-
Sialic acid aldolase (e.g., from E. coli)
-
CMP-sialic acid synthetase (e.g., from Neisseria meningitidis, NmCSS)
-
α2,3-Sialyltransferase (e.g., from Pasteurella multocida, PmST1)
-
-
Alkaline phosphatase (optional, to degrade pyrophosphate byproduct)
-
Deionized water
2. Enzyme Activity Definition
-
One unit (U) of enzyme activity is defined as the amount of enzyme required to produce 1.0 µmol of product per minute at 37°C under optimal conditions.[7]
3. Reaction Setup (Example 10 mL Scale)
-
In a suitable reaction vessel, dissolve the following components in Tris-HCl buffer:
-
ManNAc: 1.2 equivalents relative to acceptor (e.g., 30 mM)
-
Sodium pyruvate: 3 equivalents (e.g., 75 mM)
-
Lactose (acceptor): 1 equivalent (e.g., 25 mM)
-
CTP: 1.2 equivalents (e.g., 30 mM)
-
MgCl₂: Final concentration of 20 mM
-
-
Adjust the final volume to 10 mL with Tris-HCl buffer.
-
Add the recombinant enzymes. The amount of each enzyme should be empirically determined based on their specific activities. A starting point could be:
-
Sialic acid aldolase: 1.0 - 2.0 U
-
CMP-sialic acid synthetase: 1.0 - 2.0 U
-
α2,3-Sialyltransferase: 0.5 - 1.0 U
-
Alkaline phosphatase: 5 - 10 U (optional)
-
-
Mix gently by inversion.
4. Incubation
-
Incubate the reaction mixture at 37°C with gentle agitation for 4 to 18 hours.[3]
5. Reaction Monitoring
-
The reaction progress can be monitored by taking small aliquots at different time points.
-
Analyze the aliquots using Thin Layer Chromatography (TLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[1]
6. Reaction Termination and Product Purification
-
Terminate the reaction by adding an equal volume of cold ethanol (B145695) to precipitate the enzymes.
-
Incubate at 4°C for 30 minutes, then centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the sialylated oligosaccharide.
-
Lyophilize the supernatant to dryness.
-
Purify the product from unreacted starting materials and salts using size-exclusion chromatography (e.g., Bio-Gel P-2) or graphitized carbon solid-phase extraction. Due to its negative charge, anion-exchange chromatography is also a highly effective purification method.[13]
7. Product Characterization
-
Confirm the identity and purity of the final product using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15]
Application Note 2: Trans-Sialidase-Based Synthesis
Trans-sialidases (EC 3.2.1.18) offer an alternative route to sialylation that circumvents the need for the nucleotide-activated donor, CMP-sialic acid.[5] These enzymes catalyze the transfer of sialic acid from a sialylated donor molecule (a sialoglycoconjugate) directly to an acceptor.[5] The most extensively studied and utilized enzyme for this purpose is the trans-sialidase from the protozoan parasite Trypanosoma cruzi (TcTS).[1][16]
TcTS is highly specific, transferring sialic acid from a donor containing an α2,3-linked sialic acid to a terminal β-galactopyranosyl residue on the acceptor, forming a new α2,3-sialyl linkage.[1][5] Common, inexpensive donors include glycoproteins rich in sialic acid, such as bovine fetuin or casein glycomacropeptide (GMP), a byproduct of the cheese industry.[5]
Quantitative Data for Trans-Sialidase-Based Reactions
The following table summarizes representative quantitative data from TcTS-catalyzed synthesis reactions.
| Product | Enzyme | Acceptor Substrate | Donor Substrate | Yield / Conversion | Reference(s) |
| α3Sia-2-Glc-Lac | T. cruzi trans-sialidase (TcTS) | 2-Glc-Lac | Glycomacropeptide (GMP) | 47.6% conversion | [16][17] |
| Sialylated LGOS | T. cruzi trans-sialidase (TcTS) | Galactosylated-lactulose (LGOS) mixture | Glycomacropeptide (GMP) | Up to 52% conversion | [16][17] |
| Sia-α(2-3)-Gal-βR derivatives | Recombinant T. cruzi trans-sialidase | Various disaccharides (lactosides, lactosamides) | Not specified | 20 - 60% isolated yields | [18] |
Experimental Protocol: TcTS-Catalyzed Synthesis of 3'-Sialyllactose
This protocol describes the synthesis of 3'-sialyllactose using recombinant TcTS with lactose as the acceptor and casein glycomacropeptide (GMP) as the sialic acid donor.[17]
1. Materials and Reagents
-
Lactose
-
Casein glycomacropeptide (GMP)
-
Recombinant Trypanosoma cruzi trans-sialidase (TcTS)
-
Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)
-
Deionized water
2. Reaction Setup (Example 1 mL Scale)
-
In a microcentrifuge tube, prepare the reaction mixture by dissolving the following in sodium acetate buffer:
-
GMP (donor): 60-70 mg/mL
-
Lactose (acceptor): 5-15 mM (concentration can be optimized)
-
-
Pre-incubate the mixture at the reaction temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding TcTS to a final concentration of 5 µg/mL.
-
Mix gently.
3. Incubation
-
Incubate the reaction at 25°C.
-
Due to the limited stability of TcTS, it may be necessary to add fresh enzyme every 24 hours (e.g., another 5 µg/mL) for reactions running longer than one day to achieve higher conversion.[17] The highest conversion is often seen within 48 hours.[17]
4. Reaction Monitoring
-
Monitor the formation of 3'-sialyllactose using HPAEC-PAD, which can effectively separate the anionic product from the neutral lactose acceptor.
5. Reaction Termination and Product Purification
-
Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes).
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the denatured TcTS and any precipitated GMP.
-
Collect the supernatant.
-
The purification strategy is similar to that for sialyltransferase products. Anion-exchange chromatography is particularly effective for separating the negatively charged 3'-sialyllactose from the neutral lactose and the bulk of the de-sialylated GMP donor.
6. Product Characterization
-
Confirm the product structure and purity using standard analytical methods such as Mass Spectrometry and NMR.[16][17]
References
- 1. Trypanosoma cruzi trans-sialidase. A tool for the synthesis of sialylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]
- 3. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemo-enzymatic synthesis of C-9 acetylated sialosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans -Sialylation: a strategy used to incorporate sialic acid into oligosaccharides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00176K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Multi-Enzymatic Cascade One-Pot Biosynthesis of 3′-Sialyllactose Using Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The synthesis of sialylated oligosaccharides using a this compound synthetase/sialyltransferase fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemoenzymatic synthesis of the sialyl Lewis X glycan and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN112203519A - A simple method for purification of sialyllactose - Google Patents [patents.google.com]
- 14. NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Characterization of Sialylated Lactose- and Lactulose-Derived Oligosaccharides by Trypanosoma cruzi Trans-sialidase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Preparation of sialylated oligosaccharides employing recombinant trans-sialidase from Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CMP-N-acetylneuraminic Acid (CMP-Neu5Ac) in Cancer Research: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine monophosphate N-acetylneuraminic acid (CMP-Neu5Ac) is a critical nucleotide sugar that serves as the sole donor substrate for sialyltransferases, a family of enzymes that catalyze the transfer of sialic acid to the terminal positions of glycan chains on glycoproteins and glycolipids.[1][2][3] This process, known as sialylation, is a vital post-translational modification that plays a crucial role in a myriad of cellular processes, including cell-cell recognition, signaling, and immune modulation.[1][2] In the context of oncology, aberrant sialylation, often characterized by an overabundance of sialylated glycans (hypersialylation) on the cancer cell surface, is a well-established hallmark of malignancy and is intimately linked with tumor progression, metastasis, and immune evasion.[4][5] Consequently, the enzymatic machinery responsible for sialylation, and this compound itself, have emerged as compelling targets for cancer research and the development of novel therapeutics.[2][4]
These application notes provide a comprehensive overview of the applications of this compound in cancer research, complete with detailed experimental protocols and quantitative data to guide researchers in this field.
I. Biological Significance of this compound in Cancer
The elevated demand for sialylation in cancer cells necessitates a corresponding increase in the biosynthesis of this compound. This metabolic reprogramming supports the malignant phenotype in several ways:
-
Metastasis and Invasion: Hypersialylation of cell surface proteins, such as integrins, can weaken cell-cell and cell-matrix adhesions, facilitating the detachment of cancer cells from the primary tumor.[4][5] Furthermore, sialylated glycans can act as ligands for selectins on endothelial cells, promoting the adhesion of circulating tumor cells to blood vessel walls, a critical step in the metastatic cascade.
-
Immune Evasion: The dense layer of negatively charged sialic acids on the cancer cell surface can create a repulsive barrier, masking underlying antigens from recognition by immune cells. Additionally, sialylated structures can engage with inhibitory Siglec receptors on immune cells, leading to immunosuppression.
-
Drug Resistance: Altered sialylation patterns have been implicated in the development of resistance to various cancer therapies.
II. Quantitative Data: this compound and Sialyltransferase Activity
The following tables summarize key quantitative data related to this compound levels and sialyltransferase activity in the context of cancer.
Table 1: Intracellular this compound Concentrations in Human Breast Cancer and Non-Malignant Cell Lines
| Cell Line | Cell Type | This compound (nmol/mg protein) |
| MCF10A | Non-malignant breast epithelial | 0.29 |
| HB4A | Non-malignant breast epithelial | 0.33 |
| T47D | Breast adenocarcinoma (ER+) | 0.422 |
| MCF7 | Breast adenocarcinoma (ER+) | 0.75 |
| MDA-MB-231 | Breast adenocarcinoma (Triple-Negative) | 0.78 |
Data extracted from a study on nutrient-deprived cells.[2]
Table 2: Kinetic Parameters of a Bacterial Sialyltransferase (Cst-II) with this compound
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | 38 ± 4 | 2.5 ± 0.1 | 6.6 x 10⁴ |
| Lacto-N-neotetraose (acceptor) | 1200 ± 200 | 2.6 ± 0.2 | 2.2 x 10³ |
Data from a study on the sialyltransferase Cst-II from Campylobacter jejuni.[6]
III. Signaling Pathways and Experimental Workflows
A. Sialic Acid Biosynthesis and Sialylation Pathway
The synthesis of sialoglycoconjugates is a multi-step process involving both cytoplasmic and nuclear enzymatic reactions, culminating in the transfer of sialic acid in the Golgi apparatus.
B. Experimental Workflow for Investigating the Role of this compound in Cancer Cell Invasion
This workflow outlines the key steps to assess how modulating sialylation, through targeting this compound availability or sialyltransferase activity, affects the invasive potential of cancer cells.
IV. Experimental Protocols
Protocol 1: Quantification of Intracellular this compound by HPLC
This protocol describes a method for the extraction and quantification of this compound from cultured cancer cells using high-performance liquid chromatography (HPLC).
Materials:
-
Cultured cancer cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
Water, HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Ammonium (B1175870) phosphate (B84403) monobasic (for buffer preparation)
-
This compound standard (for calibration curve)
-
Centrifuge
-
HPLC system with a UV detector and an amino-based column
Procedure:
-
Cell Harvesting and Lysis:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold PBS.
-
For adherent cells, scrape them in a minimal volume of ice-cold PBS. For suspension cells, pellet them by centrifugation.
-
Resuspend the cell pellet in a known volume of ice-cold 80% methanol.
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Incubate the lysate on ice for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Preparation:
-
Carefully collect the supernatant containing the nucleotide sugars.
-
Dry the supernatant using a vacuum centrifuge.
-
Reconstitute the dried extract in a known volume of HPLC-grade water.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the amino-based HPLC column with the initial mobile phase conditions. A common mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium phosphate).
-
Inject a known volume of the prepared sample onto the column.
-
Run the HPLC using a gradient elution program to separate this compound from other nucleotides.
-
Detect the eluting compounds using a UV detector at a wavelength of 271 nm.
-
Prepare a standard curve using known concentrations of this compound standard.
-
Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
-
Normalize the results to the total protein concentration of the initial cell lysate.
-
Protocol 2: Sialyltransferase Activity Assay
This protocol measures the activity of sialyltransferases by quantifying the transfer of sialic acid from this compound to an acceptor substrate.
Materials:
-
Cell lysate or purified sialyltransferase
-
This compound (donor substrate)
-
Asialofetuin or other suitable acceptor substrate
-
Assay buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl₂, 0.1% Triton X-100)
-
Malachite green-based phosphate detection kit (or other method to detect released CMP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well microplate, prepare the reaction mixture containing the assay buffer, acceptor substrate (e.g., asialofetuin at 1 mg/mL), and this compound (e.g., 0.5 mM).
-
Add the cell lysate or purified enzyme to initiate the reaction. Include a negative control without the enzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection of Released CMP:
-
Stop the reaction by adding a stop solution provided in the detection kit or by heating.
-
Follow the manufacturer's instructions for the malachite green assay to detect the amount of inorganic phosphate released from the coupled reaction where CMP is converted to CDP and then CTP, with the concomitant release of pyrophosphate which is hydrolyzed to phosphate.
-
Alternatively, the amount of released CMP can be quantified by HPLC as described in Protocol 1.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
-
Calculate the amount of CMP produced by comparing the absorbance to a standard curve of known phosphate concentrations.
-
Determine the specific activity of the sialyltransferase (e.g., in nmol/min/mg protein).
-
Protocol 3: Analysis of Cell Surface Sialylation by Flow Cytometry
This protocol uses fluorescently labeled lectins to quantify the levels of specific sialic acid linkages on the surface of cancer cells.
Materials:
-
Cultured cancer cells
-
Fluorescently labeled lectins (e.g., FITC-conjugated SNA for α-2,6-linked sialic acids, FITC-conjugated MAL II for α-2,3-linked sialic acids)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold FACS buffer.
-
Resuspend the cells in FACS buffer to a concentration of 1 x 10⁶ cells/mL.
-
-
Lectin Staining:
-
To 100 µL of the cell suspension, add the fluorescently labeled lectin at the manufacturer's recommended concentration.
-
Incubate the cells with the lectin for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with ice-cold FACS buffer to remove unbound lectin.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Include unstained cells and cells stained with an isotype control antibody (if applicable) as negative controls.
-
Compare the mean fluorescence intensity between different cell populations (e.g., treated vs. untreated) to quantify changes in cell surface sialylation.
-
Protocol 4: In Vitro Cancer Cell Invasion Assay
This protocol assesses the invasive capacity of cancer cells through a basement membrane matrix, a key step in metastasis.
Materials:
-
Cancer cells
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or other basement membrane matrix
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Preparation of Invasion Chambers:
-
Thaw the Matrigel on ice.
-
Dilute the Matrigel with cold, serum-free medium according to the manufacturer's instructions.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C for at least 30 minutes.
-
-
Cell Seeding:
-
Harvest and resuspend the cancer cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
In the lower chamber, add 600 µL of medium containing a chemoattractant.
-
-
Incubation:
-
Incubate the invasion chambers at 37°C in a humidified incubator for 24-48 hours.
-
-
Quantification of Invasion:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the invading cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of invading cells in several random fields of view using a microscope.
-
-
Data Analysis:
-
Calculate the average number of invading cells per field.
-
Compare the invasion of treated cells to that of control cells to determine the effect of the treatment on invasive potential.
-
V. Conclusion
This compound and the process of sialylation are central to the pathobiology of cancer. Understanding the mechanisms by which aberrant sialylation contributes to malignancy is crucial for the development of novel diagnostic and therapeutic strategies. The protocols and data presented in these application notes provide a valuable resource for researchers investigating the multifaceted role of this compound in cancer research. By employing these methodologies, scientists can further unravel the complexities of cancer-associated sialylation and pave the way for innovative anti-cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Basic Procedures for Lectin Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural and Kinetic Analysis of Substrate Binding to the Sialyltransferase Cst-II from Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of CMP-Neu5Ac in Viral Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine (B196190) 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) is a critical tool in the study of viral-host interactions. As the activated sugar nucleotide donor for all sialyltransferases, it is essential for the addition of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid, to the termini of glycan chains on cellular surfaces. These terminal sialic acids are fundamental components of the receptors that many viruses, including influenza, coronaviruses, and rotaviruses, exploit for attachment and entry into host cells.[1][2][3][4] The specific linkage of sialic acid to the underlying glycan (e.g., α-2,3 or α-2,6) and modifications to the sialic acid molecule itself are major determinants of viral host range, tissue tropism, and pathogenicity.[1][5][6][7]
These application notes provide a detailed overview and experimental protocols for utilizing this compound to investigate and manipulate viral receptor landscapes, thereby offering a powerful methodology for virology research and antiviral drug development.
Core Applications of this compound in Virology
-
Cell-Surface Glycoengineering: Researchers can enzymatically remodel the surface of living cells using specific sialyltransferases and this compound. This "glycoengineering" approach allows for the creation of defined sialic acid landscapes to study how specific linkages influence viral binding and infection. For example, cells that naturally lack α-2,6 linked sialic acids can be modified to present them, rendering them susceptible to human-adapted influenza viruses.[2][8]
-
Defining Host Specificity: The enzyme this compound hydroxylase (CMAH) converts this compound to CMP-N-glycolylneuraminic acid (CMP-Neu5Gc).[9][10] Humans lack a functional CMAH enzyme and therefore do not present Neu5Gc on their cell surfaces, while it is common in many other mammals like horses and pigs.[1][11][12] This difference is a key species barrier for many viruses.[5][11] Using this compound and its derivative CMP-Neu5Gc in binding assays helps to elucidate the receptor preferences that dictate a virus's host range and zoonotic potential.[13][14]
-
In Vitro Receptor Mimic Synthesis: this compound is used in chemoenzymatic synthesis to produce specific sialylated oligosaccharides.[15][16] These synthetic glycans can be used in various platforms, such as glycan microarrays, to perform high-throughput screening of viral receptor binding specificity in a controlled, cell-free environment.[17]
-
Antiviral Screening and Development: By creating cell lines with specific, engineered sialic acid receptors, researchers can develop more accurate and sensitive assays for screening antiviral compounds that block the virus-receptor interaction. Furthermore, understanding the precise glycan structures a virus binds to can inform the rational design of receptor-mimicking inhibitors.
Key Experimental Workflows & Pathways
The following diagrams illustrate the core biochemical pathway and a general experimental workflow central to the use of this compound in viral receptor studies.
Caption: Biosynthesis of CMP-Neu5Gc and its use in protein sialylation.
Caption: Workflow for cell-surface glycoengineering and viral assays.
Quantitative Data Summary
The following table summarizes representative data from studies investigating viral receptor specificity, highlighting the impact of different sialic acid linkages on influenza virus binding.
| Virus Strain | Receptor Specificity | Method | Key Finding | Reference |
| Human Influenza A (H3N2) | Prefers α-2,6 linked Neu5Ac | Glycan Microarray | Strong binding to glycans terminating in Neu5Acα2-6Gal. | [3][6] |
| Avian Influenza A (H5N1) | Prefers α-2,3 linked Neu5Ac | Glycan Microarray / Hemagglutination | Strong binding to glycans terminating in Neu5Acα2-3Gal. | [3][5] |
| Equine Influenza A (H3N8) | Can bind Neu5Gc | Sialoside Array | Demonstrated binding to α-2,3 linked N-glycolylneuraminic acid (Neu5Gc). | [5] |
| Influenza C Virus | Requires 9-O-acetyl-Neu5Ac | Modified Erythrocyte Binding Assay | Does not bind to Neu5Ac; requires 9-O-acetylation for receptor function. | [18] |
| Swine-Origin H1N1/2009 | α-2,6 linked Neu5Ac | Carbohydrate Microarray | Found to bind exclusively to α-2,6 linked sialyl sequences, similar to human viruses. | [4] |
Experimental Protocols
Protocol 1: Cell-Surface Resialylation for Viral Binding Assays
This protocol describes how to enzymatically add specific sialic acid linkages to the surface of cells to test for changes in viral attachment.
Materials:
-
Target cells (e.g., MDCK, A549)
-
CMP-N-acetylneuraminic acid (this compound), sodium salt
-
Recombinant Sialyltransferase (e.g., human ST6Gal1 for α-2,6 linkages or ST3Gal4 for α-2,3 linkages)
-
Neuraminidase from Vibrio cholerae (optional, for desialylation)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium (e.g., DMEM) with 0.1% Bovine Serum Albumin (BSA)
Procedure:
-
Cell Preparation: Culture target cells to 80-90% confluency in a suitable plate format (e.g., 24-well plate).
-
(Optional) Desialylation: To ensure a uniform baseline, existing sialic acids can be removed.
-
Wash cells twice with PBS.
-
Incubate cells with 12.5 mU of Vibrio cholerae neuraminidase in serum-free medium for 1 hour at 37°C.[19]
-
Wash cells three times with cold PBS to remove the enzyme.
-
-
Resialylation Reaction:
-
Prepare the sialylation reaction mixture in culture medium containing 0.1% BSA. For a single well in a 24-well plate (250 µL reaction volume):
-
Add the reaction mixture to the washed cells.
-
Set up control wells: (a) cells with no enzyme, (b) cells with no this compound.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours with gentle rocking to allow the enzymatic reaction to proceed.
-
Washing: Aspirate the reaction mixture and wash the cells three times with cold PBS to remove unreacted reagents.
-
Viral Binding Assay:
-
The engineered cells are now ready for viral binding or infection assays.
-
Add the virus inoculum (at a predetermined dilution) to the wells and incubate according to the specific virus protocol (e.g., 1 hour at 4°C for binding, or 37°C for infection).
-
Wash unbound virus and proceed with quantification (e.g., immunofluorescence for viral antigen, qPCR for viral genomes, or a plaque assay for infectivity).
-
Protocol 2: Modified Hemagglutination Assay for Receptor Specificity
This assay determines viral receptor preference by using red blood cells (RBCs) that have been stripped of sialic acids and then enzymatically modified to display either α-2,3 or α-2,6 linkages.
Materials:
-
Turkey or human red blood cells (RBCs)
-
Neuraminidase from Vibrio cholerae
-
Recombinant ST3Gal4 and ST6Gal1
-
This compound
-
PBS
-
V-bottom 96-well plate
-
Virus stock
Procedure:
-
RBC Desialylation:
-
RBC Resialylation:
-
Divide the desialylated RBCs into three tubes: "α-2,3", "α-2,6", and "Control".
-
To the "α-2,3" tube, add ST3Gal4 (~4 µg) and this compound (1.5 mM).[19]
-
To the "α-2,6" tube, add ST6Gal1 (~3 µg) and this compound (1.5 mM).[19]
-
To the "Control" tube, add buffer only.
-
Incubate all tubes for 1-2 hours at 37°C.
-
Wash the modified RBCs three times with PBS and resuspend to a final concentration of 0.5% in PBS.
-
-
Hemagglutination Assay:
-
In a V-bottom 96-well plate, perform a two-fold serial dilution of the virus stock in PBS.
-
Add an equal volume of the 0.5% modified RBCs (α-2,3, α-2,6, or control) to each well of the virus dilution series.
-
Gently tap the plate to mix and incubate at 4°C for 30-60 minutes.
-
Read the results. A positive result (hemagglutination) is indicated by a uniform lattice of RBCs covering the well bottom. A negative result is a tight button of RBCs at the bottom of the well.
-
The hemagglutination titer is the reciprocal of the highest virus dilution showing complete hemagglutination. Comparing titers between the different RBC preparations reveals the receptor preference.
-
Protocol 3: HPLC Analysis of CMAH Activity
This protocol is for monitoring the enzymatic conversion of this compound to CMP-Neu5Gc by the enzyme this compound hydroxylase (CMAH), a key reaction in determining host receptor phenotype.[20]
Materials:
-
Enzyme source (e.g., cell lysate from CMAH-expressing cells)
-
This compound
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.4) containing NADH, cytochrome b5, and cytochrome b5 reductase.
-
Ice-cold ethanol (B145695)
-
HPLC system with a C-18 reversed-phase column
-
Mobile Phase: Ammonium (B1175870) phosphate (B84403) solution
-
UV detector set to 271 nm
Procedure:
-
Enzyme Reaction:
-
Prepare the reaction mixture containing the enzyme source and reaction buffer.
-
Start the reaction by adding this compound to a final concentration of 0.1-0.5 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 3 volumes of ice-cold ethanol to precipitate proteins.[20]
-
-
Sample Preparation:
-
Incubate the ethanol-stopped mixture on ice for 15 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes to pellet the precipitated protein.
-
Carefully collect the supernatant, which contains the CMP-sialic acids.
-
-
HPLC Analysis:
-
Inject an aliquot of the supernatant directly onto the C-18 column.
-
Elute the sample isocratically with the ammonium phosphate mobile phase.
-
Monitor the elution profile at 271 nm.[20]
-
Due to the extra hydroxyl group, CMP-Neu5Gc is more polar and will elute slightly earlier than this compound from the reversed-phase column.[9][20]
-
-
Data Analysis:
-
Calculate the percentage of this compound converted to CMP-Neu5Gc by integrating the peak areas of the two compounds.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Neu5Ac-based Sialic Acid Glycoengineering - CD BioGlyco [bioglyco.com]
- 3. The sweet spot: defining virus–sialic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sialic Acid Receptors of Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Glycolylneuraminic Acid as a Receptor for Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. Cell-surface glyco-engineering using sialyl transferases and modified this compound derivatives [morressier.com]
- 9. Alteration of cellular sialic acid composition by transfection of cytidine monophospho-N-acetylneuraminic acid hydroxylase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effects of Sialic Acid Modifications on Virus Binding and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Glycolylneuraminic Acid in Animal Models for Human Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sialic Acid Receptors: The Key to Solving the Enigma of Zoonotic Virus Spillover - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. escholarship.org [escholarship.org]
- 15. The synthesis of sialylated oligosaccharides using a this compound synthetase/sialyltransferase fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Sialylated Glycan Microarray Reveals Novel Interactions of Modified Sialic Acids with Proteins and Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. db.cngb.org [db.cngb.org]
- 19. Examining the Influenza A Virus Sialic Acid Binding Preference Predictions of a Sequence‐Based Convolutional Neural Network - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzyme assay for this compound hydroxylase (CMAH) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: CMP-Neu5Ac Enzymatic Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of Cytidine 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound enzymatic synthesis?
A1: The optimal pH for this compound synthesis is dependent on the source of the this compound synthetase (CSS), also known as N-acylneuraminate cytidylyltransferase (EC 2.7.7.43), and the divalent cations present in the reaction mixture. Generally, a pH range of 7.5 to 9.5 is effective, but empirical optimization is highly recommended for any new experimental setup.
Q2: Why is my this compound yield consistently low?
A2: Low yields can be attributed to several factors:
-
Suboptimal pH: The enzyme's activity is highly pH-dependent. Ensure your reaction buffer is at the optimal pH for the specific CSS enzyme you are using.
-
Enzyme Inactivation: The enzyme may have lost activity due to improper storage or handling.
-
Substrate Degradation: CTP is susceptible to hydrolysis. Use fresh, high-quality CTP for your reactions.
-
Product Inhibition/Hydrolysis: The product, this compound, is acid-labile and can be hydrolyzed. Additionally, the byproduct CMP can inhibit the sialyltransferases that use this compound as a donor.[1]
-
Pyrophosphate Accumulation: The accumulation of pyrophosphate (PPi), a byproduct of the reaction, can lead to feedback inhibition. It is recommended to include an inorganic pyrophosphatase in the reaction mixture to degrade PPi and drive the reaction forward.[1]
Q3: Which buffer should I use for the reaction?
A3: Tris-HCl is a commonly used buffer for this reaction.[1][2] However, the choice of buffer can influence enzyme activity. It is advisable to test a few different buffer systems (e.g., HEPES, Tris) within the optimal pH range of your enzyme.
Q4: What is the role of divalent cations like Mg²⁺ or Mn²⁺?
A4: this compound synthetase requires divalent cations for its activity. The optimal cation and its concentration can vary depending on the enzyme source. For example, the enzyme from E. coli K1 shows optimal activity between pH 9.0 and 10.0 with 30 mM MgCl₂, but is most active near pH 7.5 with 5 mM MnCl₂.[2][3]
Q5: How can I monitor the progress of the reaction?
A5: The formation of this compound can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Thin-Layer Chromatography (TLC).[2][4] 31P NMR can also be used to monitor the formation and hydrolysis of this compound in real-time.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Incorrect pH of the reaction buffer. | Verify the pH of your buffer and adjust it to the optimal range for your specific enzyme. Perform a pH optimization experiment if necessary. |
| Inactive enzyme. | Use a fresh batch of enzyme or test the activity of your current stock using a standard assay. Ensure proper storage conditions (-20°C or -80°C). | |
| Degraded substrates (CTP or Neu5Ac). | Use fresh, high-quality substrates. Prepare CTP solutions fresh before each experiment. | |
| Insufficient divalent cation concentration. | Optimize the concentration of Mg²⁺ or Mn²⁺ in your reaction mixture. Refer to the literature for the specific requirements of your enzyme.[2][3] | |
| Product Degradation | Hydrolysis of this compound. | Maintain the pH of the reaction and purification buffers within the stable range (pH 6.0 to 9.0).[2] Avoid acidic conditions during purification.[2] |
| Reaction time is too long. | Determine the optimal reaction time by performing a time-course experiment. The accumulation of this compound can peak and then decrease due to decomposition.[2][3] | |
| Reaction Stalls Prematurely | Pyrophosphate inhibition. | Add an inorganic pyrophosphatase to the reaction mixture to hydrolyze the pyrophosphate byproduct.[1] |
| Product inhibition. | Consider strategies for in situ product removal if inhibition is significant. |
Quantitative Data Summary
Table 1: Optimal pH for this compound Synthetase from Various Sources
| Enzyme Source | Optimal pH Range | Required Cations | Reference |
| E. coli K1 | 9.0 - 10.0 | 30 mM MgCl₂ | [2][3] |
| E. coli K1 | ~7.5 | 5 mM MnCl₂ | [2][3] |
| Neisseria meningitidis | 6.5 - 9.0 | Mg²⁺ | [1] |
| Streptococcus agalactiae | ~9.0 | Mg²⁺ or Mn²⁺ | [5] |
| Drosophila | ~8.0 | Mg²⁺ | [6] |
| Bovine | ~9.5 (with Mg²⁺), ~8.0 (with Mn²⁺) | Mg²⁺ or Mn²⁺ | [6] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is a general guideline and may require optimization for specific enzymes and substrates.
Materials:
-
This compound synthetase (CSS)
-
N-acetylneuraminic acid (Neu5Ac)
-
Cytidine 5'-triphosphate (CTP)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.8)
-
MgCl₂ (e.g., 20 mM)
-
Inorganic pyrophosphatase
-
Deionized water
Procedure:
-
Prepare a reaction mixture by dissolving Neu5Ac and CTP in Tris-HCl buffer.
-
Add MgCl₂ to the desired final concentration.
-
Add inorganic pyrophosphatase to the mixture.
-
Initiate the reaction by adding this compound synthetase.
-
Incubate the reaction at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined time (e.g., 1-12 hours).[1][2]
-
Monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete, terminate it by heating or by adding a quenching agent like ethanol.
-
Proceed with the purification of this compound.
Protocol 2: pH Optimization for this compound Synthesis
Materials:
-
A series of buffers with varying pH values (e.g., Tris-HCl from pH 7.0 to 9.5 in 0.5 unit increments).
-
All other reagents as listed in Protocol 1.
Procedure:
-
Set up a series of parallel reactions, each with a different pH buffer.
-
Keep all other reaction parameters (enzyme concentration, substrate concentrations, temperature, time) constant across all reactions.
-
Initiate the reactions by adding the enzyme.
-
After a fixed incubation time, terminate the reactions.
-
Quantify the amount of this compound produced in each reaction using a suitable analytical method (e.g., HPLC).
-
Plot the product yield against the pH to determine the optimal pH for your specific conditions.
Visualizations
Caption: Enzymatic synthesis of this compound from Neu5Ac and CTP.
Caption: Troubleshooting workflow for low this compound synthesis yield.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterisation of Drosophila CMP-sialic acid synthetase activity reveals unusual enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in CMP-Neu5Ac production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields or other issues during the enzymatic production of Cytidine 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac).
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yield is a common issue in the enzymatic synthesis of this compound. This guide provides a systematic approach to identify and resolve potential causes.
Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Low yield in this compound synthesis can stem from several factors, ranging from suboptimal reaction conditions to enzyme or substrate instability. Follow these steps to diagnose and address the issue.
Step 1: Verify Enzyme Activity and Integrity
Inadequate enzyme activity is a primary suspect for low product yield.
-
Is the enzyme active? Aliquot a small amount of your enzyme stock and perform a fresh activity assay using a reliable positive control.
-
Was the enzyme stored correctly? Improper storage can lead to loss of activity. Check the manufacturer's recommended storage conditions (temperature, buffer).
-
Is the enzyme concentration correct? Verify the protein concentration of your enzyme stock. Consider adding more enzyme to the reaction mixture if activity is low.[1]
Step 2: Evaluate Reaction Conditions
The efficiency of the this compound synthetase is highly dependent on the reaction environment.
-
pH: The optimal pH for this compound synthetase activity can vary depending on the source of the enzyme. For example, the enzyme from Neisseria meningitidis has an optimal pH range of 6.5 to 9.0.[2] In contrast, the enzyme from E. coli K1 exhibits optimal activity between pH 9.0 and 10.0 in the presence of Mg²⁺, and around pH 7.5 with Mn²⁺.[3][4] Measure the pH of your reaction mixture and adjust if necessary.[1]
-
Temperature: While the reaction is often carried out at 37°C, the optimal temperature can vary. For instance, the rat brain this compound synthetase shows maximal activity at 40°C.[5]
-
Divalent Cations: this compound synthetase requires divalent cations for its activity, with Mg²⁺ or Mn²⁺ being essential.[4][6][7] The optimal concentration can differ based on the enzyme source. For the E. coli K1 enzyme, 30 mM MgCl₂ or 5 mM MnCl₂ are recommended.[3][4] Ensure the correct cation at the optimal concentration is present in your reaction buffer.
Step 3: Assess Substrate Quality and Concentration
The purity and concentration of your substrates, CTP and N-acetylneuraminic acid (Neu5Ac), are critical.
-
Substrate Integrity: Ensure that your CTP and Neu5Ac stocks have not degraded. CTP is particularly susceptible to hydrolysis.
-
Substrate Ratio: An equimolar ratio of CTP and Neu5Ac is often used to drive the reaction to completion.[2]
-
Substrate Inhibition: While less common, high concentrations of substrates could potentially inhibit the enzyme. Review the literature for the kinetic parameters (Kₘ) of your specific enzyme to ensure you are working within an appropriate concentration range. The apparent Kₘ for CTP and NeuAc for the E. coli K1 enzyme are 0.31 mM and 4 mM, respectively.[3][4]
Step 4: Consider Product Instability and Degradation
This compound is known to be unstable and prone to hydrolysis, which can significantly reduce the final yield.[2][6]
-
Reaction Time: Monitor the reaction progress over time. Prolonged incubation can lead to product degradation. The synthesis of this compound can be rapid, with maximum conversion often observed within an hour.[2] For a whole-cell reaction system, the peak accumulation might be around 12 hours, after which decomposition may occur.[4]
-
pH during Purification: this compound is particularly labile at acidic pH.[2] During purification steps, such as ion-exchange chromatography, it is crucial to maintain a neutral or slightly alkaline pH to prevent hydrolysis.[3]
-
Inorganic Pyrophosphatase: The synthesis of this compound produces pyrophosphate (PPi), which can inhibit the forward reaction. The addition of inorganic pyrophosphatase to the reaction mixture hydrolyzes PPi to inorganic phosphate, driving the equilibrium towards product formation.[2]
Troubleshooting Decision Tree
References
- 1. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of important residues in the catalytic mechanism of CMP‐Neu5Ac synthetase from Neisseria meningitidis - White Rose Research Online [eprints.whiterose.ac.uk]
Technical Support Center: Purification of Recombinant CMP-Neu5Ac Synthetase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of recombinant CMP-Neu5Ac synthetase (CSS).
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound synthetase (CSS)?
A1: this compound synthetase, also known as N-acylneuraminate cytidylyltransferase, is a crucial enzyme in the sialylation pathway. It catalyzes the activation of N-acetylneuraminic acid (Neu5Ac) by reacting it with cytidine-5'-triphosphate (B129977) (CTP). This reaction produces CMP-N-acetylneuraminic acid (this compound), the activated sugar donor required by sialyltransferases to attach sialic acid to glycoproteins and glycolipids.[1][2]
Q2: From which organisms is recombinant CSS commonly expressed?
A2: Recombinant CSS is frequently expressed in Escherichia coli for high-level production.[1][3] Genes for CSS have been cloned from various organisms, including Neisseria meningitidis, Haemophilus ducreyi, and murine sources.[3][4][5]
Q3: What are the typical purification methods for recombinant CSS?
A3: Common purification strategies for recombinant CSS include a combination of chromatography techniques. For untagged protein, a sequence of anion-exchange chromatography and gel filtration is often used.[1] For tagged proteins, such as those with a poly-histidine (His-tag) or FLAG-tag, affinity chromatography is a primary and efficient purification step.[4][6]
Q4: What are the optimal pH and temperature conditions for CSS activity?
A4: The optimal pH for CSS activity is generally in the range of 6.5 to 9.0.[7] The enzyme is also thermostable, with some studies indicating stability up to 60°C.[3] However, optimal temperature for activity assays is often performed at 37°C.[8]
Q5: What cofactors are required for CSS activity?
A5: CSS activity is dependent on the presence of divalent cations. Magnesium (Mg²⁺) is commonly used and required for the enzymatic reaction.[3][4] Manganese (Mn²⁺) can also serve as a cofactor and may shift the optimal pH of the enzyme.[6]
Q6: How can I store purified recombinant CSS?
A6: Purified CSS should be stored at low temperatures to maintain its activity. Storage at -20°C is a common practice. For long-term storage, it is advisable to store the enzyme at -80°C, possibly with the addition of a cryoprotectant like glycerol (B35011).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low expression of recombinant CSS | - Suboptimal codon usage in the expression host. - Toxicity of the expressed protein. - Inefficient induction conditions. | - Optimize codon usage of the CSS gene for E. coli. - Lower the induction temperature (e.g., 16-25°C) and use a lower concentration of the inducing agent (e.g., IPTG). - Test different E. coli expression strains. |
| CSS is expressed as inclusion bodies | - High expression levels leading to protein misfolding and aggregation. - Lack of proper chaperones for folding. | - Lower the induction temperature and IPTG concentration. - Co-express with molecular chaperones. - Optimize the lysis buffer with additives like detergents or reducing agents. - If direct solubilization is not possible, denaturation and refolding protocols may be necessary. |
| Low yield after purification | - Inefficient binding to the chromatography resin. - Protein degradation by proteases. - Loss of protein during buffer exchange or concentration steps. | - Ensure the pH and ionic strength of the binding buffer are optimal for the chosen chromatography method. - Add protease inhibitors to the lysis and purification buffers. - Use gentle methods for buffer exchange and concentration, such as dialysis or tangential flow filtration. |
| Purified CSS has low or no activity | - Presence of inhibitors in the final buffer. - Incorrect assay conditions (pH, temperature, cofactor concentration). - Enzyme instability and degradation. - Absence of a required sulfhydryl reagent. | - Perform dialysis or buffer exchange into a suitable assay buffer. - Optimize assay conditions, ensuring the correct pH, temperature, and Mg²⁺ concentration. - Some studies have noted the necessity of a sulfhydryl reagent like dithiothreitol (B142953) (DTT) for full activity, although this is not universally required.[4] |
| Precipitation of CSS during storage | - High protein concentration. - Suboptimal buffer conditions (pH, ionic strength). - Freeze-thaw cycles. | - Store the enzyme at a lower concentration or add stabilizing agents like glycerol (20-50%). - Optimize the storage buffer composition. - Aliquot the purified enzyme to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged this compound Synthetase
This protocol is a generalized procedure based on common practices for expressing and purifying His-tagged CSS from E. coli.
1. Expression:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the His-tagged CSS gene.
-
Grow the cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.
2. Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
-
Lyse the cells by sonication or using a cell disruptor on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.
3. Affinity Chromatography:
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged CSS with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).
-
Collect the elution fractions and analyze them by SDS-PAGE.
4. Buffer Exchange:
-
Pool the fractions containing the purified CSS.
-
Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the purified enzyme at -80°C.
Protocol 2: this compound Synthetase Activity Assay
This assay measures the production of this compound from Neu5Ac and CTP.
1. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 8.0-9.0
-
20 mM MgCl₂
-
5 mM CTP
-
1 mM Neu5Ac
-
Purified CSS enzyme (e.g., 1-5 µg)
-
-
The total reaction volume is typically 50-100 µL.
2. Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
3. Reaction Termination and Analysis:
-
Terminate the reaction by adding an equal volume of ethanol (B145695) or by heat inactivation.
-
The product, this compound, can be quantified using various methods, including:
-
High-Performance Liquid Chromatography (HPLC): Separate and quantify the product on an anion-exchange or reverse-phase column.
-
Coupled Enzyme Assays: Use a continuous spectrophotometric assay to measure the production of pyrophosphate, a byproduct of the reaction.[4]
-
Data Summary
Table 1: Kinetic Parameters of this compound Synthetase from Neisseria meningitidis
| Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Neu5Ac | 130 ± 9 | 540 ± 10 | [4] |
| CTP | - | - | [4] |
Note: The apparent Km for CTP was also determined under specific conditions.[4]
Visualizations
Caption: Workflow for recombinant CSS expression and purification.
Caption: Troubleshooting logic for low CSS enzyme activity.
References
- 1. High-level expression of recombinant Neisseria CMP-sialic acid synthetase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic Cycle of Neisseria meningitidis CMP-Sialic Acid Synthetase Illustrated by High-Resolution Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification and characterization of important residues in the catalytic mechanism of this compound synthetase from Neisseria meningitidis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian cytidine 5′-monophosphate N-acetylneuraminic acid synthetase: A nuclear protein with evolutionarily conserved structural motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of Drosophila CMP-sialic acid synthetase activity reveals unusual enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing In Vitro Sialylation Efficiency
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the efficiency of in vitro sialylation reactions.
Troubleshooting Guide
This section addresses common issues encountered during in vitro sialylation experiments, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why is the yield of my sialylated product consistently low?
Low yield is a frequent challenge in in vitro sialylation. Several factors related to the enzyme, substrates, and reaction conditions can contribute to this issue.
Potential Cause 1: Suboptimal Sialyltransferase Activity
-
Solution: The activity of sialyltransferases is paramount for a successful reaction. Ensure the enzyme is from a reputable source and has been stored correctly. It's beneficial to optimize reaction conditions, such as the enzyme-to-substrate ratio, for each specific application as enzyme kinetics can vary by target protein.[1][2] Consider performing a titration experiment to determine the optimal enzyme concentration.
Potential Cause 2: Degradation of CMP-Sialic Acid
-
Solution: The donor substrate, CMP-sialic acid (CMP-Neu5Ac), is notoriously unstable in aqueous solutions and can hydrolyze to CMP and sialic acid.[3][4] CMP is a potent competitive inhibitor of sialyltransferases.[5] To mitigate this, prepare this compound solutions fresh before each reaction. Some protocols suggest the addition of alkaline phosphatase to the reaction mixture to degrade the inhibitory CMP, which has been shown to prevent a decrease in sialylation over longer incubation times.[1]
Potential Cause 3: Incomplete Galactosylation of the Acceptor Substrate
-
Solution: For many glycoproteins, particularly antibodies, efficient sialylation requires the presence of terminal galactose residues on the glycan chains. If the starting material has a low level of galactosylation, the sialyltransferase will have fewer sites to act upon.[1][6] It is often necessary to perform an in vitro galactosylation step prior to or simultaneously with the sialylation reaction.[2][7][8]
Potential Cause 4: Presence of Inhibitors
-
Solution: Various molecules can inhibit sialyltransferase activity. These can be analogs of sialic acid, CMP-sialic acid, or other small molecules.[9][10][11] Ensure all reagents are of high purity and that no unintended inhibitory substances have been introduced into the reaction mixture.
Q2: How can I optimize the reaction conditions for better efficiency?
Optimizing reaction parameters is crucial for maximizing sialylation.
Key Parameters for Optimization:
| Parameter | Recommended Range/Consideration | Rationale |
| pH | 6.0 - 7.5 | Sialyltransferase activity is pH-dependent. The optimal pH can vary between different enzymes. For example, α2,3PST from Pasteurella multocida has an optimal pH of 8.5, but operating at a lower pH around 7.0 is sometimes desirable to couple with other enzymatic reactions, though this may increase by-product formation.[12] |
| Temperature | 37°C | This is a common incubation temperature for many sialyltransferases.[1] However, prolonged incubation at elevated temperatures can lead to the degradation of sialic acids.[13] |
| Incubation Time | 2 - 24 hours | The reaction time should be optimized to reach completion without significant substrate degradation or product inhibition. Monitoring the reaction progress over time is recommended.[1] |
| Enzyme:Substrate Ratio | Varies | This should be determined empirically for each specific glycoprotein (B1211001) and enzyme combination.[1] |
| Substrate Concentration | Varies | Higher concentrations of the target protein can accelerate galactosylation and increase final sialylation levels.[2] |
Q3: I am observing by-products in my reaction. What could be the cause?
The formation of by-products can complicate purification and reduce the yield of the desired sialylated product.
Potential Cause 1: Enzyme Promiscuity
-
Solution: Some sialyltransferases can exhibit activity towards other linkages, leading to undesired sialylated isomers. For instance, α2,3PST from Pasteurella multocida can also form α2,6-linked products, especially at a pH below 7.0.[12] Using an enzyme with high specificity or optimizing the pH can minimize this. Protein engineering of sialyltransferases has also been employed to reduce side-reaction activities.[12]
Potential Cause 2: Sialidase Activity of the Enzyme
-
Solution: Some bacterial sialyltransferases possess inherent sialidase activity, which can remove the newly added sialic acid from the product.[14] Using a mutant enzyme with reduced sialidase activity, such as the M144D mutant of Pasteurella multocida sialyltransferase (PmST1), can prevent product degradation.[15]
Q4: How can I monitor the progress of my sialylation reaction?
Effective monitoring allows for optimization and determination of the reaction endpoint.
Analytical Techniques:
-
Mass Spectrometry (MS): LC-MS is a powerful tool for analyzing the glycan profile of the product.[16][17][18] It can provide detailed information on the degree of sialylation.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This method can be used for the quantification of sialic acids without the need for derivatization.[17]
-
Lectin-Based Assays: Lectins with specific binding affinities for certain sialic acid linkages, such as Sambucus nigra agglutinin (SNA) for α2,6-linkages and Maackia amurensis agglutinin (MAA) for α2,3-linkages, can be used to detect the presence of sialylated glycans.
-
Flow Cytometry-Based Methods: Newer methods utilize fluorescent microspheres coupled with glycan-binding reagents to monitor glycosylation features in a multiplexed format.[19]
Frequently Asked Questions (FAQs)
Q1: What are the key components of an in vitro sialylation reaction?
A typical in vitro sialylation reaction mixture includes:
-
Acceptor Substrate: The glycoprotein or oligosaccharide to be sialylated.
-
Sialyltransferase: The enzyme that catalyzes the reaction (e.g., ST6Gal-I for α2,6-sialylation or an ST3Gal enzyme for α2,3-sialylation).[20]
-
Donor Substrate: CMP-sialic acid (e.g., this compound).
-
Buffer: To maintain the optimal pH for the enzyme.
-
Divalent Cations (optional): While many mammalian sialyltransferases are metal-independent, some bacterial enzymes may require divalent cations like Mn²⁺ or Mg²⁺.[14]
Q2: Should I perform galactosylation and sialylation in a single pot or as two separate steps?
Both one-pot and two-step reactions are viable options, and the choice depends on the desired outcome. A one-pot reaction, where galactosylation and sialylation occur simultaneously, is faster. However, a two-step process, with purification after galactosylation, often results in higher final sialylation levels.[2]
Q3: How can I purify my sialylated glycoprotein after the reaction?
Several chromatographic techniques can be employed for purification. Anion-exchange chromatography can be effective for separating sialylated (negatively charged) glycans from neutral ones.[21] Size-exclusion chromatography can also be used to remove smaller reaction components like the enzyme and excess substrates.
Q4: What is the role of sialylation in therapeutic proteins?
Sialylation is a critical quality attribute (CQA) for many therapeutic glycoproteins.[2] The presence of terminal sialic acids can increase the serum half-life of a protein by masking underlying galactose residues from clearance by the asialoglycoprotein receptor in the liver.[22] Sialylation can also modulate the effector functions of antibodies.[8]
Experimental Protocols
Protocol 1: Two-Step In Vitro Galactosylation and α2,6-Sialylation of a Monoclonal Antibody (mAb)
This protocol is a generalized procedure and may require optimization for specific antibodies.
Step 1: In Vitro Galactosylation
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Monoclonal antibody (desialylated and degalactosylated starting material): 1 mg
-
Reaction Buffer (e.g., 100 mM MES, pH 6.5)
-
UDP-Galactose (UDP-Gal): 5 mM final concentration
-
MnCl₂: 5 mM final concentration
-
β-1,4-Galactosyltransferase (GalT1): 10 µg
-
Adjust the final volume with water.
-
-
Incubation: Incubate the reaction mixture at 37°C for 4 hours.[1]
-
Monitoring (Optional): Take a small aliquot for mass spectrometry analysis to confirm the completion of galactosylation.
-
Purification: Purify the galactosylated antibody using a suitable method (e.g., protein A affinity chromatography or size-exclusion chromatography) to remove the enzyme and excess UDP-Gal.
Step 2: In Vitro α2,6-Sialylation
-
Reaction Setup: In a new microcentrifuge tube, combine the following:
-
Purified galactosylated mAb: 0.75 mg
-
Reaction Buffer (e.g., 100 mM MES, pH 6.5)
-
CMP-N-acetylneuraminic acid (this compound): 5 mM final concentration
-
α-2,6-Sialyltransferase (ST6): 75 µg
-
Alkaline Phosphatase (optional): Add to prevent CMP inhibition.
-
Adjust the final volume with water.
-
-
Incubation: Incubate the reaction at 37°C. Monitor the reaction progress over time (e.g., take aliquots at 2, 7, and 24 hours) by freezing the samples at -20°C for later analysis.[1]
-
Analysis: Analyze the final product and time-point aliquots by mass spectrometry to determine the extent of sialylation.
Visualizations
Caption: A generalized workflow for in vitro enzymatic sialylation.
References
- 1. custombiotech.roche.com [custombiotech.roche.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. In vitro Measurement of CMP-Sialic Acid Transporter Activity in Reconstituted Proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Measurement of CMP-Sialic Acid Transporter Activity in Reconstituted Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dpm.curiaglobal.com [dpm.curiaglobal.com]
- 7. Frontiers | Sialylation as an Important Regulator of Antibody Function [frontiersin.org]
- 8. Sialylation as an Important Regulator of Antibody Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global Metabolic Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular and Molecular Engineering of Glycan Sialylation in Heterologous Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Optimization of Sialylation - Creative Biolabs [creative-biolabs.com]
- 17. Strategies for Sialic Acid Analysis – CD BioGlyco - CD BioGlyco [bioglyco.com]
- 18. Analytical and Functional Aspects of Antibody Sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simplifying the detection and monitoring of protein glycosylation during in vitro glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sialylation of N-glycans: mechanism, cellular compartmentalization and function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Purification method for serum free glycans - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. aspariaglycomics.com [aspariaglycomics.com]
common impurities in commercial CMP-Neu5Ac preparations
Welcome to the technical support center for Cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the purity and use of commercial this compound preparations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in biological systems?
A1: this compound is the activated form of N-acetylneuraminic acid (Neu5Ac), a common sialic acid. It serves as the donor substrate for sialyltransferases, a family of enzymes that catalyze the transfer of sialic acid residues to the terminal positions of glycan chains on glycoproteins and glycolipids. This process, known as sialylation, is crucial for a wide range of biological processes, including cell-cell recognition, cell signaling, and immune responses.
Q2: What are the most common impurities found in commercial this compound preparations?
A2: The most frequently encountered impurity in commercial this compound is Cytidine Monophosphate (CMP) . Due to the inherent instability of the phosphodiester bond in this compound, especially in solution, it can hydrolyze to form CMP and free N-acetylneuraminic acid (Neu5Ac). Commercial stocks have been reported to contain approximately 10% CMP. Other potential impurities can include residual starting materials from the synthesis process, such as Cytidine Triphosphate (CTP), and other nucleotides like Cytidine Diphosphate (CDP).
Q3: How can impurities in my this compound stock affect my experiments?
A3: Impurities can have significant impacts on enzymatic assays and other applications. For instance, CMP is a known inhibitor of some sialyltransferases, the enzymes that use this compound as a substrate. The presence of CMP can lead to reduced enzyme activity and inaccurate kinetic measurements. Other impurities might also interfere with analytical techniques or cellular assays.
Q4: How should I store my this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored as a lyophilized powder at -20°C or below in a desiccated environment. If you need to prepare a stock solution, it is recommended to dissolve it in a buffer at a neutral or slightly basic pH (pH 7.0-8.0) and store it in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no sialyltransferase activity | Inhibition by CMP impurity: The presence of CMP in the this compound preparation can competitively inhibit the sialyltransferase.[2] | 1. Check the purity of your this compound: Use HPLC or NMR to determine the percentage of CMP impurity (see Experimental Protocols section). 2. Purify the this compound: If the CMP level is high, consider purifying the stock using anion-exchange chromatography. 3. Increase this compound concentration: In some cases, increasing the concentration of this compound in the reaction may overcome the competitive inhibition by CMP. However, this may not be feasible for all experiments. 4. Use a phosphatase: Treat the reaction mixture with a phosphatase that can dephosphorylate CMP to cytidine, which has a much lower affinity for the enzyme.[2] |
| High background signal in colorimetric/fluorescent assays | Contaminating nucleotides: The presence of other nucleotides like CTP or CDP could interfere with assays that detect nucleotide release. | 1. Run a control reaction: Perform the assay without the acceptor substrate to determine the background signal from the this compound stock alone. 2. Analyze the purity of the this compound: Use HPLC to identify and quantify other nucleotide impurities. |
| Inconsistent results between different lots of this compound | Variability in purity: Different batches of commercially available this compound may have varying levels of purity and different impurity profiles. | 1. Request a Certificate of Analysis (CoA): Obtain the CoA for each lot from the supplier to check the specified purity. 2. Perform in-house quality control: Analyze the purity of each new lot of this compound using a standardized analytical method like HPLC before use. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS) | Degradation products or other impurities: The sample may contain degradation products (CMP, Neu5Ac) or other minor impurities from the synthesis. | 1. Analyze a fresh sample: Prepare a fresh solution of this compound and re-run the analysis to rule out degradation during sample preparation or storage. 2. Run standards: Inject standards of potential impurities (CMP, CTP, Neu5Ac) to identify the unknown peaks by comparing retention times. 3. Use mass spectrometry: Couple your liquid chromatography to a mass spectrometer (LC-MS) to identify the molecular weight of the unknown peaks. |
Data Presentation
Table 1: Common Impurities in Commercial this compound Preparations
| Impurity | Typical Purity Level of Commercial this compound | Potential Impact on Experiments |
| Cytidine Monophosphate (CMP) | ≥85% - ≥95% (with CMP being a major impurity)[1][3][4] | Competitive inhibition of sialyltransferases, leading to reduced enzyme activity.[2] |
| N-acetylneuraminic acid (Neu5Ac) | Not typically specified, but present as a degradation product. | Generally low impact on sialyltransferase assays, but can affect quantification of free sialic acid. |
| Cytidine Triphosphate (CTP) | Residual from synthesis, levels vary. | Can interfere with assays that measure nucleotide turnover. |
| Other Nucleotides (e.g., CDP) | Residual from synthesis, levels vary. | Potential for interference in nucleotide-based assays. |
Experimental Protocols
Protocol 1: Analysis of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the separation and quantification of this compound and its common impurity, CMP.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Anion-exchange or reversed-phase C18 column
-
Mobile Phase A: 20 mM Phosphate (B84403) Buffer, pH 6.2[3]
-
Mobile Phase B: Acetonitrile[3]
-
This compound standard
-
CMP standard
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase A to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks for this compound and CMP by comparing their retention times with those of the standards.
-
Calculate the percentage purity of this compound by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
-
Protocol 2: Purity Assessment by 1H NMR Spectroscopy
1H NMR can be used to confirm the identity and assess the purity of this compound.
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Deuterium oxide (D₂O)
-
Internal standard (e.g., TSP)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of D₂O. Add a known amount of an internal standard if quantitative analysis is required.
-
NMR Acquisition: Acquire a 1H NMR spectrum.
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of pure this compound.
-
Look for characteristic signals of this compound, such as the anomeric proton of the ribose and the N-acetyl methyl protons.
-
The presence of significant signals corresponding to impurities like CMP can be identified by comparing with the spectrum of a CMP standard. The relative integration of these signals can be used to estimate the purity.
-
Visualizations
Caption: Workflow for assessing the purity of this compound preparations.
Caption: Logic diagram for troubleshooting experimental issues with this compound.
Caption: Role of this compound in sialylation and inhibition by CMP.
References
Technical Support Center: CMP-Neu5Ac Stability and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of Cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is the activated form of N-acetylneuraminic acid (Neu5Ac), serving as the donor substrate for sialyltransferases in the biosynthesis of sialylated glycoconjugates.[1][2] Its stability is a significant concern because it is prone to hydrolysis, breaking down into CMP and Neu5Ac. This degradation not only reduces the effective concentration of the substrate in your experiments but the resulting CMP can also act as an inhibitor for sialyltransferases, leading to inaccurate kinetic data and reduced product yields.[3]
Q2: What are the primary factors that cause this compound hydrolysis?
A2: The main factors contributing to this compound hydrolysis are:
-
pH: this compound is particularly unstable in acidic conditions.[4] The carboxylic acid group of the sialic acid moiety can intramolecularly attack the phosphate (B84403) linkage, leading to breakdown.[4]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Enzymatic Degradation: Some sialyltransferases have been shown to exhibit hydrolase activity, cleaving this compound.[5][6]
-
Improper Storage: Storing this compound in solution for extended periods, even when frozen, can lead to degradation.
Q3: How should I store this compound to ensure its stability?
A3: For optimal stability, this compound should be stored as a solid at -20°C in a desiccated environment.[1] If you need to prepare a stock solution, it is recommended to do so immediately before use. Aqueous solutions of this compound are not recommended for storage for more than one day.[7] If short-term storage of a solution is necessary, aliquot it into single-use volumes and store at -20°C for no longer than a few months, although stability will be reduced compared to the solid form.[7]
Q4: How can I detect if my this compound has hydrolyzed?
A4: You can detect this compound hydrolysis using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This method can separate and quantify this compound and its breakdown products, CMP and Neu5Ac.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is a powerful tool for monitoring the hydrolysis of this compound in real-time by observing the disappearance of the this compound signal and the appearance of the CMP and inorganic phosphate signals.[3][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield in a sialyltransferase assay. | This compound has degraded due to improper handling or storage. | 1. Prepare fresh this compound solution from a solid stock for each experiment.2. Verify the pH of your reaction buffer is within the optimal range for this compound stability (pH 7.0-9.0).3. Run a control to test the integrity of your this compound using HPLC or NMR. |
| The sialyltransferase itself may have hydrolase activity. | 1. Perform a time-course experiment to monitor this compound consumption in the absence of an acceptor substrate.2. If significant hydrolysis is observed, consider using a higher concentration of this compound or a mutant sialyltransferase with reduced hydrolase activity if available.[6] | |
| Inconsistent results between experiments. | Variable degradation of this compound in stock solutions. | 1. Avoid repeated freeze-thaw cycles of this compound solutions.2. Aliquot stock solutions into single-use volumes.3. Always prepare fresh working solutions from a new aliquot for each experiment. |
| Unexpected peaks in HPLC analysis of the reaction mixture. | Hydrolysis of this compound into CMP and Neu5Ac. | 1. Run standards for CMP and Neu5Ac to confirm the identity of the unexpected peaks.2. Review your experimental protocol to identify potential sources of acid contamination or high temperatures. |
Quantitative Data Summary
The stability of this compound is highly dependent on pH. The following table summarizes the approximate time for 50% hydrolytic decomposition (TH) at 37°C across a range of pH values, based on data from 31P NMR studies.[3]
| pH | Approximate Time for 50% Hydrolysis (TH) at 37°C |
| 5.0 | < 5 hours |
| 6.0 | ~10 hours |
| 7.0 | ~20 hours |
| 8.0 | > 24 hours |
| 9.0 | > 24 hours |
| 10.0 | ~15 hours |
| 10.5 | ~10 hours |
Data is estimated from graphical representations in Lafite et al. (2017) and should be used as a guideline.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Working Solution
This protocol describes the preparation of a this compound solution for immediate use in an experiment.
Materials:
-
This compound, solid
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.8)
-
Nuclease-free water
Procedure:
-
Equilibrate the solid this compound to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of reaction buffer to achieve the desired final concentration.
-
Gently vortex to dissolve the solid completely.
-
Use the solution immediately in your experiment. Do not store the solution for later use.
Protocol 2: Minimizing Hydrolysis in a Sialyltransferase Assay
This protocol provides a workflow for a sialyltransferase reaction that minimizes the risk of this compound hydrolysis.
Materials:
-
Sialyltransferase
-
Acceptor substrate
-
Freshly prepared this compound solution (from Protocol 1)
-
Reaction buffer with optimal pH for both enzyme activity and this compound stability (typically pH 7.5-8.5)
-
Quenching solution (e.g., ice-cold ethanol)
Procedure:
-
Prepare a master mix containing the reaction buffer, acceptor substrate, and any necessary cofactors.
-
Aliquot the master mix into individual reaction tubes.
-
Initiate the reaction by adding the freshly prepared this compound solution to each tube.
-
Incubate at the optimal temperature for the sialyltransferase, keeping the incubation time as short as necessary to achieve desired product formation.
-
Terminate the reaction by adding a quenching solution, such as ice-cold ethanol.[8]
-
Analyze the reaction products promptly.
Visualizations
Caption: Mechanism of this compound Hydrolysis.
Caption: Workflow to Minimize this compound Hydrolysis.
References
- 1. This compound sodium salt | 1007117-62-5 | MC04391 [biosynth.com]
- 2. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Unique self-anhydride formation in the degradation of cytidine-5'-monophosphosialic acid (this compound) and cytidine-5'-diphosphosialic acid (CDP-Neu5Ac) and its application in CMP-sialic acid analogue synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic study of this compound hydrolysis by α2,3-sialyltransferase from Pasteurella dagmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Sialyltransferase Mutant with Decreased Donor Hydrolysis and Reduced Sialidase Activities for Directly Sialylating Lewisx - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CMP-唾液酸,二钠盐 CMP-sialic acid is the activated form of sialic acid that is required for the biosynthesis of sialic acid-containing complex carbohydrates. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Enzyme assay for this compound hydroxylase (CMAH) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Quantification of Endogenous CMP-Neu5Ac
Welcome to the technical support center for the quantification of endogenous Cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of measuring this critical analyte.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying endogenous this compound?
A1: The quantification of endogenous this compound presents several analytical challenges:
-
Endogenous Presence: As an endogenous molecule, it is difficult to find a true blank matrix, complicating the assessment of sensitivity, selectivity, matrix effects, and recovery.[1]
-
Chemical Instability: this compound is known to be unstable, particularly under acidic conditions, due to the formation of a labile anhydride (B1165640) structure between the carboxylic acid and phosphate (B84403) groups, which can lead to hydrolysis into CMP and Neu5Ac.[2][3]
-
Low Intracellular Concentrations: this compound is often present at low levels within cells, necessitating highly sensitive analytical methods for accurate quantification.
-
Hydrophilicity: Being a highly polar molecule, this compound is poorly retained on traditional reversed-phase liquid chromatography columns, requiring specialized techniques like Hydrophilic Interaction Chromatography (HILIC).[1][4][5]
-
Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in mass spectrometry, affecting the accuracy of quantification.
Q2: Why is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the preferred method for this compound quantification?
A2: LC-MS/MS is the preferred method due to its high sensitivity, selectivity, and specificity. This technique allows for the precise measurement of this compound even at low endogenous concentrations and can distinguish it from other structurally similar molecules within a complex biological matrix.[1][4][5] The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity through the monitoring of specific precursor-to-product ion transitions.
Q3: What type of liquid chromatography is recommended for this compound analysis?
A3: Hydrophilic Interaction Chromatography (HILIC) is recommended for the separation of this compound.[1][4][5] HILIC columns are specifically designed to retain and separate highly polar compounds like this compound, which are not well-retained on conventional C18 reversed-phase columns.
Q4: How can I overcome matrix effects in my LC-MS/MS analysis?
A4: The most effective strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-¹³C₃.[1] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate normalization of the signal and improving the precision and accuracy of the quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity
Question: I am observing poor peak shape (e.g., tailing, fronting) and/or low signal intensity for my this compound peak during LC-MS/MS analysis. What are the possible causes and solutions?
Answer:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | - Verify HILIC Column and Mobile Phases: Ensure you are using a HILIC column. Optimize the mobile phase composition, particularly the organic solvent content and buffer concentration (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide), to improve peak shape.[1] - Adjust Gradient: Modify the gradient elution profile to ensure proper separation and peak focusing. |
| Analyte Degradation | - Maintain Neutral or Slightly Basic pH: this compound is labile in acidic conditions.[2][3] Ensure all solutions, including extraction solvents and mobile phases, are maintained at a neutral or slightly basic pH. The use of mobile phases containing 0.05% NH₄OH has been reported.[1] - Keep Samples Cold: Process and store samples at low temperatures (e.g., on ice during preparation and at -80°C for long-term storage) to minimize enzymatic and chemical degradation.[1] |
| Inefficient Extraction | - Optimize Extraction Solvent: A methanol-water mixture is commonly used for extracting polar metabolites like this compound from cells.[1][5] You may need to optimize the ratio of methanol (B129727) to water for your specific sample type. - Ensure Complete Cell Lysis: Incomplete cell lysis will result in low recovery. Employ appropriate lysis techniques (e.g., sonication, freeze-thaw cycles) for your cell type. |
| Mass Spectrometer Settings | - Optimize Ionization Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to maximize the ionization efficiency of this compound. - Confirm MRM Transitions: Verify that you are using the optimal multiple reaction monitoring (MRM) transitions for both this compound and its internal standard. |
Issue 2: High Variability in Quantitative Results
Question: My quantitative results for endogenous this compound show high variability between replicate samples. What could be causing this and how can I improve reproducibility?
Answer:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Standardize Cell Counting and Pelleting: Ensure a consistent number of cells is used for each replicate. Inaccuracies in cell counting will lead to significant variations in the final quantified amount. - Precise Pipetting: Use calibrated pipettes and consistent technique, especially when adding the internal standard and extraction solvents. |
| Matrix Effects | - Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, a SIL-IS is crucial for correcting variability introduced by matrix effects.[1] The SIL-IS should be added as early as possible in the sample preparation workflow. |
| Analyte Instability | - Minimize Time at Room Temperature: Process samples quickly and on ice to prevent degradation.[1] - Evaluate Freeze-Thaw Stability: If samples are subjected to multiple freeze-thaw cycles, perform a stability study to ensure this compound is not degrading. |
| LC-MS/MS System Instability | - Equilibrate the System: Ensure the LC-MS/MS system is fully equilibrated before starting the analytical run. - Run System Suitability Samples: Inject standard solutions at the beginning and throughout the run to monitor system performance and stability. |
Quantitative Data Summary
The following table summarizes key quantitative parameters from a validated LC-MS/MS method for this compound in human leukocytes.[1]
| Parameter | Value |
| Lower Limit of Quantitation (LLOQ) | 10.0 ng/mL |
| Calibration Range | 10.0 - 1000 ng/mL |
| Internal Standard | This compound-¹³C₃ |
| Matrix | Human Leukocyte Extract |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Leukocytes
This protocol is adapted from a validated method for quantifying this compound from human leukocyte pellets.[1][5]
-
Cell Pellet Preparation: Obtain human leukocyte pellets and store them at -80°C until analysis.
-
Lysis and Extraction:
-
To the cell pellet, add a pre-chilled methanol-water mixture.
-
Vortex thoroughly to ensure complete cell lysis and protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins and cell debris.
-
-
Sample Dilution and Internal Standard Addition:
-
Transfer an aliquot of the supernatant to a clean 96-well plate.
-
Add the internal standard working solution (e.g., 2000 ng/mL this compound-¹³C₃ in 50:50 acetonitrile-water).
-
Add reconstitution solution (e.g., 0.05% NH₄OH and 10 mM NH₄Ac in 50:50 acetonitrile-water).
-
-
Final Preparation for Injection:
-
Further dilute an aliquot of the above solution with the reconstitution solution before injection into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines the chromatographic and mass spectrometric conditions for this compound analysis.[1]
-
Liquid Chromatography:
-
Column: HILIC column suitable for polar analytes.
-
Mobile Phase A: 0.05% NH₄OH and 10 mM NH₄Ac in water.
-
Mobile Phase B: 0.05% NH₄OH with 10 mM NH₄Ac in 99:1 acetonitrile-water.
-
Flow Rate: 0.8 mL/min.
-
Gradient: A gradient starting with a high percentage of organic mobile phase (e.g., 90% B) and decreasing over time to elute the analyte.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for poor analytical signal.
References
- 1. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unique self-anhydride formation in the degradation of cytidine-5'-monophosphosialic acid (this compound) and cytidine-5'-diphosphosialic acid (CDP-Neu5Ac) and its application in CMP-sialic acid analogue synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of cytidine-5'-monophospho-N-acetylneuraminic acid in human leukocytes using LC-MS/MS: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CMP-Neu5Ac for Enhanced Cell Culture Sialylation
Welcome to the technical support center for the optimization of Cytidine Monophosphate N-acetylneuraminic acid (CMP-Neu5Ac) in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed protocols for enhancing protein sialylation.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my cell culture?
This compound is the activated form of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid. It serves as the sole donor substrate for sialyltransferases, enzymes that transfer sialic acid to the termini of glycan chains on glycoproteins and glycolipids.[1][2][3] The level of intracellular this compound is a critical factor influencing the extent of sialylation of therapeutic proteins and other glycoconjugates produced in cell culture.
Q2: I am observing low sialylation of my recombinant protein. Could low this compound levels be the cause?
Yes, insufficient intracellular this compound is a common bottleneck that can lead to reduced sialylation. The synthesis of this compound can be limited by the availability of its precursors, such as N-acetylmannosamine (ManNAc) and Neu5Ac, or by the activity of the enzyme this compound synthetase.[4]
Q3: How can I increase the intracellular concentration of this compound in my cells?
Supplementing the cell culture medium with precursors of the sialic acid biosynthetic pathway is a common strategy. Adding N-acetylmannosamine (ManNAc) or N-acetylneuraminic acid (Neu5Ac) to the culture medium can increase the intracellular pool of Neu5Ac, which is then converted to this compound.[5] However, there can be bottlenecks in the uptake and phosphorylation of these precursors.[4]
Q4: Are there any potential toxic effects of supplementing my culture with sialic acid precursors?
While supplementation is a widely used technique, high concentrations of precursors can sometimes be toxic to cells.[4] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and culture conditions. This is typically achieved by performing a dose-response experiment and monitoring cell viability and growth.
Q5: My results are inconsistent between experiments. What could be the cause?
Inconsistent results can arise from several factors:
-
This compound Instability: this compound is known to be unstable and can degrade over time.[6] Ensure that any this compound standards or supplements are stored correctly and that their integrity is verified.
-
Cell Culture Conditions: Variations in cell density, passage number, media composition, and culture duration can all impact intracellular metabolite pools.[7][8]
-
Assay Variability: The methods used to measure intracellular this compound can have inherent variability. Ensure that your analytical methods are validated and that you include appropriate controls.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Protein Sialylation | Insufficient intracellular this compound. | Supplement the culture medium with Neu5Ac or ManNAc. Perform a dose-response experiment to find the optimal concentration. |
| A bottleneck in the conversion of Neu5Ac to this compound.[4] | Overexpress the gene for this compound synthetase (CMAS). | |
| A bottleneck in the transport of ManNAc into the cells.[4] | Consider using peracetylated ManNAc to improve uptake, but be mindful of potential toxicity.[4] | |
| Decreased Cell Viability After Precursor Supplementation | Cytotoxicity from high concentrations of precursors. | Perform a toxicity assay to determine the optimal, non-toxic concentration of the precursor for your cell line. Start with a low concentration and gradually increase it. |
| Inconsistent Intracellular this compound Measurements | Degradation of this compound during sample preparation or storage.[6] | Minimize freeze-thaw cycles. Process samples quickly and on ice. Use fresh standards for quantification. |
| Variability in cell lysis and extraction. | Ensure a consistent and efficient cell lysis and extraction protocol is used for all samples. | |
| Analytical instrument variability. | Calibrate the instrument regularly and use internal standards to normalize the data. |
Experimental Protocols
Protocol 1: Optimizing Precursor Concentration for Enhanced Sialylation
This protocol outlines a general workflow for determining the optimal concentration of a sialic acid precursor (e.g., Neu5Ac or ManNAc) to supplement cell culture for increased protein sialylation.
Caption: Workflow for optimizing sialic acid precursor concentration.
Methodology:
-
Preparation:
-
Prepare sterile, concentrated stock solutions of the sialic acid precursor (e.g., N-acetylneuraminic acid) in a suitable buffer or cell culture medium.
-
Seed the cells to be tested at a consistent density in multiple culture vessels (e.g., T-flasks or 6-well plates). Allow the cells to attach and enter the logarithmic growth phase.
-
-
Treatment:
-
Add the precursor stock solution to the cell cultures to achieve a range of final concentrations. It is advisable to test a broad range, for example, from 1 mM to 20 mM.
-
Include a vehicle-only control group that does not receive the precursor.
-
Incubate the cells under standard culture conditions for a predetermined period, typically 24 to 72 hours.
-
-
Analysis:
-
At the end of the incubation period, harvest the cells and the culture supernatant.
-
Determine the viable cell density and overall viability for each treatment condition to assess any potential cytotoxicity of the precursor.
-
From a portion of the harvested cells, perform a metabolite extraction to isolate intracellular this compound.
-
If a recombinant protein is being produced, purify it from the culture supernatant.
-
Analyze the sialylation profile of the purified protein using appropriate analytical techniques such as SDS-PAGE (to observe shifts in molecular weight), isoelectric focusing, or mass spectrometry.
-
-
Quantification:
-
Quantify the intracellular concentration of this compound in the cell extracts using a validated method, such as LC-MS/MS.
-
Protocol 2: Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a general method for the quantification of this compound in cell extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
1. Sample Preparation (Cell Extraction):
- Harvest a known number of cells by centrifugation.
- Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove any extracellular contaminants.
- Lyse the cells and extract the metabolites using a cold extraction solution (e.g., 80% methanol).
- Vortex the mixture vigorously and incubate on ice to precipitate proteins.
- Centrifuge to pellet the precipitated protein and cell debris.
- Collect the supernatant containing the intracellular metabolites.
- Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.
- Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation.
- Mobile Phases:
- Mobile Phase A: 0.05% NH4OH and 10 mM NH4Ac in water.[1]
- Mobile Phase B: 0.05% NH4OH with 10 mM NH4Ac in 99:1 acetonitrile:water.[1]
- Gradient: A gradient from high organic to high aqueous content.
- Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.
- MRM Transitions: Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. A common transition for this compound is m/z 613.2 → 322.[1]
3. Data Analysis:
- Generate a standard curve using known concentrations of a this compound standard.
- Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
- Normalize the results to the initial cell number to report the concentration as amount per cell (e.g., pmol/10^6 cells).
Data and Signaling Pathways
Sialic Acid Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of this compound, the activated sialic acid donor.
Caption: The sialic acid biosynthesis pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound optimization.
Table 1: Effect of Neu5Ac Supplementation on CHO Cells [9]
| Neu5Ac Concentration (mg/L) | Relative Antibody Titer (%) | Final Viable Cell Density (Relative to Control) | Lactate Concentration (Relative to Control) |
| 0 (Control) | 100 | 1.0 | 1.0 |
| 1 | ~105 | No significant change | No significant change |
| 10 | ~110 | No significant change | ~0.75 |
| 100 | ~127 | >1.0 | ~0.5 |
| 500 | ~112 | >1.0 | ~0.5 |
Table 2: LC-MS/MS Parameters for this compound Quantification [1]
| Parameter | Value |
| Chromatography Column | HILIC |
| Mobile Phase A | 0.05% NH4OH, 10 mM NH4Ac in Water |
| Mobile Phase B | 0.05% NH4OH, 10 mM NH4Ac in 99:1 Acetonitrile:Water |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| MRM Transition (m/z) | 613.2 → 322 |
| Declustering Potential | -65 V |
| Collision Energy | -26 eV |
Disclaimer: The information provided in this technical support center is for research use only. The optimal conditions and concentrations may vary depending on the specific cell line, culture conditions, and experimental setup. It is highly recommended to perform initial optimization experiments for your system.
References
- 1. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Improved workflow for the efficient preparation of ready to use CMP-activated sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 细胞培养故障排除 [sigmaaldrich.com]
- 8. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Feedback Inhibition of CMP-Neu5Ac Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at overcoming the feedback inhibition of CMP-N-acetylneuraminic acid (CMP-Neu5Ac) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is feedback inhibition in the context of this compound synthesis, and why is it a problem?
A1: Feedback inhibition is a cellular control mechanism where the end product of a metabolic pathway inhibits an enzyme that catalyzes an earlier step in that same pathway. In the biosynthesis of sialic acid, the final activated sugar nucleotide, this compound, acts as an allosteric inhibitor of the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE).[1][2][3] Specifically, this compound inhibits the epimerase activity of GNE, which is the rate-limiting step in sialic acid biosynthesis.[1] This inhibition self-regulates the intracellular concentration of this compound. While this is a normal physiological process, it becomes a significant bottleneck in biotechnological applications where high levels of protein sialylation are desired, such as in the production of therapeutic glycoproteins.[4][5][6] Overcoming this feedback inhibition is crucial for enhancing the sialylation of recombinant proteins, which can improve their serum half-life and efficacy.[5][6]
Q2: What are the primary strategies to overcome this compound feedback inhibition?
A2: The main approaches to bypass the feedback inhibition of this compound synthesis include:
-
Metabolic Engineering: This involves modifying the host cells (e.g., CHO, insect cells) to increase the production of this compound. Key strategies include:
-
Overexpression of GNE: Increasing the amount of the GNE enzyme can help to partially overcome the inhibitory effects.[4]
-
Expression of feedback-resistant GNE mutants: Utilizing mutated forms of GNE that lack the allosteric binding site for this compound is a highly effective strategy.[7][8] These are often referred to as "sialuria-like" mutants.[7]
-
Inhibition of competing pathways: For example, inhibiting poly-LacNAc biosynthesis can shunt precursors towards N-glycan branching and sialylation.[4][5][6]
-
Precursor feeding: Supplementing the cell culture medium with precursors like N-acetylmannosamine (ManNAc) or N-acetylglucosamine (GlcNAc) can boost the synthesis pathway.[9]
-
-
Enzyme Engineering: This involves the direct modification of the GNE enzyme through techniques like site-directed mutagenesis to eliminate the feedback inhibition site.
Q3: How does inhibiting poly-LacNAc synthesis help in overcoming this compound feedback inhibition?
A3: The biosynthetic pathways for N-glycan branching and poly-N-acetyllactosamine (poly-LacNAc) chains both consume GlcNAc and galactose.[5] By inhibiting the enzyme responsible for poly-LacNAc synthesis, such as β-1,3 N-acetylglucosaminyltransferase (β3gnt), more of these precursor molecules are available for the synthesis of more branched N-glycan structures (tri- and tetra-antennary glycans).[4][5] These highly branched structures provide more potential sites for the attachment of sialic acid. However, simply increasing the number of sialylation sites is often not enough to increase total sialylation due to the feedback inhibition on this compound production. Therefore, a combined approach of inhibiting poly-LacNAc synthesis and releasing the this compound feedback inhibition leads to a significant increase in the sialylation of recombinant proteins.[4][5][6]
Troubleshooting Guides
Problem 1: Low yield of this compound in my in vitro synthesis reaction.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | The pH of the reaction buffer can significantly impact the activity of this compound synthetase (CMAS) and the stability of this compound. Monitor the pH throughout the reaction and optimize it. For the Neisseria meningitidis CSS, the optimal pH range for synthesis is broad, but stability can be an issue at certain pH values.[10] |
| Enzyme Instability | The synthetase may be unstable under your reaction conditions. Consider adding stabilizing agents like glycerol (B35011) or certain salts.[11] Ensure proper storage of the enzyme. |
| Substrate Limitation | The concentrations of N-acetylneuraminic acid (Neu5Ac) or CTP may be limiting. Ensure you are using saturating concentrations of high-purity substrates. |
| Product Degradation | This compound can be subject to hydrolysis. Monitor the reaction over time using a technique like 31P NMR or HPLC to determine the point of maximal conversion before significant degradation occurs.[10] |
Problem 2: Overexpression of wild-type GNE in my cell line does not significantly increase protein sialylation.
| Possible Cause | Troubleshooting Step |
| Endogenous Feedback Inhibition | Even with higher levels of GNE, the newly synthesized this compound will still inhibit the enzyme's activity, thus limiting the overall increase in sialylation. |
| Precursor Unavailability | The upstream precursors for sialic acid synthesis, such as UDP-GlcNAc, might be limited. Consider supplementing the culture medium with GlcNAc or ManNAc.[9] |
| Limited Sialylation Sites | The target protein may have a limited number of accessible N-glycan branches for sialylation. Consider co-expressing enzymes that promote N-glycan branching or inhibiting competing pathways like poly-LacNAc synthesis.[4][5] |
| Inefficient this compound Transport | The synthesized this compound needs to be transported into the Golgi apparatus for use by sialyltransferases. Overexpression of the CMP-sialic acid transporter (CST) could be beneficial.[5] |
Problem 3: My feedback-resistant GNE mutant shows low enzymatic activity.
| Possible Cause | Troubleshooting Step |
| Improper Protein Folding/Expression | The specific mutation introduced may have negatively impacted the stability or expression of the GNE protein. Confirm protein expression levels via Western blot and consider testing alternative mutations known to confer feedback resistance without significantly compromising activity. |
| Suboptimal Assay Conditions | The optimal conditions for the mutant enzyme may differ from the wild-type. Re-evaluate the optimal pH, temperature, and substrate concentrations for your specific mutant. |
| Incorrect Subcellular Localization | Ensure the mutant GNE is correctly localized in the cytoplasm where the initial steps of sialic acid biosynthesis occur. |
Quantitative Data Summary
Table 1: Enhancement of this compound Synthesis in Insect Cells
| Experimental Condition | Relative this compound Level | Reference |
| Wild-type GNE expression | 1x | [7] |
| ManNAc feeding | 1.6x | [7] |
| Sialuria-like mutant GNE expression | > 4x | [7] |
| Sialuria-like mutant GNE expression + GlcNAc feeding | > 7.5x | [9] |
Key Experimental Protocols
1. Site-Directed Mutagenesis of GNE to Create a Feedback-Resistant Mutant
This protocol is a general guideline for creating a GNE mutant, for example, by introducing a mutation in the allosteric site to mimic sialuria.
-
Template Plasmid Preparation: Obtain a plasmid containing the wild-type GNE cDNA. Prepare high-purity plasmid DNA.
-
Primer Design: Design primers containing the desired mutation. The primers should be complementary to the template DNA and flank the mutation site.
-
PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase with the template plasmid and the mutagenic primers. This will amplify the entire plasmid, incorporating the desired mutation.
-
Template DNA Digestion: Digest the PCR product with an enzyme that specifically cleaves methylated DNA (e.g., DpnI). This will remove the original, non-mutated template plasmid, which was isolated from a methylation-competent E. coli strain.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select for transformed colonies and isolate the plasmid DNA. Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
-
Expression and Functional Verification: Transfect the sequence-verified mutant GNE plasmid into the target cell line and confirm its expression. Perform enzyme assays to confirm its activity and its resistance to feedback inhibition by this compound.
2. Quantification of Intracellular this compound by HPLC
This protocol provides a method to measure the intracellular concentration of this compound.
-
Cell Lysis and Extraction: a. Harvest a known number of cells by centrifugation. b. Resuspend the cell pellet in a suitable lysis buffer. c. Stop the enzymatic reactions and precipitate proteins by adding ice-cold ethanol.[12] d. Incubate on ice to ensure complete precipitation.[12] e. Centrifuge to pellet the precipitated protein and cell debris.[12]
-
HPLC Analysis: a. Inject the supernatant containing the soluble metabolites onto a reverse-phase HPLC column (e.g., C18).[12] b. Use an appropriate isocratic or gradient elution method. A common mobile phase is an ammonium (B1175870) phosphate (B84403) buffer.[12] c. Detect this compound using a UV detector, typically at a wavelength of 271 nm.[12]
-
Quantification: a. Create a standard curve using known concentrations of purified this compound. b. Calculate the concentration of this compound in the cell extract by comparing the peak area from the sample to the standard curve. c. Normalize the result to the initial cell number or total protein concentration.
Visualizations
Caption: Sialic acid biosynthesis pathway and feedback inhibition.
Caption: Experimental workflow for enhancing protein sialylation.
Caption: Troubleshooting logic for low protein sialylation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effects of altered sialic acid biosynthesis on N-linked glycan branching and cell surface interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of poly-LacNAc biosynthesis with release of this compound feedback inhibition increases the sialylation of recombinant EPO produced in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of poly-LacNAc biosynthesis with release of this compound feedback inhibition increases the sialylation of recombinant EPO produced in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medlineplus.gov [medlineplus.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Enzyme assay for this compound hydroxylase (CMAH) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving Cell Permeability of CMP-Neu5Ac Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CMP-Neu5Ac analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the cell permeability and metabolic incorporation of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the cell permeability of this compound and its analogs inherently low?
A1: this compound and its analogs are negatively charged, hydrophilic molecules. This charge and water-solubility hinder their ability to passively diffuse across the lipid bilayer of the cell membrane, which is a significant barrier to their direct cellular uptake.
Q2: What is the most common strategy to improve the cellular uptake of this compound analogs?
A2: The most common and effective strategy is to use cell-permeable precursors, such as analogs of N-acetylmannosamine (ManNAc) or sialic acid.[1] These precursors are typically chemically modified to be more lipophilic, for instance, by peracetylation (adding acetyl groups). Once inside the cell, these acetyl groups are removed by intracellular esterases, releasing the precursor to enter the sialic acid biosynthetic pathway and be converted into the desired this compound analog.[1][2]
Q3: Are there alternative strategies to the peracetylation of precursor analogs?
A3: Yes, other strategies to enhance permeability include the use of boronic acids to form transient lipophilic complexes with the sialic acid derivatives, though this has shown variable success.[3] Additionally, more advanced drug delivery systems, though less common for basic research applications, can be considered.
Q4: How can I measure the intracellular concentration of my this compound analog?
A4: The most accurate and widely used method for quantifying intracellular this compound analogs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] This technique offers high sensitivity and specificity, allowing for the precise measurement of the target molecule in cell lysates.
Q5: How do I assess if my sialic acid analog has been successfully incorporated onto the cell surface?
A5: Cell surface incorporation of sialic acid analogs can be assessed using flow cytometry.[6][7] This is typically done by using fluorescently labeled lectins that specifically bind to sialic acids, such as MAACKIA AMURENSIS LECTIN II (MALII) for α2-3 linked sialic acids and ELDERBERRY BARK LECTIN (SNA) for α2-6 linked sialic acids.[6][7] If the analog contains a bioorthogonal handle (e.g., an azide (B81097) or alkyne), it can be detected by reaction with a fluorescently labeled probe via click chemistry, followed by flow cytometry analysis.[8]
Troubleshooting Guides
Issue 1: Low or undetectable incorporation of the sialic acid analog onto the cell surface.
Possible Cause 1: Poor cell permeability of the precursor analog.
-
Troubleshooting Steps:
-
Switch to a more permeable precursor: If you are using a non-acetylated ManNAc or sialic acid analog, consider switching to a peracetylated version (e.g., Ac4ManNAc analog). Acetylated analogs have been shown to be metabolized up to 900-fold more efficiently than their non-acetylated counterparts.[1]
-
Optimize concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line and analog. High concentrations of some analogs can be toxic.[9]
-
Possible Cause 2: Inefficient removal of protecting groups by intracellular esterases.
-
Troubleshooting Steps:
-
Perform an esterase activity assay: Assess the ability of your cell line's lysate to hydrolyze the ester bonds on your precursor analog. This can help determine if inefficient cleavage is the rate-limiting step.
-
Consider alternative protecting groups: If esterase activity is low, it may be necessary to synthesize analogs with different ester groups that are more readily cleaved by the esterases present in your cell line.
-
Possible Cause 3: Inefficient metabolic conversion to the this compound analog.
-
Troubleshooting Steps:
-
Assess CMP-Sialic Acid Synthetase (CMAS) activity: The enzyme responsible for converting the sialic acid analog to its CMP-activated form is CMAS.[10][11][12] An in vitro assay using cell lysate can determine if the CMAS in your cell line is efficiently utilizing the unnatural sialic acid as a substrate.
-
Measure intracellular this compound analog levels: Use LC-MS/MS to quantify the intracellular concentration of the this compound analog.[4][5] If precursor levels are high but the CMP-analog is low, this points to a bottleneck at the CMAS step.
-
Possible Cause 4: Inefficient transport of the this compound analog into the Golgi apparatus.
-
Troubleshooting Steps:
-
Evaluate Nucleotide Sugar Transporter (NST) activity: The this compound analog must be transported into the Golgi by NSTs, primarily the CMP-sialic acid transporter (CST).[13][14][15] While complex, it is possible to assess transport activity using in vitro assays with isolated Golgi-enriched vesicles.[13][16]
-
Consider cell line differences: The expression and activity of NSTs can vary between cell lines. If transport is a suspected issue, consider using a different cell line known to have high sialylation activity.
-
Issue 2: High cytotoxicity observed after treatment with the precursor analog.
Possible Cause 1: Toxicity of the analog itself or its metabolites.
-
Troubleshooting Steps:
-
Perform a dose-response cell viability assay: Determine the concentration range at which your analog is toxic to the cells.
-
Reduce incubation time: Shorter exposure to the analog may be sufficient for incorporation without causing significant cell death.
-
Investigate the mechanism of toxicity: For acetylated precursors, the accumulation of acetic acid in the cytoplasm can lower intracellular pH and induce cytotoxicity.[9]
-
Possible Cause 2: Off-target effects of the analog.
-
Troubleshooting Steps:
-
Conduct control experiments: Use the natural counterpart (e.g., ManNAc or Neu5Ac) and the peracetylated natural counterpart (e.g., Ac4ManNAc) as controls to determine if the observed toxicity is due to the chemical modification on your analog.
-
Literature review: Search for published data on the specific analog or similar compounds to identify any known off-target effects.
-
Quantitative Data Summary
The following table summarizes the relative efficiency of different sialic acid precursors in increasing cell surface sialylation.
| Precursor Analog | Cell Line | Fold Increase in Sialylation (Compared to Control) | Concentration | Reference |
| ManNAc | DMRV/hIBM myotubes | ~1.5 | 1 mM | [2] |
| Neu5Ac | DMRV/hIBM myotubes | ~1.7 | 1 mM | [2] |
| Ac4ManNAc | DMRV/hIBM myotubes | ~3.5 | 200 µM | [2] |
| Ac5NeuAc | DMRV/hIBM myotubes | ~2.0 | 1 mM | [2] |
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound Analogs by LC-MS/MS
This protocol is adapted from methods for quantifying endogenous this compound and can be modified for specific analogs.[4][5]
Materials:
-
Cell culture plates
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol-water (80:20, v/v) extraction solvent, chilled to -80°C
-
Internal standard (isotopically labeled this compound analog)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
-
LC-MS/MS system with a hydrophilic interaction chromatography (HILIC) column
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with the precursor analog for the desired time.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a specific volume of ice-cold extraction solvent containing the internal standard to the plate.
-
Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Extraction:
-
Vortex the cell lysate vigorously.
-
Incubate at -20°C for at least 2 hours to ensure complete protein precipitation.
-
Centrifuge at >15,000 x g for 15 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte using a HILIC column with an appropriate gradient.
-
Detect and quantify the this compound analog using multiple reaction monitoring (MRM) with transitions specific to your analog and the internal standard.
-
Protocol 2: Analysis of Cell Surface Sialylation by Flow Cytometry
This protocol describes the use of fluorescently labeled lectins to quantify cell surface sialic acids.[7]
Materials:
-
Treated and control cells in suspension
-
FACS buffer (PBS with 1% BSA)
-
Biotinylated lectins (e.g., SNA or MALII)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with FACS buffer.
-
Resuspend cells to a concentration of 1 x 10^6 cells/mL in FACS buffer.
-
-
Lectin Staining:
-
Incubate 100 µL of the cell suspension with the biotinylated lectin (e.g., 5 µg/mL) for 30 minutes at 4°C.
-
Wash the cells twice with FACS buffer.
-
-
Secondary Staining:
-
Resuspend the cells in 100 µL of FACS buffer containing the fluorescently labeled streptavidin.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity.
-
Compare the mean fluorescence intensity between control and treated cells.
-
Visualizations
Caption: Metabolic pathway for the incorporation of a peracetylated ManNAc analog.
Caption: Troubleshooting workflow for low analog incorporation.
References
- 1. Characterization of the cellular uptake and metabolic conversion of acetylated N-acetylmannosamine (ManNAc) analogues to sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the membrane permeability of sialic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of cytidine-5'-monophospho-N-acetylneuraminic acid in human leukocytes using LC-MS/MS: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. shiga-med.repo.nii.ac.jp [shiga-med.repo.nii.ac.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme assay of cytidine 5’-monophosphate sialic acid synthetase (CMAS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CMP-Sialic Acid Synthetase from Neisseria meningitidis group B, recombinant Sigma [sigmaaldrich.com]
- 12. Characterisation of Drosophila CMP-sialic acid synthetase activity reveals unusual enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay of nucleotide sugar transport activity (Golgi/ER transporter) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Structural basis for mammalian nucleotide sugar transport - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Figure 1: [Schematic diagram of nucleotide-sugar transporter...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Inhibition of Nucleotide Sugar Transport in Trypanosoma brucei Alters Surface Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating CMP-Neu5Ac Incorporation into Glycans
For researchers, scientists, and drug development professionals, the accurate validation of CMP-N-acetylneuraminic acid (CMP-Neu5Ac) incorporation into glycans is a critical step in understanding the biological roles of sialylation and in the development of therapeutic glycoproteins. This guide provides an objective comparison of common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation method for your research needs.
The successful incorporation of sialic acid, mediated by sialyltransferases using the donor substrate this compound, is a key determinant of the structure and function of many glycoproteins.[1] Proper sialylation can impact protein folding, stability, and ligand binding interactions.[2] Consequently, robust analytical methods are required to verify and quantify this post-translational modification. This guide explores and compares the primary methods used for this purpose: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Enzymatic Assays.
Comparative Analysis of Validation Methods
The choice of method for validating this compound incorporation depends on several factors, including the required level of structural detail, sensitivity, throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most widely used techniques.
| Method | Principle | Advantages | Disadvantages | Typical Throughput | Quantitative Capability |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules to identify and quantify glycans. | High sensitivity and specificity; provides detailed structural information, including linkage analysis with derivatization.[3][4] | Can be complex, requiring specialized expertise and instrumentation; labile nature of sialic acids can lead to in-source fragmentation.[2][5] | Low to Medium | Excellent |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties. | Robust and reproducible; well-established for quantitative analysis; can be coupled with various detectors for enhanced specificity.[6][7] | May require derivatization for detection; lower structural information content compared to MS. | Medium to High | Very Good |
| Enzymatic Assays | Utilizes enzymes to specifically recognize and quantify sialic acids or their transfer. | High specificity; can be adapted for high-throughput screening formats.[8][9] | Indirect measurement; may be susceptible to interference from other components in the sample. | High | Good |
In-Depth Look at Key Methodologies
Mass Spectrometry: The Gold Standard for Structural Detail
Mass spectrometry has become an indispensable tool for glycan analysis due to its ability to provide detailed structural information.[2][5][10] However, the analysis of sialylated glycans by MS presents challenges due to the lability of the sialic acid linkage, which can lead to its loss during ionization.[3][5] To overcome this, chemical derivatization methods are often employed to stabilize the sialic acid.
A common strategy involves the amidation of the sialic acid carboxyl group. For instance, derivatization with p-toluidine (B81030) not only stabilizes the sialic acid but also neutralizes its negative charge, improving ionization efficiency in positive-ion mode MALDI-TOF MS.[2][5]
Experimental Workflow: Mass Spectrometry Analysis of Sialylated Glycans
Caption: Workflow for MS analysis of sialylated glycans.
Protocol: p-Toluidine Derivatization for MALDI-TOF MS Analysis [2][5]
-
Protein Immobilization: Conjugate the glycoprotein to a solid support.
-
Sialic Acid Modification: Modify the sialic acid groups on the conjugated protein by adding p-toluidine in the presence of N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC).
-
Glycan Release: Release the N-glycans from the protein using PNGase F.
-
Purification: Purify the released glycans.
-
MALDI-TOF MS Analysis: Mix the purified glycans with a suitable matrix (e.g., DHB) and analyze using a MALDI-TOF mass spectrometer in positive ion mode.
High-Performance Liquid Chromatography (HPLC): A Robust Quantitative Tool
HPLC is a widely used technique for the analysis and quantification of this compound and sialylated glycans.[6][7] Different HPLC modes, such as reversed-phase and anion-exchange chromatography, can be employed depending on the analytical needs. UV or fluorescence detectors are commonly used for detection, often requiring derivatization of the sialic acids.
For instance, sialic acids released from glycoproteins can be derivatized with 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts specifically with α-keto acids to yield a highly fluorescent product that can be detected with high sensitivity.[11]
Experimental Workflow: HPLC Analysis of Sialic Acids
Caption: Workflow for HPLC analysis of sialic acids.
Protocol: DMB Labeling and HPLC Analysis of Sialic Acids [11]
-
Sialic Acid Release: Hydrolyze the glycoprotein sample with 2 M acetic acid to release sialic acids.
-
DMB Derivatization: Add the DMB solution (containing 7 mM DMB, 1.4 M acetic acid, 0.75 M 2-mercaptoethanol, and 18 mM sodium thiosulfate) to the hydrolyzed sample and incubate.
-
HPLC Analysis: Inject the DMB-labeled sample into a reversed-phase HPLC system.
-
Detection: Monitor the elution of the fluorescently labeled sialic acids using a fluorescence detector.
-
Quantification: Quantify the amount of sialic acid by comparing the peak areas to a standard curve of known concentrations.
Enzymatic Assays: Specific and High-Throughput
Enzymatic assays offer a high degree of specificity for the quantification of sialic acids and the activity of enzymes involved in their metabolism, such as this compound hydroxylase (CMAH).[8][9] These assays can be designed in a coupled-enzyme format, making them amenable to high-throughput screening in a 96-well plate format.[12]
For example, a coupled enzyme assay can be used to quantify total sialic acid content. The assay begins with the release of sialic acid by neuraminidase, which is then converted in a series of enzymatic reactions that produce a fluorescent or colorimetric signal.[12]
Signaling Pathway: Enzymatic Conversion of this compound to CMP-Neu5Gc
Caption: CMAH-mediated conversion of this compound.
Protocol: Total Sialic Acid Quantitation using a Coupled Enzyme Assay [12]
-
Sialic Acid Release: Treat the glycoprotein sample with sialidase A to release all sialic acids.
-
Enzymatic Reaction: Add a reaction mixture containing enzymes that will convert the released sialic acid to a product that generates a fluorescent or colorimetric signal (e.g., hydrogen peroxide).
-
Signal Detection: Add a fluorescent dye or chromogen that reacts with the product of the enzymatic reaction.
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Quantification: Determine the amount of sialic acid by comparing the signal to a standard curve.
Conclusion
The validation of this compound incorporation into glycans is a multifaceted analytical challenge. Mass spectrometry provides unparalleled structural detail, making it ideal for in-depth characterization. HPLC offers a robust and reliable platform for quantitative analysis, particularly in a high-throughput setting. Enzymatic assays provide high specificity and are well-suited for screening applications. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate strategy to confidently validate and quantify the sialylation of their glycans of interest.
References
- 1. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sialic acid derivatization for glycan analysis by mass spectrometry [jstage.jst.go.jp]
- 4. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme assay for this compound hydroxylase (CMAH) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [Enzyme assay of this compound hydroxylase]:Glycoscience Protocol Online Database [jcggdb.jp]
- 10. Structural analysis of glycoprotein sialylation – part II: LC-MS based detection - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42969E [pubs.rsc.org]
- 11. Alteration of cellular sialic acid composition by transfection of cytidine monophospho-N-acetylneuraminic acid hydroxylase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
A Comparative Guide to Bacterial and Mammalian CMP-Neu5Ac Synthetases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and functional properties of bacterial and mammalian Cytidine (B196190) Monophosphate N-acetylneuraminic acid (CMP-Neu5Ac) synthetases (CMAS), also known as CMP-sialic acid synthetases. This critical enzyme catalyzes the activation of N-acetylneuraminic acid (Neu5Ac) to this compound, a key precursor for the sialylation of glycoconjugates in both prokaryotes and eukaryotes.[1][2] Understanding the differences and similarities between these orthologous enzymes is crucial for applications in chemoenzymatic synthesis, drug development, and the study of host-pathogen interactions.
Key Distinctions and Functional Parallels
Bacterial and mammalian this compound synthetases, while catalyzing the same fundamental reaction, exhibit significant differences in their subcellular localization, structural organization, and regulatory mechanisms. These distinctions have profound implications for their biological roles and their utility in biotechnological applications.
A primary differentiator is their cellular location. In mammals, CMAS is uniquely localized to the nucleus, whereas in bacteria, it resides in the cytoplasm.[3][4] The nuclear localization in eukaryotes is hypothesized to protect the activated sugar from cytoplasmic enzymes and to regulate the sialylation pathway.[3] In contrast, the cytoplasmic localization in bacteria aligns with their streamlined metabolic processes.
From a structural standpoint, both enzyme families share conserved sequence motifs, indicating a common evolutionary origin.[4] The catalytic mechanism involves the nucleophilic attack of the C2-hydroxyl of Neu5Ac on the α-phosphate of CTP, a process facilitated by divalent metal ions, typically Mg2+.[5][6] However, there are variations in their quaternary structures and substrate specificities. For instance, some bacterial CMAS, like the well-characterized enzyme from Neisseria meningitidis, are highly efficient and promiscuous, accepting a range of modified sialic acid substrates, making them valuable tools for the synthesis of sialic acid analogs.[5]
Data Presentation: A Comparative Overview of Kinetic Parameters
The following table summarizes the available kinetic data for this compound synthetases from various bacterial and mammalian sources. These parameters are critical for evaluating the catalytic efficiency and substrate affinity of the enzymes, guiding their selection for specific research and industrial applications.
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Neisseria meningitidis | CTP | 0.154 | 540 | 3506 | [7] |
| Neu5Ac | 0.13 | 540 | 4154 | [7] | |
| Pasteurella haemolytica | CTP | 1.77 | - | - | [8] |
| Neu5Ac | 1.82 | - | - | [8] | |
| Escherichia coli K1 | CTP | 0.31 | - | - | [9] |
| Neu5Ac | 4.0 | - | - | [9] | |
| Murine (Mouse) | KDN | 0.56 | - | - | [10] |
| Neu5Ac | 0.26 | - | - | [10] | |
| Rainbow Trout | KDN | - | - | 1.6-fold > Neu5Ac | [10] |
| Neu5Ac | - | - | - | [10] |
Note: Kinetic parameters can vary depending on the specific assay conditions. The data presented here is for comparative purposes. "-" indicates data not available in the cited sources.
Experimental Protocols
Expression and Purification of Recombinant His-tagged Neisseria meningitidis this compound Synthetase (NmCSS)
This protocol describes the expression and purification of NmCSS, a widely used bacterial CMAS in chemoenzymatic synthesis.
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for His-tagged NmCSS.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
Dialysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl).
Procedure:
-
Inoculate a starter culture of E. coli BL21(DE3) harboring the NmCSS plasmid in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a large culture of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.2 mM and continue to grow the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged NmCSS with Elution Buffer.
-
Collect the fractions containing the purified protein and dialyze against Dialysis Buffer overnight at 4°C.
-
Confirm the purity of the enzyme by SDS-PAGE.
Continuous Spectrophotometric Assay for this compound Synthetase Activity
This assay continuously monitors the production of pyrophosphate (PPi), a product of the CMAS reaction, and is suitable for kinetic studies.
Materials:
-
Purified this compound synthetase.
-
Assay Buffer (100 mM Tris-HCl pH 8.5, 10 mM MgCl2).
-
CTP solution.
-
Neu5Ac solution.
-
Pyrophosphate detection kit (e.g., EnzChek® Pyrophosphate Assay Kit).
Procedure:
-
Prepare a reaction mixture in a microplate well containing Assay Buffer, CTP, and Neu5Ac at desired concentrations.
-
Add the components of the pyrophosphate detection kit to the reaction mixture according to the manufacturer's instructions. This typically includes inorganic pyrophosphatase, a purine (B94841) nucleoside phosphorylase, and a substrate that produces a detectable signal upon reaction.
-
Initiate the reaction by adding a known amount of purified this compound synthetase to the mixture.
-
Immediately start monitoring the increase in absorbance at the appropriate wavelength (e.g., 360 nm for the EnzChek® kit) using a microplate reader at a constant temperature (e.g., 37°C).
-
Record the absorbance at regular intervals.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the kinetic parameters (Km and Vmax) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[11]
HPLC-Based Assay for this compound Synthetase Activity
This method directly measures the formation of the product, this compound, and is useful for endpoint assays and for analyzing substrate specificity.[3][12]
Materials:
-
Purified this compound synthetase.
-
Reaction Buffer (100 mM Tris-HCl pH 8.5, 10 mM MgCl2).
-
CTP solution.
-
Neu5Ac (or sialic acid analog) solution.
-
Quenching solution (e.g., ice-cold ethanol).
-
HPLC system with a suitable column (e.g., anion exchange or reversed-phase).
-
Mobile phase (e.g., phosphate (B84403) buffer with a gradient of acetonitrile).
-
This compound standard.
Procedure:
-
Set up a reaction mixture containing Reaction Buffer, CTP, and Neu5Ac in a microcentrifuge tube.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold ethanol (B145695) and incubating on ice for 10 minutes to precipitate the protein.
-
Centrifuge the mixture at high speed to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject a sample of the supernatant onto the HPLC system.
-
Separate the reaction components using an appropriate gradient of the mobile phase.
-
Detect the elution of this compound by monitoring the absorbance at 271 nm.
-
Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with known concentrations of this compound.[3]
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to this compound synthetases.
Caption: Comparative overview of the sialylation pathways in bacteria and mammals.
Caption: General experimental workflow for CMAS purification and activity assessment.
Caption: Logical relationship of key differential features and their implications.
References
- 1. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of important residues in the catalytic mechanism of this compound synthetase from Neisseria meningitidis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-level expression of recombinant Neisseria CMP-sialic acid synthetase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme assay for this compound hydroxylase (CMAH) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic properties of the acylneuraminate cytidylyltransferase from Pasteurella haemolytica A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Identification and characterization of important residues in the catalytic mechanism of this compound synthetase from Neisseria meningitidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme assay of cytidine 5’-monophosphate sialic acid synthetase (CMAS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Quantitative Analysis of Sialyltransferase Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise quantitative analysis of sialyltransferase kinetics is paramount for understanding their biological roles and for the development of novel therapeutics targeting glycosylation pathways. Sialyltransferases (STs) are a family of enzymes that catalyze the transfer of sialic acid from a donor substrate, typically cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac), to an acceptor molecule, which can be a glycoprotein (B1211001) or a glycolipid. The kinetic parameters of these enzymes, such as the Michaelis constant (Km) and the maximum velocity (Vmax), provide crucial insights into their substrate specificity, catalytic efficiency, and mechanism of action.
This guide provides an objective comparison of three widely used methods for the quantitative analysis of sialyltransferase kinetics: the Radiolabeling Assay, the Coupled Enzyme Assay, and the High-Performance Liquid Chromatography (HPLC)-based Assay. We present a summary of their performance, detailed experimental protocols, and supporting data to aid researchers in selecting the most suitable method for their specific needs.
Method Comparison at a Glance
| Feature | Radiolabeling Assay | Coupled Enzyme Assay | HPLC-Based Assay |
| Principle | Measures the incorporation of a radiolabeled sialic acid from CMP-[¹⁴C]Neu5Ac or CMP-[³H]Neu5Ac into an acceptor substrate. | Spectrophotometrically measures the continuous production of CMP, which is coupled to the oxidation of NADH. | Directly quantifies the consumption of this compound and the formation of the sialylated product or the release of CMP by chromatographic separation. |
| Sensitivity | Very high, dependent on the specific activity of the radiolabeled substrate. | High, suitable for microplate format. | Moderate to high, dependent on the detector. |
| Throughput | Low to medium, requires separation steps for each sample. | High, amenable to automation in 96-well or 384-well plates. | Medium, dependent on the HPLC run time per sample. |
| Cost | High, due to the cost of radiolabeled substrates and scintillation counting. | Moderate, requires coupling enzymes and substrates. | Moderate, requires HPLC instrumentation and columns. |
| Safety | Requires handling of radioactive materials and appropriate disposal. | Generally safe, involves standard laboratory reagents. | Requires handling of solvents for the mobile phase. |
| Directness | Indirect, measures radioactivity of the product. | Indirect, measures a coupled reaction. | Direct, measures substrate and product concentrations. |
| Real-time Monitoring | No, end-point assay. | Yes, allows for continuous monitoring of the reaction rate. | No, end-point assay, but can be used for time-course experiments. |
Quantitative Kinetic Data of Sialyltransferases
The following table summarizes representative kinetic parameters for human sialyltransferases obtained using different assay methods. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, such as acceptor substrate, pH, and temperature.
| Sialyltransferase | Acceptor Substrate | Assay Method | Km (this compound) | Vmax | Reference |
| ST3Gal-I | Type-III acceptor | Radioactivity | 5-50 µM | High | [1] |
| ST3Gal-II | Type-III acceptor | Radioactivity | N/A | N/A | [1] |
| ST3Gal-III | Galβ1,3GlcNAcβ1,3lac-pNp | Radioactivity | 0.13 mM | N/A | [1] |
| ST3Gal-IV | Galβ1,4GlcNAcβ1,3Gal-pNp | Radioactivity | 0.14 mM | N/A | [1] |
| ST3Gal-VI | Galβ1,4GlcNAcβ1,3Gal-pNp | Radioactivity | 0.21 mM | N/A | [1] |
| ST6GALNAC2 | Asialofetuin | Coupled Enzyme Assay | N/A | 774 pmol/min/µg | [2] |
| α(2-6)-sialyltransferase (rat liver) | N-acetyllactosamine | HPLC-based | Reproduced reported values | N/A | [3] |
N/A: Data not available in the cited source.
Experimental Methodologies
Radiolabeling Assay
This classical and highly sensitive method relies on the use of a radiolabeled donor substrate, typically CMP-[¹⁴C]Neu5Ac or CMP-[³H]Neu5Ac. The transfer of the radiolabeled sialic acid to an acceptor molecule is quantified by measuring the radioactivity incorporated into the product after its separation from the unreacted donor.
-
Reaction Mixture Preparation: In a total volume of 10-50 µL, combine the following components in a microcentrifuge tube:
-
Buffer: 50 mM MES buffer (pH 6.0) or Cacodylate buffer (pH 6.5).[4]
-
Detergent (optional, for solubilizing substrates): 0.5% Triton CF-54.[4]
-
Divalent Cation: 1 mM MgCl₂.[4]
-
Acceptor Substrate: e.g., 10 µg of asialofetuin or a specific oligosaccharide at a desired concentration range for kinetic analysis.[4]
-
Radiolabeled Donor Substrate: CMP-[¹⁴C]Neu5Ac or CMP-[³H]Neu5Ac (e.g., 100 µM).[4]
-
Sialyltransferase enzyme solution.
-
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 15 minutes to 20 hours), ensuring the reaction velocity is linear within this timeframe.[1][4]
-
Reaction Termination: Stop the reaction. This can be achieved by adding a solution like ice-cold ethanol (B145695) or SDS-PAGE loading buffer.[4][5]
-
Product Separation: Separate the radiolabeled product from the unreacted CMP-[¹⁴C]Neu5Ac. Common methods include:
-
Gel Filtration Chromatography: Using a small column packed with Sephadex G-50. The larger radiolabeled glycoprotein product elutes first.[1]
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For glycoprotein acceptors. The gel is subsequently stained, dried, and the radioactive bands are visualized and quantified using a radioimager.[4]
-
Filtration through multiscreen plates: A rapid method for separating the product.[5]
-
-
Quantification: Measure the radioactivity in the product fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the initial reaction velocity and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Caption: Workflow for the radiolabeling sialyltransferase assay.
Coupled Enzyme Assay
This is a continuous spectrophotometric assay that is well-suited for high-throughput screening. The production of cytidine monophosphate (CMP), a product of the sialyltransferase reaction, is coupled to a series of enzymatic reactions that ultimately lead to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing:
-
Buffer: e.g., 50 mM HEPES (pH 7.5).[6]
-
Divalent Cation: 10 mM MgCl₂.[6]
-
Acceptor Substrate: At various concentrations for kinetic analysis.
-
This compound: At a fixed, saturating concentration when varying the acceptor, or vice versa.
-
Coupling Enzymes: Nucleoside monophosphate kinase (NMPK), pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH).[6]
-
Coupling Substrates: ATP and phosphoenolpyruvate (B93156) (PEP).
-
NADH.[6]
-
-
Initiation of Reaction: Start the reaction by adding the sialyltransferase enzyme to each well.
-
Spectrophotometric Monitoring: Immediately place the microplate in a plate reader capable of kinetic measurements. Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).[6]
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots using the Beer-Lambert law and the extinction coefficient of NADH.
-
Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Caption: The enzymatic cascade of the coupled assay.
HPLC-Based Assay
This method provides a direct and robust way to quantify sialyltransferase activity by separating and measuring the concentrations of the substrate (this compound), the product (sialylated acceptor), and/or the released CMP using high-performance liquid chromatography.
-
Reaction Setup: Prepare the reaction mixture as described for the radiolabeling assay, but without the radiolabeled substrate. The total reaction volume is typically larger (e.g., 50-100 µL).
-
Incubation: Incubate the reaction at 37°C. Aliquots can be taken at different time points to follow the reaction progress.
-
Reaction Termination: Stop the reaction, for example, by adding ice-cold ethanol or by heat inactivation, and then centrifuge to pellet any precipitated protein.[5]
-
HPLC Analysis:
-
Inject a known volume of the supernatant onto an HPLC system.
-
Column: A reversed-phase C18 column is commonly used.[5]
-
Mobile Phase: An isocratic or gradient elution with a suitable buffer, such as ammonium (B1175870) phosphate (B84403) or an ion-pairing agent like triisopropanolamine, is employed.[5]
-
Detection: Monitor the elution of this compound and CMP at a specific UV wavelength (e.g., 271 nm).[5] If a UV-labeled acceptor is used, the product can also be monitored.[3]
-
-
Quantification and Data Analysis:
-
Quantify the amount of substrate consumed or product formed by integrating the peak areas and comparing them to a standard curve of known concentrations.
-
Calculate the initial reaction velocities and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Caption: Workflow for the HPLC-based sialyltransferase assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Enzyme assay for this compound hydroxylase (CMAH) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structural and Kinetic Analysis of Substrate Binding to the Sialyltransferase Cst-II from Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different CMP-Neu5Ac quantification methods
A Comparative Guide to CMP-Neu5Ac Quantification Methods
Cytidine-5'-monophospho-N-acetylneuraminic acid (this compound) is a critical activated sugar nucleotide, serving as the sole donor of sialic acid for the sialylation of glycoproteins and glycolipids in mammals. Accurate quantification of this compound is paramount for researchers in glycobiology, drug development professionals investigating sialylation pathways, and scientists studying diseases related to sialic acid metabolism. This guide provides a comparative analysis of various analytical methods for the quantification of this compound, offering insights into their principles, performance, and experimental protocols to aid in selecting the most suitable method for specific research needs.
The primary methods for this compound quantification include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), and Enzymatic Assays coupled with chromatographic separation. Each method presents a unique set of advantages and limitations in terms of sensitivity, specificity, and throughput.
Quantitative Performance Comparison
The selection of a quantification method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key quantitative parameters of the most common this compound analysis techniques.
| Method | Lower Limit of Quantitation (LLOQ) | Linearity (R²) | Accuracy (% Recovery) | Precision (% CV) | Throughput |
| LC-MS/MS | 10.0 ng/mL[1][2] | >0.99 | 100 ± 7.0%[1] | Intraday: <5.8%, Interday: <6.6%[1] | High |
| HPLC-UV | Pico-mole range[3] | >0.998[4] | Not explicitly stated | Not explicitly stated | Medium |
| HPAE-PAD | Femtomolar levels[5] | Not explicitly stated | Not explicitly stated | Not explicitly stated | High |
| Enzymatic Assay (coupled with HPLC) | Dependent on HPLC detection | Not explicitly stated | Not explicitly stated | Not explicitly stated | Low to Medium |
Detailed Methodologies and Experimental Workflows
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound, particularly in complex biological matrices such as cell lysates.[1][2]
Experimental Protocol:
-
Sample Preparation (from Human Leukocytes):
-
Chromatography:
-
Technique: Hydrophilic Interaction Chromatography (HILIC) is employed to retain the polar this compound.[1][2]
-
Mobile Phase A: 0.05% NH₄OH and 10 mM NH₄Ac in water.[1]
-
Mobile Phase B: 0.05% NH₄OH with 10 mM NH₄Ac in acetonitrile-water (99:1).[1]
-
Gradient Elution: A gradient is used, starting with a high concentration of mobile phase B, which is gradually decreased to elute this compound.[1]
-
-
Mass Spectrometry:
-
Ionization Mode: Negative-ion electrospray ionization (ESI).[1]
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification, with a specific precursor-to-product ion transition for this compound (m/z 613.2 → 322).[1] A stable isotope-labeled internal standard (e.g., this compound-¹³C₃) is used to improve accuracy.[1]
-
Workflow Diagram:
Caption: Workflow for this compound quantification by LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible method that relies on the UV absorbance of the cytidine (B196190) base in this compound for detection.[3] It is well-suited for analyzing samples from enzymatic reactions or synthesis processes where concentrations are relatively high.[6][7]
Experimental Protocol:
-
Sample Preparation:
-
For enzymatic reactions, the reaction is typically stopped by adding ice-cold ethanol (B145695) to precipitate proteins.[3]
-
The mixture is centrifuged, and the supernatant is directly injected into the HPLC system.[3]
-
-
Chromatography (Reversed-Phase):
-
Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phase: An isocratic elution with a buffer such as 50 mM ammonium (B1175870) phosphate (B84403) is employed.[3]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[3]
-
-
Chromatography (Anion-Exchange):
-
Column: An amino-functionalized silica (B1680970) column (e.g., Microsorb 100-NH₂) can also be used.[6]
-
Mobile Phase: A gradient elution with a phosphate buffer and acetonitrile (B52724) is used.[6]
-
-
Detection:
Workflow Diagram:
Caption: Workflow for this compound quantification by HPLC-UV.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a powerful technique for the direct and sensitive analysis of underivatized carbohydrates, including sialic acids.[5][8] It leverages the weakly acidic nature of carbohydrates for high-resolution separation on a strong anion-exchange column at high pH.[5]
Experimental Protocol:
-
Sample Preparation:
-
Samples may require acid hydrolysis or enzymatic treatment to release sialic acids from glycoconjugates, followed by reconstitution in deionized water.[5] For direct analysis of this compound, minimal sample preparation may be needed.
-
-
Chromatography:
-
Column: A strong anion-exchange column, such as a Dionex CarboPac series column, is used.[5]
-
Mobile Phase: Elution is typically performed using a gradient of sodium acetate (B1210297) in a sodium hydroxide (B78521) solution.[5]
-
-
Detection:
-
Technique: Pulsed Amperometric Detection (PAD) provides direct and highly sensitive detection of carbohydrates without the need for derivatization.[5]
-
Logical Relationship Diagram:
Caption: Principle of HPAE-PAD for this compound analysis.
Enzymatic Assays
Enzymatic assays can be used to quantify this compound by measuring the activity of an enzyme for which it is a substrate. For instance, the activity of this compound hydroxylase, which converts this compound to CMP-Neu5Gc, can be monitored.[3] The product is then quantified, typically by HPLC.
Experimental Protocol (for this compound Hydroxylase Activity):
-
Reaction Setup: An enzyme source is incubated with a reaction mixture containing this compound, NADH, cytochrome b₅, and cytochrome b₅ reductase.[3]
-
Incubation: The reaction is carried out at 37°C.[3]
-
Reaction Termination: The reaction is stopped with ice-cold ethanol.[3]
-
Analysis: The amount of the product, CMP-Neu5Gc, is quantified by reversed-phase HPLC with UV detection, and from this, the amount of consumed this compound can be inferred.[3]
Signaling Pathway Diagram:
Caption: Enzymatic conversion of this compound for quantification.
References
- 1. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of cytidine-5'-monophospho-N-acetylneuraminic acid in human leukocytes using LC-MS/MS: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme assay for this compound hydroxylase (CMAH) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Sialylation Using Fluorescent CMP-Neu5Ac Probes
The terminal modification of glycan chains with sialic acid, known as sialylation, is a critical post-translational modification that governs a multitude of cellular processes, including cell-cell recognition, signaling, and immune responses.[1][2] Aberrant sialylation is a hallmark of various diseases, most notably cancer, where it can promote metastasis and immune evasion.[3] Consequently, the accurate detection and quantification of sialylation are paramount for researchers in basic science and drug development.
This guide provides a comprehensive comparison of methods used to validate sialylation, with a focus on the use of fluorescently labeled Cytidine Monophosphate N-acetylneuraminic acid (CMP-Neu5Ac) probes. These probes offer a direct and versatile method for visualizing and quantifying sialylated glycoconjugates. We will compare this technique with other established methods, providing experimental data and detailed protocols to assist researchers in selecting the most appropriate approach for their needs.
Comparison of Sialylation Detection Methods
Several techniques are available for the analysis of sialylation, each with distinct advantages and limitations. The choice of method depends on the specific research question, sample type, and available instrumentation.
| Method | Principle | Key Advantages | Key Limitations | Throughput | Quantitative Capability |
| Fluorescent this compound Probes | Enzymatic transfer of a fluorescent sialic acid analog from a CMP donor to a glycan acceptor by a sialyltransferase.[4] | Direct labeling, high specificity, suitable for imaging and in-gel detection. Can be used on live cells.[5][6] | Requires specific sialyltransferases; potential for steric hindrance from the fluorescent tag.[5] | Moderate to High | Semi-quantitative to Quantitative |
| Lectin-Based Assays | Specific binding of lectins (e.g., Sambucus nigra agglutinin - SNA) to sialic acid residues.[7] | Simple, relatively inexpensive, suitable for blotting and array formats.[8] | Specificity can be linkage-dependent; binding can be affected by glycan density and structure.[7] | High | Semi-quantitative |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of released glycans or glycopeptides to identify and quantify sialylated species.[9][10] | High sensitivity and specificity; provides detailed structural information (linkage, modifications).[9] | Complex sample preparation; sialic acids can be labile under certain MS conditions.[9] | Low to Moderate | Quantitative |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of fluorescently labeled sialic acids released from glycoconjugates.[11][12] | Robust, highly quantitative, and reproducible.[11] | Requires release and derivatization of sialic acids; destroys the context of the original glycoconjugate. | Moderate | Quantitative |
| Metabolic Labeling (Click Chemistry) | Cells are fed unnatural sialic acid precursors with bioorthogonal tags (e.g., azide).[13][14] These are incorporated into glycans and later detected by reaction with a fluorescent probe.[14] | Allows for labeling in living cells and organisms; highly specific chemical ligation.[13] | Indirect detection; potential for metabolic pathway interference or toxicity.[14] | High | Semi-quantitative |
Experimental Protocols
Direct Enzymatic Labeling of Glycoproteins using Fluorescent this compound
This protocol describes the in vitro labeling of N- and O-glycans on a purified glycoprotein (B1211001) using a fluorescent CMP-sialic acid and a specific sialyltransferase.
Materials:
-
Target glycoprotein (1-5 µg)
-
Fluorescent CMP-Sialic Acid (e.g., CMP-Cy3-Sialic Acid), 0.2 nmol[6]
-
Recombinant Sialyltransferase (e.g., ST6Gal1 for α2-6 linkages on N-glycans), 0.2-0.5 µg[4][6]
-
(Optional) Recombinant Neuraminidase (e.g., from C. perfringens), 0.1 µg, to remove existing sialic acids for replacement labeling.[6]
-
SDS-PAGE loading dye
-
Deionized water
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a 30 µL final volume:
-
1-5 µg of the target glycoprotein.
-
0.2 nmol of fluorescent CMP-Sialic Acid.
-
0.2 µg of the appropriate sialyltransferase.
-
(Optional) 0.1 µg of Neuraminidase if replacement labeling is desired.[4]
-
Add Assay Buffer to bring the final volume to 30 µL.
-
-
Negative Control: Prepare a parallel reaction mixture omitting the sialyltransferase to control for non-enzymatic labeling.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.[4][6]
-
Termination: Stop the reaction by adding an appropriate volume of SDS-PAGE loading dye.
-
Analysis:
-
Separate the labeled proteins using SDS-PAGE.
-
Visualize the fluorescently labeled glycoprotein directly in the gel using a fluorescent imager with the appropriate excitation and emission wavelengths (e.g., for Cy3, excitation ~550 nm, emission ~570 nm).[6]
-
Metabolic Labeling and Visualization of Cellular Sialoglycans
This protocol outlines the use of cell-permeable sialic acid analogs for metabolic incorporation into cellular glycans, followed by detection. This example uses an azide-modified precursor for subsequent click chemistry with a fluorescent alkyne probe.
Materials:
-
Mammalian cells in culture
-
Cell culture medium
-
Azide-modified sialic acid precursor (e.g., P-Neu5NAz)[14]
-
DMSO (for stock solution)
-
Alkyne-fluorophore conjugate (e.g., Alkyne-Alexa Fluor 488)
-
Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.1% Triton X-100 in PBS)
-
Click chemistry reaction buffer (containing copper(I) catalyst and ligand)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Incorporation:
-
Prepare a stock solution of the azide-modified sialic acid precursor in DMSO.
-
Add the precursor to the cell culture medium at a final concentration optimized for the cell line (e.g., 25-50 µM).
-
Incubate the cells for 1-3 days to allow for metabolic turnover and incorporation of the unnatural sialic acid into cell surface glycans.[14]
-
-
Cell Preparation for Labeling:
-
Harvest the cells and wash them with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes if intracellular labeling is desired.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail containing the alkyne-fluorophore, copper(I) catalyst (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), and a copper-chelating ligand.
-
Incubate the fixed cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
Wash the cells thoroughly with PBS to remove unreacted reagents.
-
Analyze the fluorescently labeled cells via fluorescence microscopy to visualize the localization of sialoglycans or by flow cytometry to quantify the overall level of sialylation.
-
Visualizations
References
- 1. Fluorescent mimetics of this compound are highly potent, cell-permeable polarization probes of eukaryotic and bacterial sialyltransferases and inhibit cellular sialylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ludger.com [ludger.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct fluorescent glycan labeling with recombinant sialyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent CMP-sialic acids as a tool to study the specificity of the CMP-sialic acid carrier and the glycoconjugate sialylation in permeabilized cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Analytical and Functional Aspects of Antibody Sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-comparison of Protein Recognition of Sialic Acid Diversity on Two Novel Sialoglycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a method for analyzing the sialylated glycopeptides of recombinant erythropoietin in urine using LC–HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. P-Neu5NAz - Synvenio [synvenio.com]
A Comparative Guide to the Efficiency of Sialyltransferase Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
The enzymatic addition of sialic acid to glycoproteins, a process known as sialylation, is a critical determinant of the efficacy, stability, and serum half-life of many therapeutic proteins. Sialyltransferase fusion proteins are powerful tools used to achieve controlled and efficient sialylation in biopharmaceutical production. This guide provides an objective comparison of the efficiency of different sialyltransferase fusion proteins, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal enzyme for their specific application.
Understanding Sialyltransferase Families
Sialyltransferases are a family of enzymes that catalyze the transfer of sialic acid from a donor substrate, typically cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-NeuAc), to the terminal positions of glycan chains on glycoproteins and glycolipids.[1][2] These enzymes are classified into four main families based on the linkage they create:
-
ST3Gal (β-galactoside α2,3-sialyltransferase): These enzymes transfer sialic acid to a galactose (Gal) residue in an α2,3-linkage.[1][2]
-
ST6Gal (β-galactoside α2,6-sialyltransferase): This family creates an α2,6-linkage to a galactose (Gal) or N-acetylgalactosamine (GalNAc) residue.[1][2][3]
-
ST6GalNAc (β-N-acetylgalactosaminide α2,6-sialyltransferase): These enzymes specifically sialylate N-acetylgalactosamine (GalNAc) residues in an α2,6-linkage.
-
ST8Sia (α2,8-sialyltransferase): This family is responsible for the synthesis of polysialic acid chains by transferring sialic acid to another sialic acid residue in an α2,8-linkage.[2]
The choice of sialyltransferase family is dictated by the desired glycan structure on the therapeutic protein.
Quantitative Comparison of Sialyltransferase Efficiency
The efficiency of an enzyme is best described by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the enzyme reaches half of its maximum velocity and is an inverse measure of the enzyme's affinity for its substrate. A lower Km indicates a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. The ratio of kcat/Km is known as the catalytic efficiency or specificity constant and provides a measure of how efficiently an enzyme converts a substrate to a product at low substrate concentrations.[4]
Below is a summary of the kinetic parameters for several human α2,3-sialyltransferase (ST3Gal) fusion proteins, expressed with a C-terminal human Fc tag, acting on different acceptor substrates.[5]
Table 1: Kinetic Parameters of Human ST3Gal Fusion Proteins for Various Acceptor Substrates [5]
| Enzyme | Acceptor Substrate (Type) | Km (µM) | Vmax (relative units) |
| ST3Gal-I | Galβ1,3GalNAc (Type-III) | 50 | High |
| Galβ1,3(GlcNAcβ1,6)GalNAc (Core-2) | 5 | High | |
| ST3Gal-II | Galβ1,3GalNAc (Type-III) | 130 | Moderate |
| ST3Gal-III | Galβ1,3GlcNAc (Type-I) | 1100 | Low |
| Galβ1,4GlcNAc (Type-II) | 1200 | Low | |
| ST3Gal-IV | Galβ1,3GalNAc (Type-III) | 140 | Moderate |
| Galβ1,3GlcNAc (Type-I) | 1300 | Low | |
| Galβ1,4GlcNAc (Type-II) | 1400 | Low | |
| ST3Gal-VI | Galβ1,3GlcNAc (Type-I) | 1500 | Low |
| Galβ1,4GlcNAc (Type-II) | 1600 | Low |
Note: Vmax values are presented as relative comparisons due to the nature of the data in the source.
From this data, it is evident that different ST3Gal isoforms exhibit distinct substrate specificities and efficiencies. For instance, ST3Gal-I demonstrates a significantly higher affinity (lower Km) for Type-III and Core-2 acceptor substrates compared to the other isoforms.[5] This highlights the importance of selecting the appropriate sialyltransferase based on the specific glycan structures present on the target protein.
While comprehensive side-by-side kinetic data for fusion proteins from all sialyltransferase families is limited in the public domain, the activity of different sialyltransferases can also be compared based on their specific activity under defined conditions. For example, a recombinant mouse ST6GalNAc2 has been reported to have a specific activity of 774 pmol/min/µg when acting on bovine asialofetuin.
Experimental Protocols
Accurate determination of sialyltransferase efficiency relies on robust and well-defined experimental protocols. Below are methodologies for key experiments in this area.
Expression and Purification of Recombinant Sialyltransferase Fusion Proteins
A common workflow for producing soluble sialyltransferase fusion proteins for kinetic analysis is outlined below.
Caption: Workflow for Expression and Purification of Sialyltransferase Fusion Proteins.
Sialyltransferase Activity Assay (Non-Radioactive, HPLC-based)
This method allows for the quantitative determination of sialyltransferase activity by monitoring the consumption of the donor substrate (CMP-NeuAc) and the formation of the product (CMP) using High-Performance Liquid Chromatography (HPLC).[6]
Reaction Mixture:
-
50 mM MES buffer, pH 6.0
-
10 mM MnCl2
-
0.5 mM CMP-NeuAc (donor substrate)
-
1 mM Acceptor substrate (e.g., asialofetuin, specific oligosaccharide)
-
Purified sialyltransferase fusion protein (varying concentrations for kinetic analysis)
-
Total reaction volume: 50 µL
Procedure:
-
Combine all reaction components except the enzyme in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the sialyltransferase fusion protein.
-
Incubate at 37°C for a defined period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 5 µL of 1 M HCl or by heat inactivation.
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by reversed-phase ion-pair HPLC to quantify the amounts of CMP-NeuAc and CMP.
Kinetic Parameter Determination:
To determine Km and Vmax, the assay is performed with varying concentrations of one substrate (either the acceptor or CMP-NeuAc) while keeping the other substrate at a saturating concentration. The initial reaction velocities are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.
Signaling Pathways and Experimental Workflows
The general process of enzymatic sialylation of a therapeutic protein can be visualized as a signaling pathway.
Caption: Generalized Enzymatic Sialylation Pathway.
The logical relationship for selecting a suitable sialyltransferase fusion protein for a specific application is depicted in the following diagram.
Caption: Decision-making workflow for sialyltransferase selection.
Conclusion
The efficiency of sialyltransferase fusion proteins is a multi-faceted issue that depends on the specific enzyme isoform, the nature of the acceptor substrate, and the reaction conditions. The ST3Gal family, for instance, displays a wide range of efficiencies and specificities among its members. While direct, comprehensive comparative data across all families of sialyltransferase fusion proteins remains an area of active research, the methodologies and data presented here provide a framework for making informed decisions. By carefully selecting the appropriate sialyltransferase based on the target glycan structure and empirically determining its kinetic parameters, researchers can optimize the in vitro sialylation of therapeutic proteins, ultimately leading to more effective and consistent biopharmaceutical products.
References
- 1. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sialyltransferase - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. A systematic analysis of acceptor specificity and reaction kinetics of five human α(2,3)sialyltransferases: Product inhibition studies illustrates reaction mechanism for ST3Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of sialyltransferase activity by reversed-phase ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody Cross-Reactivity Against Sialylated Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of commercially available and investigational antibodies targeting sialylated structures. The data presented here, summarized from various studies, is intended to aid researchers in selecting the most appropriate antibodies for their specific applications, be it for therapeutic development, diagnostics, or basic research. Understanding the cross-reactivity of these antibodies is crucial for predicting potential off-target effects and ensuring the specificity of experimental results.
Data Presentation: Quantitative Comparison of Antibody Binding
The following tables summarize the binding affinities and cross-reactivity of key antibodies against their primary sialylated targets and other structurally related glycans.
Table 1: Anti-GD2 and Anti-O-Acetyl-GD2 Antibodies
| Antibody | Primary Target | Other Targets | Binding Affinity (Kd) / EC50 | Cross-Reactivity Profile | Reference |
| ch14.18 | GD2 | OAcGD2 | GD2: ~60-77 nM (Kd) | Weak cross-reactivity with OAcGD2 (Kd ~626 nM).[1] | [1][2] |
| 14G2a | GD2 | GM2, GD1b, GD3 | GD2: 0.073 µg/ml (EC50) | Low cross-reactivity (<2%) with GM2, GD1b, and GD3 in some studies.[3] | [4] |
| ME361 | GD2 | GM2, GD1b, GD3 | GD2: 0.018 µg/ml (EC50) | Significant cross-reactivity with GM2, GD1b, and GD3.[3][4] | [4] |
| 3F8 | GD2 | GQ2, GT2 | GD2: ~7.7 nM (Kd) | High selectivity for GD2. Reduced affinity for GQ2 (>250-fold) and GT2 (>4000-fold).[2] | [2] |
| 8B6 (c.8B6) | O-Acetyl-GD2 (OAcGD2) | GD2 | OAcGD2: 87.7 nM (Kd) | No significant cross-reaction with GD2.[1][5] May have very weak affinity for GD2 (Kd > 1mM).[1] | [1][5] |
Table 2: Anti-Sialyl-Tn (STn) Antibodies
| Antibody | Primary Target | Other Targets | Cross-Reactivity Profile | Reference |
| B72.3 | Sialyl-Tn | Tn antigen | Recognizes multiple STn-related oligosaccharides, including the Tn antigen. Binding is not dependent on the side chain or acetylation of sialic acid. | [6] |
| CC49 | Sialyl-Tn | Tn antigen | Recognizes multiple STn-related oligosaccharides, including the Tn antigen. Binding is not dependent on the side chain or acetylation of sialic acid. | |
| 2G12-2B2 | Sialyl-Tn | Non-STn glycans | Specific for STn, with no significant binding to non-STn glycans observed in glycan array analysis. |
Table 3: Anti-Siglec-9 Antibodies and Siglec-9 Receptor Binding
| Molecule | Primary Ligands | Other Ligands | Binding Preference | Reference |
| Siglec-9 Receptor | Sialyl LewisX (sLex), 6-sulfo-sLex | α2-3-sialylated N-glycans | Prefers α2-3 linked sialic acids.[7] Weakly binds to Sialyl-T (ST).[8] | [7][9][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Ganglioside Antibody Cross-Reactivity
This protocol is adapted from studies assessing anti-GD2 antibody cross-reactivity.[3][4]
-
Coating:
-
Coat 96-well ELISA plates with 0.2-0.25 µ g/well of purified gangliosides (e.g., GD2, GM1, GM2, GD1b, GD3) dissolved in ethanol (B145695).
-
Allow the ethanol to evaporate, and then block the plates overnight with a suitable blocking buffer (e.g., SuperBlock).
-
-
Antibody Incubation:
-
Wash the plates with TRIS buffer (pH 8.0).
-
Add serial dilutions of the primary antibody (e.g., ME361, 14G2a) in PBS containing 4% bovine serum albumin (BSA). Recommended concentration range: 0.156 - 10 µg/ml.
-
Incubate for 2 hours at 37°C.
-
-
Detection:
-
Wash the plates five times with PBS.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in PBS.
-
Incubate for 1 hour at 37°C.
-
Wash the plates five times with PBS.
-
-
Signal Development and Measurement:
-
Add TMB substrate and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
The level of cross-reactivity can be presented as the ratio of binding to other gangliosides compared to the binding to the primary target (e.g., GD2).
-
Glycan Array Analysis for Antibody Specificity
This generalized protocol is based on procedures used for characterizing the specificity of various glycan-binding proteins.[11][12]
-
Array Preparation:
-
Use commercially available or custom-printed glycan microarrays with a diverse library of immobilized glycans.
-
-
Blocking:
-
Incubate the glycochip in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 15 minutes at room temperature.
-
-
Antibody Incubation:
-
Dilute the test antibody in the blocking buffer to the desired concentration.
-
Apply the diluted antibody to the surface of the glycan array.
-
Incubate with agitation for 1.5 hours at 37°C.
-
-
Washing:
-
Wash the array sequentially with PBS containing decreasing concentrations of Tween-20, followed by a final wash with distilled water.
-
Dry the array by centrifugation.
-
-
Detection:
-
If the primary antibody is not fluorescently labeled, incubate with a fluorescently labeled secondary antibody.
-
Wash and dry the array as in the previous step.
-
-
Data Acquisition and Analysis:
-
Scan the array using a microarray scanner at the appropriate wavelength.
-
Analyze the fluorescence intensity for each glycan spot to determine the binding specificity.
-
Flow Cytometry for Antibody Binding to Cell Surface Sialylated Antigens
This protocol outlines a general procedure for assessing antibody binding to cells expressing sialylated antigens.
-
Cell Preparation:
-
Harvest cells expressing the target antigen and wash them with a suitable buffer (e.g., Flow Cytometry Staining Buffer).
-
Resuspend the cells to a concentration of 2-3 x 106 cells/mL.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the primary antibody at a predetermined optimal concentration.
-
Incubate for 30-60 minutes at 2-8°C, protected from light.
-
-
Washing:
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 400-600 x g for 5 minutes between washes.
-
-
Secondary Antibody Staining (if required):
-
If the primary antibody is not directly conjugated to a fluorophore, resuspend the cells in a buffer containing a fluorescently labeled secondary antibody.
-
Incubate for 30 minutes at 2-8°C, protected from light.
-
Wash the cells as described in the previous step.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of antibodies against sialylated structures.
Caption: Anti-GD2 antibody-induced apoptosis signaling pathway.
Caption: Siglec-9 inhibitory signaling pathway.
Caption: ELISA workflow for antibody cross-reactivity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Antibodies to Ganglioside GD2 Evolved from Highly Selective Germline Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ganglioside GD2-specific trifunctional surrogate antibody Surek demonstrates therapeutic activity in a mouse melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Monoclonal Antibody to O-Acetyl-GD2 Ganglioside and Not to GD2 Shows Potent Anti-Tumor Activity without Peripheral Nervous System Cross-Reactivity | PLOS One [journals.plos.org]
- 6. Frontiers | The (Sialyl) Tn antigen: Contributions to immunosuppression in gastrointestinal cancers [frontiersin.org]
- 7. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]
- 8. Development of Effective Siglec-9 Antibodies Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pnas.org [pnas.org]
- 11. Determination of antibodies binding specificities by printed glycan array technology [protocols.io]
- 12. Glycan Microarray Assay - Creative Proteomics [creative-proteomics.com]
A Functional Showdown: CMP-Neu5Ac Versus Its Synthetic Mimetics in Glycobiology
For researchers, scientists, and drug development professionals, understanding the functional nuances of cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac) and its synthetic analogs is critical for advancing glycobiology and therapeutic design. This guide provides an objective comparison, supported by experimental data, to illuminate the performance of these essential molecules in key biological processes.
This compound is the sole activated sugar nucleotide donor for sialyltransferases, enzymes that catalyze the transfer of sialic acid to the termini of glycan chains on glycoproteins and glycolipids.[1][2] This process, known as sialylation, is pivotal in a myriad of physiological and pathological events, including cell-cell communication, immune regulation, pathogen recognition, and cancer metastasis.[1][2] The central role of sialylation has spurred the development of synthetic mimetics of this compound, primarily aimed at inhibiting sialyltransferases to modulate these biological processes.[3][4]
Performance Comparison: Inhibitory Potency Against Sialyltransferases
The primary function of most synthetic this compound mimetics is the competitive inhibition of sialyltransferases. The following table summarizes the inhibitory constants (Ki) and Michaelis constants (Km) for this compound and several of its synthetic analogs, providing a quantitative measure of their efficacy. Lower Ki values indicate stronger inhibition.
| Compound | Target Enzyme | Ki (μM) | Km (μM) of this compound | Fold Difference (Km/Ki) | Reference |
| This compound (Natural Substrate) | α(2,6)-sialyltransferase | - | 46 | - | [3] |
| CMP-quinic acid derivative 169 | α(2,6)-sialyltransferase | 44 | 46 | ~1.05 | [3] |
| CMP-quinic acid derivative 170 | α(2,6)-sialyltransferase | 20 | 46 | 2.3 | [3] |
| Sulfur-linked analog 171 | α(2,3)-sialyltransferases | Less affinity than this compound | - | - | [3] |
| Phosphonates 172 and 173 | Sialyltransferases | Poorer affinity than this compound | - | - | [3] |
| Fluorescently labeled 3"-F-Sia derivative (8) | Sialyltransferases | 31.7 | - | - | [5] |
| Cyclopentyl derivative | hST6Gal I | 0.028 | - | - | [6] |
| Benzamide derivative | hST6Gal I | 0.016 | - | - | [6] |
Experimental Protocols
The determination of the inhibitory potential of this compound mimetics relies on robust enzymatic assays. A commonly employed method is a nonradioactive sialyltransferase assay using high-performance liquid chromatography (HPLC).
Principle: This assay measures the enzymatic transfer of sialic acid from the donor (this compound or its mimetic as an inhibitor) to a labeled acceptor substrate. The product is then separated from the unreacted acceptor by reversed-phase HPLC and quantified by UV detection.
Detailed Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the acceptor substrate (e.g., p-nitrophenyl glycoside of N-acetyllactosamine), the sialyltransferase enzyme (e.g., α(2,6)-sialyltransferase from rat liver), and varying concentrations of the this compound mimetic (inhibitor).[7]
-
Initiation: Start the reaction by adding the natural substrate, this compound.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Termination: Stop the reaction, often by adding a quenching agent like ethanol (B145695) or by heat inactivation.
-
Analysis:
-
Inject the reaction mixture into a reversed-phase HPLC system.
-
Separate the sialylated product from the unreacted acceptor substrate. An internal standard (e.g., p-nitrophenylalanine) can be included for accurate quantification.[7]
-
Detect the separated compounds using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the amount of product formed at different inhibitor concentrations.
-
Determine the kinetic parameters, such as Ki, by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).
-
Visualizing the Biological Context
To better understand the role of this compound and the mechanism of its mimetics, the following diagrams illustrate the key biological pathways and experimental workflows.
References
- 1. glycodepot.com [glycodepot.com]
- 2. Sialyltransferase inhibition and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 6. researchgate.net [researchgate.net]
- 7. New sialyltransferase inhibitors based on CMP-quinic acid: development of a new sialyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating CMP-Neu5Ac Purity: ³¹P NMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, ensuring the purity of Cytidine 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) is a critical step in various biological and pharmaceutical applications. This guide provides a comprehensive comparison of analytical methods for validating this compound purity, with a focus on ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and its alternatives, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
This document outlines the experimental protocols for each technique and presents a comparative analysis of their performance based on available data.
Introduction to this compound and the Importance of Purity
This compound is a crucial nucleotide sugar that serves as the activated donor of sialic acid (N-acetylneuraminic acid, Neu5Ac) in the biosynthesis of sialoglycans. These complex carbohydrates, found on the surface of cells and proteins, play vital roles in cell-cell recognition, signaling, and immune responses. The purity of this compound is paramount, as impurities can interfere with enzymatic reactions, lead to the formation of undesirable byproducts, and compromise the integrity of experimental results and the safety of therapeutic products.
Analytical Methods for Purity Assessment
The purity of this compound is typically assessed using a combination of spectroscopic and chromatographic techniques. While ³¹P NMR offers a direct and quantitative measure of phosphorus-containing compounds, HPLC and LC-MS/MS provide high-resolution separation and sensitive detection of the target molecule and potential impurities.
Comparison of Analytical Methods
| Parameter | ³¹P NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Measures the nuclear magnetic resonance of the ³¹P nucleus, providing structural information and quantification of phosphorus-containing species. | Separates molecules based on their interaction with a stationary phase, with detection typically by UV absorbance. | Separates molecules by liquid chromatography and detects them based on their mass-to-charge ratio, providing high specificity and sensitivity. |
| Sample Preparation | Relatively simple, involving dissolution in a suitable deuterated solvent, often with an internal standard. | Requires sample dissolution in the mobile phase and filtration. Derivatization may be needed for enhanced detection. | Similar to HPLC, but may require specific buffers compatible with mass spectrometry. |
| Quantification | Direct quantification by integrating the signal of this compound relative to a known amount of an internal standard.[1] | Quantification is based on a calibration curve generated from reference standards. | Quantification is achieved using a calibration curve, often with a stable isotope-labeled internal standard for high accuracy.[2] |
| Specificity | Highly specific for phosphorus-containing compounds. Can distinguish between different phosphate-containing species. | Specificity depends on the chromatographic separation and the UV-Vis spectrum of the analyte. Co-eluting impurities can interfere. | Highly specific due to the combination of chromatographic separation and mass-based detection. |
| Sensitivity | Generally lower sensitivity compared to LC-MS/MS. | Moderate sensitivity, suitable for relatively pure samples. | High sensitivity, capable of detecting and quantifying trace-level impurities.[2] |
| Throughput | Lower throughput due to longer acquisition times for quantitative analysis. | High throughput, with typical run times in the range of minutes. | High throughput, comparable to HPLC. |
| Reported Purity | Can provide a direct measure of molar purity. A commercially available standard has a purity of >85% as determined by HPLC and NMR.[3] | A reference standard for this compound has been reported with a purity of 98.4%.[2] | Not typically used for primary purity assignment but for quantification in complex matrices. |
Experimental Protocols
³¹P NMR Spectroscopy for Purity Validation
Quantitative ³¹P NMR (qNMR) offers a direct method for determining the purity of this compound by comparing the integral of the analyte's phosphorus signal to that of a certified internal standard.
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and a suitable internal standard (e.g., phosphonoacetic acid) into an NMR tube.
-
Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., D₂O). The choice of solvent is critical to ensure both the analyte and standard are fully dissolved and stable.
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus-sensitive probe.
-
Nucleus: ³¹P
-
Pulse Sequence: A simple one-pulse experiment with proton decoupling is typically used. To ensure accurate quantification, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): This is a critical parameter for quantitative analysis. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the phosphorus nuclei in both the analyte and the internal standard to ensure full relaxation between scans.
-
Number of Scans: Sufficient scans should be acquired to obtain a good signal-to-noise ratio for accurate integration.
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the purity of this compound using the following formula:
Where:
-
I_sample and I_std are the integral values of the sample and internal standard, respectively.
-
N_sample and N_std are the number of phosphorus atoms in the sample (1 for this compound) and the internal standard, respectively.
-
MW_sample and MW_std are the molecular weights of the sample and internal standard, respectively.
-
m_sample and m_std are the masses of the sample and internal standard, respectively.
-
P_std is the purity of the internal standard.
-
Identification of Impurities:
³¹P NMR can also be used to identify phosphorus-containing impurities. For instance, in the enzymatic synthesis of this compound from CTP, residual CTP and the byproduct pyrophosphate can be detected.[4] The chemical shifts of these species will differ from that of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a widely used method for assessing the purity of this compound by separating it from potential impurities.[5][6]
Chromatographic Conditions:
-
Column: A common choice is an anion-exchange or a reversed-phase column with an ion-pairing agent. For example, a Microsorb 100-NH₂ column (250 x 4.6 mm) has been used.[5]
-
Mobile Phase: A gradient elution is often employed. For instance, a linear gradient of 20 mM phosphate (B84403) buffer (pH 6.2) and acetonitrile (B52724) can be used.[5]
-
Flow Rate: A typical flow rate is around 0.75 mL/min.[5]
-
Detection: UV detection at 272 nm is suitable for this compound.[5]
-
Injection Volume: Typically 20 µL.[5]
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
Data Analysis:
The purity is determined by calculating the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Quantitative Analysis
LC-MS/MS offers high sensitivity and specificity for the analysis of this compound, making it particularly useful for quantification in complex biological matrices, but it can also be applied for purity assessment.[2][7]
LC Conditions:
-
Column: Hydrophilic Interaction Chromatography (HILIC) is often used to retain the polar this compound.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) with 0.05% ammonium hydroxide) and an organic solvent (e.g., acetonitrile with 0.05% ammonium hydroxide) is typically used.[2]
-
Flow Rate: A flow rate of around 0.8 mL/min is common.[2]
MS/MS Conditions:
-
Ionization Mode: Negative-ion electrospray ionization (ESI) is suitable for this compound.[2]
-
Selected Reaction Monitoring (SRM): For quantification, specific precursor-to-product ion transitions are monitored. For this compound, the transition m/z 613.2 → 322 has been reported.[2] A stable isotope-labeled internal standard (e.g., CMP-NeuAc-¹³C₃) is often used for accurate quantification.[2]
Sample Preparation:
-
Dissolve the sample in a suitable solvent, which may involve a protein precipitation step if analyzing biological samples.
-
The sample is then often diluted with the reconstitution solution before injection.[2]
Visualizing the Workflow
Figure 1. Experimental workflow for this compound purity validation.
Conclusion
The choice of analytical method for validating this compound purity depends on the specific requirements of the application.
-
³¹P NMR spectroscopy is a powerful tool for the direct and accurate quantification of this compound purity, especially for bulk material characterization. Its ability to simultaneously detect and quantify various phosphorus-containing species makes it invaluable for identifying process-related impurities.
-
HPLC provides a robust and high-throughput method for routine purity checks and is well-suited for quality control in a production environment.
-
LC-MS/MS offers unparalleled sensitivity and specificity, making it the method of choice for quantifying this compound in complex biological samples and for detecting trace-level impurities.
For comprehensive validation of this compound purity, a combination of these orthogonal techniques is often recommended. ³¹P NMR can provide an absolute measure of the molar purity of the active pharmaceutical ingredient, while HPLC and LC-MS/MS can offer detailed information on the impurity profile. This multi-faceted approach ensures the highest confidence in the quality and reliability of the this compound used in research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isosep.com [isosep.com]
- 4. Probing a CMP-Kdn synthetase by 1H, 31P, and STD NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of cytidine-5'-monophospho-N-acetylneuraminic acid in human leukocytes using LC-MS/MS: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sialic Acid Donors in Glycosylation
For Researchers, Scientists, and Drug Development Professionals
The strategic addition of sialic acid residues to glycoconjugates is a critical aspect of drug development and glycobiology research, influencing the efficacy, stability, and immunogenicity of biopharmaceuticals. The choice of sialic acid donor is a pivotal decision in the glycosylation process, with a range of chemical and enzymatic options available, each with distinct advantages and disadvantages. This guide provides an objective comparison of common sialic acid donors, supported by experimental data, to aid researchers in selecting the optimal donor for their specific application.
Chemical Sialic Acid Donors: A Balancing Act of Reactivity and Selectivity
Chemical sialylation offers versatility in the synthesis of novel sialoglycans. However, it is often challenged by the need to control the stereoselectivity of the newly formed glycosidic linkage, aiming for the biologically relevant α-anomer. The reactivity and selectivity of chemical donors are highly dependent on the leaving group at the anomeric center and the protecting groups on the sialic acid scaffold.
Thioglycosides: The Workhorse of Chemical Sialylation
Sialyl thioglycosides are widely used donors due to their stability and tunable reactivity. Activation with a thiophilic promoter is required to initiate the glycosylation reaction.
Key Performance Characteristics:
-
Stereoselectivity: The α/β ratio of the product is highly influenced by the solvent, promoter, and protecting groups. Acetonitrile is often used as a participating solvent to favor the formation of the α-anomer.[1]
-
Reactivity: The reactivity of thioglycoside donors can be modulated by the choice of protecting groups. Electron-withdrawing groups can decrease reactivity, sometimes necessitating harsher reaction conditions.
Phosphites and Phosphates: Highly Reactive Donors for Efficient Sialylation
Sialyl phosphites and phosphates are among the most reactive chemical donors. They can be activated under mild conditions, often at low temperatures, which can help to improve stereoselectivity.
Key Performance Characteristics:
-
High Reactivity: Their high reactivity allows for efficient glycosylation of even hindered or less reactive acceptors.
-
α-Selectivity: The use of 5-azido sialyl phosphites has been shown to be effective for the α-glycosylation of primary hydroxyl groups.[2]
Other Chemical Donors
Other classes of chemical donors, such as sialyl halides and xanthates, are also employed in sialylation reactions. Halides are highly reactive but can be unstable, while xanthates offer an alternative activation pathway. The choice among these donors often depends on the specific synthetic strategy and the nature of the glycosyl acceptor.
Enzymatic Sialylation: Precision and Specificity with Sialyltransferases
Enzymatic sialylation utilizing sialyltransferases and a sugar nucleotide donor, typically cytidine (B196190) 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac), offers unparalleled control over stereoselectivity and regioselectivity.
Key Performance Characteristics:
-
Exquisite Specificity: Sialyltransferases catalyze the formation of specific linkages (α2-3, α2-6, or α2-8) to defined acceptor substrates, eliminating the formation of unwanted isomers.[3][4]
-
Mild Reaction Conditions: Enzymatic reactions proceed under physiological conditions (neutral pH, aqueous buffers), preserving the integrity of sensitive substrates.
-
Donor Substrate Specificity: While highly specific for the acceptor, some sialyltransferases exhibit promiscuity towards modified CMP-sialic acid donors, allowing for the introduction of non-natural sialic acid variants.[5]
Quantitative Comparison of Sialic Acid Donors
The following tables summarize experimental data for different sialic acid donors. It is important to note that a direct comparison is challenging due to the variability in reaction conditions, acceptors, and analytical methods used in different studies. The data presented here is intended to provide a comparative overview of the performance of various donors under the reported conditions.
Table 1: Comparison of Chemical Sialic Acid Donors
| Donor Type | Leaving Group | Acceptor | Promoter/Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | α/β Ratio | Reference |
| Thioglycoside | p-Tolylthio | Simple Alcohols | (p-Tol)2SO/Tf2O | Not Specified | Not Specified | Not Specified | Higher with ↑ acceptor | Declined with ↑ acceptor | [6] |
| Thioglycoside | p-Tolylthio | Simple Alcohols | NIS/TfOH | Not Specified | Not Specified | Not Specified | Not Specified | Significantly Improved | [6] |
| Thioglycoside | Ethylthio | Various | NIS/TfOH | CH2Cl2/CH3CN | -45 to 0 | Not Specified | Excellent | α-selective | [7][8] |
| Phosphite | Dibenzylphosphite | Primary Hydroxyl | TMSOTf | Not Specified | Low | Not Specified | Good | α-selective | [2] |
| Hemiketal | Hydroxyl | Primary Alcohols | Not Specified | Not Specified | Not Specified | Not Specified | 90-98 | 91:9 to 98:2 | [9] |
| Hemiketal | Hydroxyl | Secondary Alcohols | Not Specified | Not Specified | Not Specified | Not Specified | 90-95 | 91:9 to 96:4 | [9] |
Table 2: Kinetic Parameters of Sialyltransferases with Different CMP-Sialic Acid Donors
| Sialyltransferase | Donor | Km (mM) | Relative Vmax (%) | Reference |
| Gal β1,4GlcNAc α2,6-sialyltransferase | This compound | 0.04 | 100 | [5] |
| Gal β1,4GlcNAc α2,6-sialyltransferase | CMP-9-Amino-NeuAc | 0.56 | Not Reported | [5] |
| Cst-II from C. jejuni | This compound | 0.13 | 100 | [10] |
Experimental Protocols
General Protocol for Glycosylation using a Sialyl Thioglycoside Donor
This protocol is a representative example for a chemical sialylation reaction. Optimization of reactant stoichiometry, temperature, and reaction time is crucial for achieving high yields and stereoselectivity.
Materials:
-
Sialyl thioglycoside donor
-
Glycosyl acceptor
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Activator/Promoter (e.g., N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH))
-
Molecular sieves (activated)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dry the sialyl thioglycoside donor and glycosyl acceptor under high vacuum for several hours.
-
Under an inert atmosphere, dissolve the dried donor and acceptor in the anhydrous solvent in the presence of activated molecular sieves.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Add the promoter (e.g., NIS) to the reaction mixture, followed by the catalytic activator (e.g., TfOH).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature, filter through celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired sialylated glycoconjugate.
General Protocol for Enzymatic Sialylation using CMP-Sialic Acid and Sialyltransferase
This protocol provides a general framework for enzymatic sialylation. The optimal buffer, pH, and incubation time will depend on the specific sialyltransferase and substrates used.
Materials:
-
CMP-Sialic Acid (or analog)
-
Glycosyl acceptor
-
Sialyltransferase
-
Reaction buffer (e.g., Tris-HCl, MES) with appropriate pH
-
Divalent cations (if required by the enzyme, e.g., MgCl2, MnCl2)
-
Incubator or water bath
Procedure:
-
Prepare a reaction mixture containing the glycosyl acceptor, CMP-sialic acid, and reaction buffer.
-
Add the sialyltransferase to initiate the reaction.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37 °C) for a sufficient period (e.g., 1-24 hours).
-
Monitor the reaction progress by a suitable method (e.g., HPLC, mass spectrometry).
-
Terminate the reaction, for example, by heating or adding a quenching solution.
-
Purify the sialylated product using an appropriate chromatographic method (e.g., size-exclusion, ion-exchange, or reversed-phase chromatography).
Visualizing Glycosylation Workflows
The following diagrams illustrate the general workflows for chemical and enzymatic sialylation, as well as the logical relationship in selecting a sialic acid donor.
References
- 1. General Consideration on Sialic Acid Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Thioglycoside and Glycosyl Phosphite of 5-Azido Sialic Acid: Excellent Donors for the α-Glycosylation of Primary Hydroxy Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological function of sialic acid and sialylation in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transfer of synthetic sialic acid analogues to N- and O-linked glycoprotein glycans using four different mammalian sialyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative studies on the O-sialylation with four different α/β-oriented (N-acetyl)-5-N,4-O-carbonyl-protected p-toluenethiosialosides as donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advances in the Biology and Chemistry of Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and Kinetic Analysis of Substrate Binding to the Sialyltransferase Cst-II from Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of CMP-Neu5Ac: A Step-by-Step Guide for Laboratory Professionals
Cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac), a critical nucleotide sugar in glycobiology research, is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1][2] However, adherence to proper disposal protocols is essential for maintaining laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure you are in a well-ventilated area and equipped with appropriate personal protective equipment (PPE).
-
Eye Protection: Wear chemical safety goggles or other appropriate protective eyeglasses.
-
Skin Protection: Use protective gloves and a lab coat to prevent skin contact.
-
Hygiene: Wash hands thoroughly after handling the compound. Avoid contact with eyes, skin, and clothing.[3]
Disposal Protocol for this compound
The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and whether it has been contaminated with hazardous substances.
Step 1: Waste Evaluation
The first critical step is to determine if the this compound waste is contaminated with any hazardous materials.
-
Uncontaminated: Pure this compound or aqueous solutions of this compound.
-
Contaminated: this compound mixed with hazardous solvents, heavy metals, or other regulated chemicals.
Step 2: Disposal of Uncontaminated this compound
For small, uncontaminated quantities typically used in a laboratory setting, the following procedures are recommended.
Method A: Aqueous Solutions (<1 Liter)
-
Dilution: Dilute the this compound solution with a large volume of water (at least 10-20 parts water to 1 part solution).
-
Drain Disposal: Slowly pour the diluted solution down the drain, flushing with a generous amount of additional cold water. This is acceptable as the substance is not considered hazardous and is biodegradable.[4]
-
Log Entry: Record the disposal in the laboratory's waste log, if required by your institution's policies.
Method B: Solid Waste
-
Containment: Place the solid this compound waste into a clearly labeled, sealed container.
-
Labeling: Label the container as "Non-Hazardous Waste: this compound".
-
Disposal: Dispose of the container in the regular solid waste stream, in accordance with your institution's and local waste management regulations.
Step 3: Disposal of Contaminated this compound
If this compound is mixed with hazardous substances, it must be treated as hazardous waste.
-
Do Not Drain: Do not dispose of contaminated this compound down the drain.
-
Containment: Collect the contaminated waste in a designated, properly labeled hazardous waste container. The container must be compatible with all components of the waste mixture.
-
Labeling: Clearly label the container with all its contents, including this compound and the hazardous contaminants, along with their approximate concentrations.
-
Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Key Characteristics of this compound for Disposal Consideration
| Property | Value | Citation |
| GHS Classification | Not classified as hazardous | [1][2] |
| Physical State | Crystalline solid | [3] |
| Solubility | Approximately 10 mg/mL in PBS, pH 7.2 | [3] |
| Storage Temperature | -20°C | [3][5] |
| Stability | Stable under recommended storage conditions; may degrade if exposed to heat, moisture, or light. Aqueous solutions are not recommended for storage for more than one day. | [3][5] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling CMP-Neu5Ac
Essential Safety and Handling Protocols for Cytidine 5'-monophospho-N-acetylneuraminic acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling CMP-Neu5Ac (Cytidine 5'-monophospho-N-acetylneuraminic acid), a key reagent in glycobiology research. Adherence to these procedural steps will minimize risk and ensure the integrity of your experiments.
Personal Protective Equipment (PPE): Your First Line of Defense
While this compound is not classified as a hazardous substance, adherence to good industrial hygiene and safety practices is crucial. The following table summarizes the recommended personal protective equipment. It is important to note that specific quantitative data, such as occupational exposure limits, are not currently available for this compound.[1]
| Protection Type | Equipment | Specification & Rationale |
| Eye/Face Protection | Safety Goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and dust. |
| Hand Protection | Chemical Impermeable Gloves | While specific breakthrough times for this compound are not available, nitrile gloves are generally preferred for their resistance to a range of chemicals and their tendency to tear visibly when punctured. Always inspect gloves prior to use and wash hands after removal. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and personal clothing from potential contamination. |
| Respiratory Protection | Not generally required | If handling large quantities of lyophilized powder that may generate dust, or if experiencing respiratory irritation, a full-face respirator may be used.[1] |
Operational Workflow for Handling this compound
The following diagram outlines the complete, step-by-step process for safely handling this compound in a laboratory setting, from initial receipt to final disposal.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Detailed Experimental Protocols
To ensure both safety and experimental success, follow these detailed methodologies for handling this compound.
Receipt and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place at -20°C.[1] Avoid repeated freeze-thaw cycles.
Reconstitution of Lyophilized Powder
As this compound is often supplied as a lyophilized powder, proper reconstitution is critical to maintaining its activity.
-
Preparation: Before opening, centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Reconstitute using a sterile, appropriate solvent as specified on the product's data sheet. Slowly add the solvent to the vial.
-
Dissolving: Gently swirl or pipette to mix. Avoid vigorous shaking or vortexing to prevent potential degradation.
-
Aliquoting: For long-term storage, it is recommended to aliquot the reconstituted solution into smaller, single-use volumes to prevent contamination and degradation from multiple freeze-thaw cycles.
Handling During Experimentation
-
Work Area: Handle the compound in a well-ventilated area.[1]
-
Good Practices: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory. Keep hands away from the face, and always wash hands thoroughly after handling.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup: Collect the spillage and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[1]
Disposal Plan
Proper disposal is a critical final step to ensure environmental safety.
-
Unused Product: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge to sewer systems.[1]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
